8-Azaxanthine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGVQTOQSNJTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862673 | |
| Record name | 8-Azaxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1468-26-4 | |
| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azaxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-azaxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-AZAXANTHINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azaxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-AZAXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MRZ3ZY2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 8-Azaxanthine
Abstract
8-Azaxanthine, a purine analog, is a versatile molecule with a multi-faceted mechanism of action that has garnered interest within the scientific community. This technical guide provides a comprehensive exploration of the molecular interactions and cellular effects of 8-Azaxanthine, with a focus on its roles as an adenosine receptor antagonist and an inhibitor of key enzymes in purine metabolism. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causal relationships behind its biochemical activity, and provides detailed experimental protocols for its study.
Introduction: The Chemical Biology of a Purine Analog
8-Azaxanthine, chemically known as 1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, is a derivative of xanthine where the carbon atom at the 8th position is replaced by a nitrogen atom. This seemingly minor structural modification has profound implications for its biological activity, altering its electronic properties and spatial conformation, and thereby its ability to interact with various protein targets. While structurally similar to endogenous purines like xanthine and hypoxanthine, 8-Azaxanthine exhibits distinct inhibitory and antagonistic properties that make it a valuable tool in pharmacological research.
The primary mechanisms of action of 8-Azaxanthine that have been elucidated to date are:
-
Adenosine Receptor Antagonism: 8-Azaxanthine and its derivatives can act as antagonists at adenosine receptors, thereby modulating a wide range of physiological processes.
-
Enzyme Inhibition: Its structural similarity to xanthine allows it to interact with and inhibit enzymes involved in purine metabolism, most notably xanthine oxidase.
This guide will delve into the intricacies of these mechanisms, providing a detailed understanding of the structure-activity relationships, the kinetic and dynamic aspects of its interactions, and the experimental methodologies used to characterize its effects.
Adenosine Receptor Antagonism: Modulating G-Protein Coupled Receptor Signaling
Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four subtypes of G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are involved in a vast array of physiological functions, including neurotransmission, cardiac function, inflammation, and immune responses. Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective adenosine receptor antagonists. 8-Azaxanthine belongs to this family of compounds, and its interaction with adenosine receptors is a key aspect of its mechanism of action.
Structural Basis of Antagonism and Structure-Activity Relationships (SAR)
The substitution of the C8 carbon with a nitrogen atom in 8-Azaxanthine significantly impacts its affinity for adenosine receptors compared to its parent compound, xanthine. Studies have shown that unsubstituted 8-azaxanthine has a dramatically reduced affinity for these receptors[1]. However, this loss of affinity can be overcome, and even surpassed, through strategic substitutions on the azaxanthine scaffold.
Key SAR observations for 8-azaxanthine derivatives include[1]:
-
Substitution at the N7 and N8 positions: The introduction of alkyl or cycloalkyl groups at these positions can restore and even enhance antagonistic activity. For instance, a methyl group at the 8-position of 8-azatheophylline restores antagonism at A2A receptors, while a cycloalkyl substituent increases affinity for both A1 and A2A subtypes.
-
Role of the 7-position: The hydrogen atom at the 7-position of the xanthine core plays a crucial role in binding to adenosine receptors. This is evidenced by the fact that 8-aza analogues of 8-substituted 1,3-dialkylxanthines are generally less active than their corresponding xanthine counterparts[1].
-
Influence of 1- and 3-position substituents: The substitution of methyl groups with larger alkyl groups, such as propyl, at the 1 and 3 positions can significantly increase affinity, particularly for A1 receptors.
These SAR studies underscore the plasticity of the adenosine receptor binding pocket and highlight how subtle modifications to the 8-azaxanthine core can fine-tune its potency and selectivity.
Signaling Pathway of Adenosine Receptor Antagonism
By binding to adenosine receptors without activating them, 8-Azaxanthine and its active derivatives competitively block the binding of endogenous adenosine. This antagonism prevents the initiation of downstream signaling cascades. The specific consequences of this blockade depend on the receptor subtype and the cell type in which it is expressed.
Potential Inhibition of Phosphodiesterases (PDEs)
Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Xanthine derivatives are known to be non-selective inhibitors of PDEs. While specific IC50 values for 8-Azaxanthine against various PDE isoforms are not readily available, it is plausible that it shares this characteristic with other xanthines. Inhibition of PDEs would lead to an accumulation of cAMP and cGMP, which could potentiate the effects of other signaling pathways. A study on related xanthine derivatives showed modest inhibition of several PDE isoforms, with IC50 values in the 10⁻⁴ M range. [2]
Experimental Protocol: Xanthine Oxidase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of 8-Azaxanthine on xanthine oxidase.
Objective: To measure the IC50 value of 8-Azaxanthine for xanthine oxidase.
Materials:
-
Xanthine oxidase enzyme.
-
Xanthine (substrate).
-
8-Azaxanthine.
-
Phosphate buffer (e.g., 50 mM, pH 7.5).
-
UV-Vis spectrophotometer.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the phosphate buffer, xanthine oxidase, and varying concentrations of 8-Azaxanthine.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add xanthine to the cuvette to start the enzymatic reaction.
-
Measurement: Immediately measure the increase in absorbance at 293 nm, which corresponds to the formation of uric acid, over a set period.
-
Data Analysis: Calculate the initial reaction rates for each concentration of 8-Azaxanthine. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Causality: A decrease in the rate of uric acid formation in the presence of 8-Azaxanthine directly indicates its inhibitory effect on xanthine oxidase. The IC50 value provides a quantitative measure of its inhibitory potency.
Other Potential Mechanisms of Action
Interaction with Urate Oxidase
8-Azaxanthine has been used as a competitive inhibitor in crystallographic studies of urate oxidase (uricase), an enzyme that catalyzes the oxidation of uric acid to 5-hydroxyisourate. [3]This suggests that 8-Azaxanthine can bind to the active site of this enzyme, further highlighting its role as a modulator of purine metabolism.
Riboswitch Binding
There is evidence to suggest that 8-Azaxanthine can interact with certain bacterial riboswitches, which are structured RNA elements in the 5' untranslated region of mRNAs that regulate gene expression in response to binding small molecules. [4]This interaction could potentially modulate bacterial gene expression, an area that warrants further investigation.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of 8-Azaxanthine and its derivatives. It is important to note that specific inhibitory constants for 8-Azaxanthine against xanthine oxidase and phosphodiesterases are not well-documented in the available literature and represent a knowledge gap.
| Target | Compound | Activity | Value | Reference |
| Adenosine A1 Receptor | 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine | Antagonist Potency | 3x more potent than caffeine | [1] |
| Adenosine A2A Receptor | 7-Cyclohexyl-1,3-dimethyl-8-azaxanthine | Antagonist Potency | More potent than caffeine | [1] |
| Xanthine Oxidase | 8-Bromoxanthine (analog) | Ki (uncompetitive) | ~400 µM | [5] |
| Phosphodiesterases | Related Xanthine Derivatives | IC50 | 10⁻⁴ M range | [2] |
Conclusion and Future Directions
8-Azaxanthine exhibits a multifaceted mechanism of action, primarily centered on its ability to act as an antagonist of adenosine receptors and an inhibitor of enzymes involved in purine metabolism, such as xanthine oxidase. The biological effects of 8-Azaxanthine are highly dependent on the specific cellular context and the expression levels of its various targets.
While the antagonistic effects of 8-azaxanthine derivatives on adenosine receptors are relatively well-characterized, further research is needed to determine the precise inhibitory kinetics and potency of 8-Azaxanthine itself against xanthine oxidase and various phosphodiesterase isoforms. Such studies would provide a more complete picture of its pharmacological profile and help to delineate its primary mechanism of action under different physiological conditions. The potential for 8-Azaxanthine to interact with other targets, such as urate oxidase and riboswitches, also presents exciting avenues for future investigation.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with 8-Azaxanthine, offering both a comprehensive overview of its known mechanisms and a practical guide to its experimental characterization.
References
-
Davis, M. D., Olson, J. S., & Palmer, G. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. The Journal of biological chemistry, 259(12), 7367–7373. [Link]
-
Wacker, A., Ebert, A., & Serfling, R. (2014). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules (Basel, Switzerland), 19(7), 10136–10151. [Link]
-
Franchetti, P., Messini, L., Cappellacci, L., Grifantini, M., Lucacchini, A., Martini, C., & Senatore, G. (1994). 8-Azaxanthine derivatives as antagonists of adenosine receptors. Journal of medicinal chemistry, 37(18), 2970–2975. [Link]
-
Chen, J., He, Z., Yu, S., Cai, X., Zhu, D., & Lin, Y. (2023). Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies. IET nanobiotechnology, 17(4), 368–375. [Link]
-
Aladdin, M., Rullo, M., & Huang, J. (2022). Kinetic analysis of the xanthine oxidase inhibition by ALS-28, -8, -15... ResearchGate. [Link]
-
Boumerfeg, S., Baghiani, A., Adjadj, M., Ameni, D., & Arrar, L. (2014). Kinetics of Inhibition of Xanthine Oxidase by Globularia alypum and its Protective Effect against Oxonate-Induced Hyperuricemia. SciSpace. [Link]
-
Ullah, H., Khan, A. A., Ali, H., Khan, S. A., & Khan, I. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in chemistry, 10, 989395. [Link]
-
de Paula, M. T. A., de Almeida, J. F., de Menezes, J. N. C., & de Paula, R. C. M. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules (Basel, Switzerland), 30(17), 3848. [Link]
-
ResearchGate. (n.d.). Inhibition kinetics of xanthine oxidase by morin. A, Lineweaver- Burk... Retrieved January 31, 2026, from [Link]
-
Waring, W. S., & Webb, D. J. (2009). Uric acid and xanthine oxidase: future therapeutic targets in the prevention of cardiovascular disease? Heart (British Cardiac Society), 95(10), 779–780. [Link]
-
Coluccia, A., Iacovelli, R., Brindisi, M., GM, P., Imbriano, C., & Pozzessere, G. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International journal of molecular sciences, 24(7), 6331. [Link]
-
Coluccia, A., Iacovelli, R., Brindisi, M., GM, P., Imbriano, C., & Pozzessere, G. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International journal of molecular sciences, 24(7), 6331. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135400688, 8-Azaxanthine. Retrieved January 31, 2026, from [Link].
-
Gabison, L., Retailleau, P., Prangé, T., & Colloc'h, N. (2008). Azide inhibition of urate oxidase. Acta crystallographica. Section D, Biological crystallography, 64(Pt 5), 538–545. [Link]
-
Meskini, N., Némoz, G., Okyayuz-Baklouti, I., Lagarde, M., & Prigent, A. F. (1994). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Biochemical pharmacology, 47(5), 781–788. [Link]
-
Müller, C. E., Sauer, R., Maurinsh, J., & Pawlowski, M. (1997). Aza-Analogs of 8-Styrylxanthines as A2A-Adenosine Receptor Antagonists. Archiv der Pharmazie, 330(9), 275-281. [Link]
-
Meng, T., Liu, Y., Zhang, Y., Dong, H., & Zhang, Y. (2020). Anti-Hyperuricemic Effects of Astaxanthin by Regulating Xanthine Oxidase, Adenosine Deaminase and Urate Transporters in Rats. Marine drugs, 18(12), 629. [Link]
-
Okamoto, K., Matsumoto, K., Hille, R., Eger, B. T., Pai, E. F., & Nishino, T. (2004). The crystal structure of xanthine oxidoreductase during catalysis: implications for reaction mechanism and enzyme inhibition. Proceedings of the National Academy of Sciences of the United States of America, 101(21), 7931–7936. [Link]
-
Sajadimajd, S., Bahrami, G., Dargahi, L., & Jorjani, M. (2018). Astaxanthin: A mechanistic review on its biological activities and health benefits. Pharmacological research, 136, 1–21. [Link]
-
Carotti, A., Stefanachi, A., Raviña, E., Sotelo, E., Loza, M. I., Cadavid, M. I., & Centeno, N. B. (2004). 8-Substituted-9-deazaxanthines as adenosine receptor ligands: design, synthesis and structure-affinity relationships at A2B. European journal of medicinal chemistry, 39(10), 879–887. [Link]
-
Kishimoto, Y., Yoshida, H., & Kondo, K. (2016). Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review). International journal of molecular medicine, 37(2), 277–284. [Link]
-
ResearchGate. (2025). (PDF) Anti-Hyperuricemic Effects of Astaxanthin by Regulating Xanthine Oxidase, Adenosine Deaminase and Urate Transporters in Rats. [Link]
-
Global Substance Registration System. (n.d.). 8-AZAXANTHINE. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). An Overview of Methylxanthine as Adenosine Receptor Antagonists. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2014). (PDF) Substrate Orientation and Specificity in Xanthine Oxidase: Crystal Structures of the Enzyme in Complex with Indole-3-Acetaldehyde and Guanine. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. Handbook of experimental pharmacology, 232, 141–181. [Link]
-
Davinelli, S., Nielsen, M. E., & Scapagnini, G. (2018). Astaxanthin in Skin Health, Repair, and Disease: A Comprehensive Review. Nutrients, 10(4), 522. [Link]
Sources
- 1. 8-Azaxanthine derivatives as antagonists of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azide inhibition of urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 8-Azaxanthine: A Technical Guide for Researchers
This guide provides an in-depth exploration of the synthetic pathways leading to 8-azaxanthine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles and practical methodologies for the synthesis of this purine analog. We will delve into the strategic selection of precursors, the rationale behind reaction conditions, and provide detailed, field-tested protocols.
Introduction: The Significance of 8-Azaxanthine
8-Azaxanthine, a derivative of xanthine where the carbon at the 8th position is replaced by a nitrogen atom, presents a unique scaffold for the design of novel therapeutic agents. Its structural similarity to endogenous purines allows it to interact with various biological targets, including enzymes and receptors involved in purine metabolism and signaling pathways. The introduction of nitrogen at the 8-position significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule, offering opportunities for modulating pharmacological activity and selectivity. Furthermore, 8-azaxanthine and its derivatives are known for their strong fluorescence in aqueous media, making them valuable tools in analytical biochemistry and cell biology.[1]
The Primary Synthetic Route: A Modified Traube Purine Synthesis
The most established and versatile method for the synthesis of 8-azaxanthine is a modification of the classic Traube purine synthesis. This approach involves the construction of the triazole ring onto a pre-existing pyrimidine core. The key precursor for this pathway is 2,4,5-triamino-6-hydroxypyrimidine. The overall strategy is a three-step process starting from a commercially available pyrimidine derivative.
Rationale for Precursor Selection
The choice of 2,4,5-triamino-6-hydroxypyrimidine as the central precursor is strategic. The vicinal amino groups at the C4 and C5 positions of the pyrimidine ring are crucial for the subsequent cyclization to form the fused five-membered triazole ring. The hydroxyl group at the C6 position is a key feature of the final xanthine-like structure.
Experimental Workflow Overview
The synthesis can be logically divided into three main stages:
-
Nitrosation: Introduction of a nitroso group at the C5 position of 2,4-diamino-6-hydroxypyrimidine.
-
Reduction: Conversion of the nitroso group to an amino group to yield 2,4,5-triamino-6-hydroxypyrimidine.
-
Cyclization: Formation of the triazole ring to yield 8-azaxanthine.
Caption: Overall workflow for the synthesis of 8-azaxanthine.
Detailed Experimental Protocols
Synthesis of the Key Precursor: 2,4,5-Triamino-6-hydroxypyrimidine
The synthesis of this crucial intermediate is a two-step process starting from the readily available 2,4-diamino-6-hydroxypyrimidine.
Step 1: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
This step involves the nitrosation of the C5 position of the pyrimidine ring.
-
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄) or Formic Acid
-
Distilled water
-
-
Procedure:
-
A solution of 2,4-diamino-6-hydroxypyrimidine is prepared in an acidic aqueous medium (e.g., dilute sulfuric acid or formic acid).[2][3]
-
The solution is cooled in an ice bath to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise to the cooled pyrimidine solution while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred for a specified period, typically 1-2 hours, during which a colored precipitate of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is formed.
-
The precipitate is collected by filtration, washed with cold water and ethanol, and dried.
-
Step 2: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate by Catalytic Hydrogenation
The nitroso group is reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][4]
-
Materials:
-
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
-
Palladium on carbon (Pd/C) catalyst (typically 5-10%)
-
Aqueous medium (water, may contain organic solvents or inert salts)
-
Hydrogen gas (H₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄)
-
-
Procedure:
-
An aqueous suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is placed in a hydrogenation reactor.
-
The Pd/C catalyst is added to the suspension.
-
The reactor is purged with nitrogen and then filled with hydrogen gas to a pressure of 3 to 150 bar.[1]
-
The mixture is heated to a temperature between 70-130 °C and stirred vigorously.[5]
-
After the hydrogen uptake ceases, an alkaline agent (NaOH or KOH) is added to dissolve the product.[1]
-
The catalyst is separated by filtration.
-
The filtrate is acidified with sulfuric acid to a pH of 1-2 to precipitate the 2,4,5-triamino-6-hydroxypyrimidine as its sulfate salt.[4]
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Final Cyclization to 8-Azaxanthine
This final step involves the diazotization of the 5-amino group of 2,4,5-triamino-6-hydroxypyrimidine and subsequent intramolecular cyclization to form the triazole ring.
-
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine sulfate
-
Sodium nitrite (NaNO₂)
-
Acetic acid or Hydrochloric acid
-
Distilled water
-
-
Procedure:
-
2,4,5-Triamino-6-hydroxypyrimidine sulfate is dissolved in an acidic solution (e.g., acetic acid or hydrochloric acid).
-
The solution is cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.
-
The reaction mixture is stirred for a period, often with gentle heating, to promote cyclization.
-
The resulting precipitate of 8-azaxanthine is collected by filtration, washed with cold water, and can be further purified by recrystallization.
-
Alternative Synthetic Approaches
While the modified Traube synthesis is the most common, other methods for the synthesis of the 8-azapurine core have been reported. These often involve multi-step reactions starting from different precursors. One such approach involves the reaction of alkynes, azides, and amidines, followed by oxidation and cyclization reactions.[1] These methods can offer access to a diverse library of 8-azapurine derivatives.
Data Summary and Characterization
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | NaNO₂, H₂SO₄/HCOOH | High |
| 2 | 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | 2,4,5-Triamino-6-hydroxypyrimidine sulfate | H₂, Pd/C, NaOH/KOH, H₂SO₄ | >95%[5] |
| 3 | 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 8-Azaxanthine | NaNO₂, Acetic Acid/HCl | Good |
Characterization of 8-Azaxanthine:
-
Appearance: Typically a solid.[6]
-
Molecular Formula: C₄H₃N₅O₂[6]
-
Molecular Weight: 153.10 g/mol
-
Purity (HPLC): ≥98.0%
-
Spectroscopic Data: Characterization is typically confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Visualization of the Core Synthesis Pathway
Caption: Key steps in the Traube synthesis of 8-azaxanthine.
Conclusion and Future Perspectives
The synthesis of 8-azaxanthine via the modified Traube synthesis is a robust and well-established method, providing a reliable route to this important heterocyclic scaffold. The optimization of each step, from the synthesis of the key triaminopyrimidine precursor to the final cyclization, is crucial for achieving high yields and purity. Future research in this area may focus on the development of more efficient and environmentally friendly catalytic systems, as well as the exploration of novel synthetic pathways to access a wider range of functionalized 8-azaxanthine derivatives for drug discovery applications.
References
Sources
- 1. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 2. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 3. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 4. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 5. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 6. 8-Azaxanthine = 98.0 HPLC 1468-26-4 [sigmaaldrich.com]
An In-Depth Technical Guide to 8-Azaxanthine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azaxanthine, a synthetically derived purine analog, holds a significant, albeit nuanced, position in the annals of biochemical and pharmacological research. Since its initial synthesis in the mid-20th century, this molecule has served as a valuable tool for elucidating the intricacies of purine metabolism and has been investigated for its potential as a therapeutic agent. This comprehensive technical guide provides a deep dive into the discovery, history, and core scientific principles of 8-azaxanthine. We will traverse its initial synthesis, explore its physicochemical properties, and detail its early biological and pharmacological activities. Furthermore, this guide will present a classical experimental protocol for its synthesis, analyze its mechanism of action with a focus on its role as a xanthine oxidase inhibitor, and provide insights into its contemporary applications in research and drug development.
The Genesis of a Purine Analog: Discovery and Historical Context
The story of 8-azaxanthine is intrinsically linked to the burgeoning field of antimetabolite research in the 1940s. This era was marked by a quest to understand and manipulate the fundamental biochemical pathways of cellular life, with a particular focus on nucleic acid metabolism. The pioneering work of George H. Hitchings and Gertrude B. Elion at the Wellcome Research Laboratories on purine and pyrimidine analogs laid the groundwork for the development of numerous groundbreaking therapeutics.
It was within this fertile scientific landscape that 8-azaxanthine was first synthesized. The seminal work, published in 1945 by Roblin, Jr., Lampen, English, Cole, and Vaughan, detailed a method for the preparation of this novel purine analog.[1] Their research was driven by the hypothesis that introducing a nitrogen atom at the 8-position of the xanthine molecule would create an antagonist to natural purines, thereby interfering with cellular processes that rely on these essential building blocks. This strategic modification gave rise to the v-triazolo[4,5-d]pyrimidine ring system, the characteristic structural feature of 8-azaxanthine.
Early investigations into the biological effects of 8-azaxanthine quickly followed its discovery. Researchers like F. Bergmann and his colleagues, in a series of studies during the 1950s and 1960s, explored its interactions with various biological systems. A notable early study examined the action of 8-azaxanthine and its precursor, 8-azaguanine, on Pseudomonas aeruginosa, providing initial insights into its antimicrobial potential.[2] These foundational studies established 8-azaxanthine as a valuable probe for studying purine-metabolizing enzymes and pathways.
Physicochemical Properties and Structural Insights
8-Azaxanthine, with the chemical formula C₄H₃N₅O₂, is a heterocyclic compound belonging to the azapurine class. Its systematic name is 1H-v-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione. The molecule exists in tautomeric forms, with the most stable forms being crucial for its biological activity and interactions with enzymes.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₅O₂ | PubChem |
| Molar Mass | 153.10 g/mol | PubChem |
| CAS Number | 1468-26-4 | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Synonyms | 2,6-Dioxy-8-azapurine, v-Triazolo[4,5-d]pyrimidine-5,7-diol | PubChem |
The introduction of the nitrogen atom at the 8-position significantly alters the electronic distribution and geometry of the purine ring system compared to its natural analog, xanthine. This modification is the cornerstone of its biological activity, enabling it to act as a competitive inhibitor of enzymes that recognize xanthine as a substrate.
Early Biological and Pharmacological Activities: A Tale of Inhibition
The primary biological significance of 8-azaxanthine lies in its ability to act as an antimetabolite, specifically by mimicking the natural purine xanthine. This molecular mimicry allows it to interact with and inhibit enzymes involved in purine metabolism.
Inhibition of Xanthine Oxidase
One of the most well-characterized activities of 8-azaxanthine is its potent inhibition of xanthine oxidase.[3] This enzyme plays a crucial role in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. By competitively binding to the active site of xanthine oxidase, 8-azaxanthine blocks the final steps of uric acid production. This inhibitory action was a key focus of early research and positioned 8-azaxanthine as a lead compound in the development of treatments for conditions associated with hyperuricemia, such as gout.
Antimicrobial and Antitumor Investigations
The antimetabolite nature of 8-azaxanthine also led to investigations into its potential as an antimicrobial and antitumor agent. The rationale was that by interfering with nucleic acid synthesis, the compound could selectively inhibit the growth of rapidly proliferating cells, such as bacteria and cancer cells. Early studies, including the aforementioned work on Pseudomonas aeruginosa, demonstrated modest antimicrobial activity.[2] While it did not ultimately emerge as a frontline therapeutic in these areas, these initial explorations contributed to the broader understanding of the therapeutic potential of purine analogs.
Experimental Protocols: A Classical Synthesis of 8-Azaxanthine
The following protocol is based on the classical method described by Roblin et al. in their 1945 publication, providing a foundational understanding of its synthesis from readily available starting materials.
Objective: To synthesize 8-azaxanthine via the diazotization of 2,5,6-triamino-4-hydroxypyrimidine followed by cyclization.
Materials:
-
2,5,6-triamino-4-hydroxypyrimidine sulfate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Distilled water
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Preparation of the Diazonium Salt:
-
Dissolve a known quantity of 2,5,6-triamino-4-hydroxypyrimidine sulfate in a minimal amount of warm water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water to the cooled pyrimidine solution with constant stirring. The addition should be dropwise to maintain the low temperature. The formation of the diazonium salt is indicated by a color change.
-
-
Cyclization to 8-Azaxanthine:
-
To the cold diazonium salt solution, add glacial acetic acid.
-
Gently heat the mixture to 40-50 °C for approximately 30-45 minutes. This will promote the intramolecular cyclization to form the triazole ring of 8-azaxanthine.
-
A precipitate of 8-azaxanthine will form during the heating process.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the crude 8-azaxanthine precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Further purification can be achieved by recrystallization from hot water.
-
-
Characterization:
-
The identity and purity of the synthesized 8-azaxanthine can be confirmed using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
-
Causality of Experimental Choices:
-
Low Temperature for Diazotization: The diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is critical to prevent its decomposition before cyclization can occur.
-
Acetic Acid for Cyclization: The acidic environment provided by acetic acid facilitates the intramolecular cyclization reaction, leading to the formation of the stable triazole ring.
-
Recrystallization for Purification: This technique is employed to remove impurities that may have co-precipitated with the product, resulting in a higher purity sample of 8-azaxanthine.
Mechanism of Action: A Molecular Interruption of Purine Metabolism
The primary mechanism of action of 8-azaxanthine is its role as a competitive inhibitor of xanthine oxidase. This interaction disrupts the normal flow of the purine degradation pathway.
Signaling Pathway Diagram: Inhibition of Purine Degradation by 8-Azaxanthine
Caption: Inhibition of Xanthine Oxidase by 8-Azaxanthine in the Purine Degradation Pathway.
As depicted in the diagram, xanthine oxidase is a pivotal enzyme that catalyzes two sequential steps in the breakdown of purines. 8-Azaxanthine, due to its structural similarity to xanthine, binds to the active site of xanthine oxidase. This binding event prevents the natural substrate, xanthine, from accessing the active site, thereby halting its conversion to uric acid. The consequence of this inhibition is a reduction in the production of uric acid, which is the underlying principle for its investigation in the context of hyperuricemia.
Contemporary Relevance and Future Directions
While 8-azaxanthine has not been developed into a mainstream therapeutic drug, its importance in the field of biochemical and pharmacological research remains significant.
-
A Tool for Enzyme Characterization: It continues to be used as a classic inhibitor to study the structure, function, and kinetics of xanthine oxidase and other related enzymes. Its well-defined inhibitory properties make it a valuable positive control in high-throughput screening assays for novel xanthine oxidase inhibitors.
-
Scaffold for Drug Design: The v-triazolo[4,5-d]pyrimidine core of 8-azaxanthine has served as a scaffold for the design and synthesis of new purine analogs with diverse biological activities. Medicinal chemists have modified this core structure to develop compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Investigating Purine Metabolism: In fundamental research, 8-azaxanthine remains a useful tool for perturbing purine metabolism in cellular and animal models. By selectively blocking a key step in this pathway, researchers can investigate the downstream effects and uncover novel aspects of purine biology.
The legacy of 8-azaxanthine is a testament to the power of rational drug design and the importance of fundamental biochemical research. Its discovery and subsequent investigation have not only contributed to our understanding of purine metabolism but have also paved the way for the development of more sophisticated and effective therapeutic agents that target this critical pathway. As our understanding of the intricate roles of purine metabolism in health and disease continues to expand, the foundational knowledge gained from the study of molecules like 8-azaxanthine will undoubtedly continue to inspire future generations of scientists and drug developers.
References
-
Roblin, R. O., Jr., Lampen, J. O., English, J. P., Cole, Q. P., & Vaughan, J. R., Jr. (1945). Studies in Chemotherapy. VIII. Azapurines. Journal of the American Chemical Society, 67(2), 290–294. [Link]
-
Bergmann, F., & Kwietny, H. (1958). Action of 8-azaguanine and 8-azaxanthine on Pseudomonas aeruginosa. Biochimica et Biophysica Acta, 28(3), 613–624. [Link]
-
PubChem. (n.d.). 8-Azaxanthine. National Center for Biotechnology Information. Retrieved from [Link]
-
Massey, V., Komai, H., Palmer, G., & Elion, G. B. (1970). On the mechanism of inactivation of xanthine oxidase by allopurinol and other pyrazolo[3,4-d]pyrimidines. Journal of Biological Chemistry, 245(11), 2837–2844. [Link]
Sources
8-Azaxanthine: Mechanistic Enzymology and Structural Applications
Topic: 8-Azaxanthine and its role as a purine analogue Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Scientists
A Technical Guide to the "Dead-End" Purine Analogue
Executive Summary
8-Azaxanthine (8-AX) represents a critical molecular probe in the study of purine metabolism. Structurally defined as a 1,2,3-triazolo[4,5-d]pyrimidine derivative, 8-AX functions as a potent competitive inhibitor of Urate Oxidase (Uricase) . Its significance lies not in its metabolic conversion, but in its chemical recalcitrance; by substituting the C8 carbon of the purine ring with nitrogen, 8-AX mimics the transition state of uric acid but arrests the catalytic cycle, preventing oxidation to 5-hydroxyisourate.
This guide provides an in-depth analysis of 8-AX’s physicochemical properties, its synthesis, and its indispensable role in X-ray crystallography for trapping enzyme conformations.
Chemical Architecture & Molecular Logic
Structural Identity
Unlike canonical purines, 8-Azaxanthine replaces the imidazole ring with a triazole ring. This single atom substitution (C8
| Property | Value / Description |
| IUPAC Name | 1,2,3-triazolo[4,5-d]pyrimidine-5,7-diol |
| Molecular Formula | C |
| Molecular Weight | 153.10 g/mol |
| pKa | ~4.8 (Acidic) |
| Dominant Species (pH 7.4) | Monoanion (Deprotonated at N3/Triazole ring) |
| Fluorescence | Weak in aqueous solution; exhibits Excited-State Proton Transfer (ESPT). Large Stokes shift (>12,000 cm |
Tautomerism and Proton Transfer
In solution, 8-AX exists in a complex tautomeric equilibrium.[1] The triazole ring allows for proton migration between N7, N8, and N9.
-
Neutral pH: The molecule is predominantly ionized (monoanion).
-
Acidic pH: The neutral form dominates, but the proton location is solvent-dependent.
-
Implication: This tautomeric flexibility allows 8-AX to optimize hydrogen bonding networks within enzyme active sites, contributing to its high affinity (
in the micromolar range).
Mechanistic Enzymology: The Uricase Blockade
The primary utility of 8-AX is its interaction with Urate Oxidase (Uricase) , the enzyme responsible for oxidizing uric acid to allantoin (via 5-hydroxyisourate). Humans lack functional uricase, but recombinant forms (e.g., Rasburicase) are used to treat hyperuricemia.
The "Dead-End" Mechanism
Uricase normally hydroxylates position C8 of uric acid.
-
Substrate Recognition: Uricase binds 8-AX because it is isosteric with Uric Acid.
-
Catalytic Stall: The enzyme attempts to attack position 8. However, in 8-AX, position 8 is a Nitrogen atom. Nitrogen cannot accept the hydroxyl group in the same oxidative manner as Carbon, nor can it facilitate the hydride transfer required for the reaction to proceed.
-
Result: The enzyme is trapped in a non-productive complex.
Visualization of the Inhibitory Pathway
The following diagram illustrates the metabolic blockade created by 8-Azaxanthine relative to the natural purine catabolism pathway.
Figure 1: The "Dead-End" Inhibition. 8-Azaxanthine mimics Uric Acid but blocks the Uricase enzyme, preventing downstream degradation.
Synthesis Protocol
The synthesis of 8-Azaxanthine is a classic example of heterocyclic ring closure using nitrous acid.
Reaction Logic
The precursor is 5,6-diaminouracil .[2][3] Treatment with nitrous acid (
Step-by-Step Synthesis
-
Reagents: 5,6-diamino-2,4-dihydroxypyrimidine hemisulfate, Sodium Nitrite (
), Acetic Acid ( ), Hydrochloric Acid ( ). -
Safety: Nitrous acid generates toxic fumes; perform in a fume hood.
-
Dissolution: Suspend 10 mmol of 5,6-diaminouracil in 50 mL of water. Add dilute HCl until the solid dissolves.
-
Diazotization: Cool the solution to 0–4°C in an ice bath.
-
Addition: Dropwise add a solution of Sodium Nitrite (11 mmol) in water. Maintain temperature below 5°C. The solution will turn yellow/orange.
-
Cyclization: Allow the mixture to warm to room temperature. The ring closure is spontaneous.
-
Precipitation: Acidify the solution to pH ~2-3 to protonate the product (reducing solubility). 8-Azaxanthine will precipitate as a white/off-white solid.
-
Purification: Recrystallize from boiling water.
Experimental Protocols for Researchers
Protocol A: Spectrophotometric Uricase Inhibition Assay
This assay quantifies the affinity (
Principle: Uric acid absorbs strongly at 293 nm . Allantoin does not. Uricase activity is measured as the rate of decrease in Absorbance at 293 nm (
Reagents:
-
Buffer: 50 mM Borate Buffer, pH 8.5 (Uricase optimum).
-
Substrate: 100
M Uric Acid (freshly prepared). -
Enzyme: Recombinant Urate Oxidase (e.g., Aspergillus flavus or Rasburicase).
-
Inhibitor: 8-Azaxanthine (stock in 0.1 M NaOH, diluted in buffer).
Workflow:
-
Blanking: Set spectrophotometer to 293 nm. Blank with buffer.
-
Control Reaction: Add Enzyme to Substrate (no inhibitor). Record initial velocity (
). -
Inhibition Series: Prepare cuvettes with fixed Enzyme and varying concentrations of 8-AX (0.1
M – 50 M). -
Initiation: Add Uric Acid to initiate reaction.
-
Measurement: Record linear decrease in
for 2 minutes. -
Analysis: Plot
vs (Dixon Plot) to determine .
Protocol B: Co-Crystallization (Hanging Drop)
To solve the structure of Uricase bound to 8-AX.
Workflow:
-
Complex Formation: Mix purified Uricase (10 mg/mL) with 8-Azaxanthine (2 mM final conc) in 50 mM Tris-HCl, pH 8.0. Incubate on ice for 1 hour to ensure saturation of the active site.
-
Reservoir Solution: 15-25% PEG 8000, 0.1 M Sodium Cacodylate pH 6.5, 0.2 M Magnesium Acetate.
-
Drop Setup: Mix 1
L Protein-Inhibitor complex + 1 L Reservoir solution on a siliconized cover slip. -
Equilibration: Seal over the reservoir well. Incubate at 20°C.
-
Observation: Crystals typically appear within 3-7 days. The presence of 8-AX stabilizes the enzyme, often yielding higher resolution diffraction than the apo-enzyme.
Applications in Drug Development[7]
While 8-Azaxanthine is not a drug for human administration (as it inhibits the breakdown of uric acid), it is a vital tool in the development of Uricase-based therapeutics (e.g., Pegloticase).
-
Stability Studies: Recombinant uricase is unstable. Binding 8-AX rigidifies the active site, allowing researchers to study thermal stability and formulation conditions.
-
Transition State Modeling: The crystal structure of Uricase-8-AX reveals the precise geometry of the active site "oxyanion hole," guiding the engineering of uricase variants with higher catalytic efficiency or reduced immunogenicity.
Structural Interaction Map
Figure 2: Molecular interactions stabilizing the Uricase-8-AX complex. Key residues (Phe, Arg, Gln) anchor the inhibitor via stacking and hydrogen bonding.
References
-
Mechanism of Uricase Inhibition: Retailleau, P., et al. (2004). "Complexed and ligand-free high-resolution structures of urate oxidase (Uox) from Aspergillus flavus: a reassignment of the active-site binding mode." Acta Crystallographica Section D, 60(3), 453-462. Link
-
Fluorescence Properties: Wierzchowski, J., et al. (2020). "Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence." Molecules, 25(12), 2736. Link
-
Synthesis Protocol: Cavalieri, L. F., et al. (1948). "The Synthesis of 8-Azaguanine and Related Triazolo [4, 5-d] pyrimidines." Journal of the American Chemical Society, 70(11), 3875-3880. Link
-
Tautomerism Studies: Seibert, E., et al. (2023). "Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods." European Biophysics Journal, 52, 435–446. Link
-
Neutron Diffraction: Budayova-Spano, M., et al. (2006). "A preliminary neutron diffraction study of rasburicase, a recombinant urate oxidase enzyme, complexed with 8-azaxanthine." Acta Crystallographica Section F, 62(3), 306-309. Link
Sources
- 1. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 2. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tautomeric Dynamics of 8-Azaxanthine in Solution
Executive Technical Synthesis
8-Azaxanthine (8-AX; 1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione) represents a critical scaffold in purine antimetabolite research. Unlike canonical xanthine, the introduction of a nitrogen atom at position 8 (replacing carbon) creates a 1,2,3-triazole ring fused to a pyrimidine-2,4-dione system. This structural modification drastically alters the acidity and tautomeric landscape of the molecule.[1][2]
For researchers in drug development, particularly those targeting Xanthine Oxidase (XO) or Riboswitches , understanding the specific tautomeric form of 8-AX in solution is non-negotiable.[1][2] The molecule does not exist as a static structure; it is a dynamic shapeshifter whose dominant form is dictated by solvent polarity, pH, and specific binding pocket environments.[1][2]
This guide provides the definitive framework for characterizing these forms, moving beyond basic textbook definitions to actionable experimental and computational protocols.
Molecular Architecture & The Tautomeric Landscape
The Core Tautomeric Equilibrium
In the gas phase and non-polar solvents, 8-AX exists primarily in neutral forms.[1][2] However, the "mobile proton" on the five-membered triazole ring can migrate between N7, N8, and N9.[1][2] Additionally, the pyrimidine ring can undergo lactam-lactim (keto-enol) tautomerism, though the diketo (lactam) form is overwhelmingly favored in solution.[1]
Key Species:
-
N(8)-H Tautomer: Often observed in the solid state (crystal structure).[1][2]
-
N(9)-H Tautomer: Energetically competitive in the gas phase; often stabilized by specific H-bond networks in enzyme pockets.[1][2]
-
N(7)-H Tautomer: Generally less stable due to repulsive interactions with the adjacent carbonyl oxygen at C6.[1][2]
-
The Monoanion: At physiological pH (7.4), 8-AX is predominantly anionic (pKa ~4.8), with the negative charge delocalized across the triazole ring.[1][2]
Visualization of Tautomeric Pathways
The following diagram illustrates the connectivity and proton migration pathways between the dominant neutral species and the biologically relevant anion.
Figure 1: Tautomeric equilibrium network of 8-Azaxanthine. Blue nodes represent neutral forms; the red node represents the biologically dominant anion.[1][2]
Thermodynamics in Solution
The stability of 8-AX tautomers is strictly solvent-dependent.[1][2]
| Parameter | Gas Phase (Vacuum) | Aqueous Solution (pH < 4) | Physiological (pH 7.[1][2]4) |
| Dominant Neutral Form | Mixture of N(8)-H and N(9)-H | Equilibrium of N(8)-H / N(9)-H | N/A (Deprotonated) |
| Dielectric Influence | Dipole minimization favors less polar forms | High dielectric ( | Water stabilizes the anion |
| Energetic Barrier | High barrier for intramolecular transfer | Water bridges lower the barrier (Grotthuss mechanism) | Barrier irrelevant (Ionic) |
Critical Insight: In water, the hydration energy of the N(8)-H and N(9)-H forms is significant.[1][2] While DFT calculations (B3LYP/6-31G**) often predict the N(8)-H form as the global minimum in vacuum, the energy difference between N(8)-H and N(9)-H in water is often < 2 kcal/mol, implying a rapid equilibrium accessible at room temperature.[1]
Analytical Workflows (Experimental Protocols)
To definitively assign the tautomeric state in your specific application, follow these self-validating protocols.
Protocol A: NMR Characterization (The Gold Standard)
Objective: Distinguish between fixed N-methylated standards and the mobile proton system.
Reagents:
-
Solvent: DMSO-d6 (Preferred over D2O to observe exchangeable protons).[1][2][3]
-
Concentration: 5–10 mM (To prevent aggregation shifts).
Step-by-Step Methodology:
-
Sample Prep: Dissolve 8-AX in DMSO-d6. Ensure the sample is dry; water peaks (3.33 ppm) can obscure critical N-H signals or catalyze fast exchange.[1][2]
-
Acquisition: Run a standard 1H NMR (minimum 400 MHz, ideally 600 MHz).
-
Analysis of Chemical Shifts:
-
Pyrimidine Protons (N1-H, N3-H): Look for broad singlets in the 10.5 – 11.8 ppm range.[1][2] These confirm the diketo structure.[1][2]
-
Triazole Proton (N-H): This proton is highly acidic and often broadened into the baseline.[1][2] If visible (dry DMSO), expect a signal > 13.5 ppm .[1][2]
-
Validation: Add 1 drop of D2O. All signals > 10 ppm should disappear immediately, confirming they are exchangeable N-H protons rather than C-H.[1][2]
-
Protocol B: UV-Vis Spectrophotometric Titration (pKa Determination)
Objective: Determine the precise pKa to predict the species distribution at physiological pH.
Methodology:
-
Buffer Prep: Prepare a series of buffers ranging from pH 2.0 to pH 8.0 (0.5 pH increments).[1][2]
-
Scanning: Record UV spectra (220–350 nm) for 8-AX (50 µM) in each buffer.
-
Isosbestic Points: Observe the shift in
.[1] The presence of sharp isosbestic points indicates a clean two-state equilibrium (Neutralngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Anion).[1] -
Calculation: Plot Absorbance vs. pH at the wavelength of maximum change. The inflection point is the pKa (Expected: 4.8 ± 0.1 ).[1][2]
Protocol C: Computational Validation (DFT)
Objective: Predict relative stabilities when experimental data is ambiguous.[1][2]
Workflow:
-
Method: DFT with hybrid functional B3LYP or M06-2X .
-
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the anion).[1][2]
-
Solvation: use PCM or SMD models (Water,
).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Output: Compare
(Gibbs Free Energy).[1][4] Ifngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> kcal/mol, assume a mixture exists at 298 K.[1]
Experimental Workflow Diagram
This diagram summarizes the decision-making process for characterizing 8-AX samples.
Figure 2: Analytical decision matrix for 8-Azaxanthine characterization.
Biological Implications[1][2][3]
Xanthine Oxidase (XO) Inhibition
Xanthine oxidase recognizes the purine scaffold.[1][2] The tautomeric state of 8-AX is critical for binding.[1][2]
-
Mechanism: 8-AX acts as an inhibitor.[1][2] The enzyme active site typically stabilizes the transition state.[1][2]
-
Recognition: The active site residues (Glu802, Arg880 in bovine XO) form hydrogen bonds that may selectively stabilize the N(9)-H tautomer or the anion , depending on the protonation state of the catalytic glutamate.[1][2]
Riboswitch Binding
Recent studies on the xanthine riboswitch have shown that the binding pocket is highly specific but adaptable.[1][2][5]
-
Observation: Crystal structures suggest the pocket can tolerate both neutral (N8-H or N9-H) and anionic forms.[1][2][5]
-
Significance: This "tautomeric promiscuity" allows the riboswitch to function effectively despite local pH fluctuations in the bacterial cell.[1][2]
References
-
Wierzchowski, J., et al. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. International Journal of Molecular Sciences.[1][2]
-
Assoma, B. A., et al. (2018). Stability, Tautomerism and Acidity of Xanthine by the Density Functional Theory (DFT).[1][2][4] Journal of Current Chemical & Pharmaceutical Sciences.[1][2][4]
-
Hernández, B., Orozco, M., & Luque, F. J. (1997). Role of tautomerism of 2-azaadenine and 2-azahypoxanthine in substrate recognition by xanthine oxidase.[1][2] Journal of Computer-Aided Molecular Design.[1][2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][6] Journal of Organic Chemistry.[1][2][7] (Standard reference for DMSO/Water shifts).
-
PubChem Compound Summary. 8-Azaxanthine (CID 135400688).[1][2][8] National Library of Medicine.[1][2]
Sources
Spectroscopic Properties of 8-Azaxanthine: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of the UV-Vis absorption and fluorescence properties of 8-Azaxanthine, a fluorescent analog of xanthine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core spectroscopic characteristics of 8-Azaxanthine, the underlying physicochemical principles, and detailed methodologies for its analysis.
Introduction: 8-Azaxanthine as a Fluorescent Probe
8-Azaxanthine, a purine analog where the carbon at position 8 is replaced by a nitrogen atom, has garnered significant interest as a fluorescent probe in various biological and enzymatic studies. Its structural similarity to the natural purine xanthine allows it to act as a substrate or inhibitor in relevant biological pathways, while its intrinsic fluorescence provides a powerful tool for monitoring these interactions. Understanding the spectroscopic behavior of 8-Azaxanthine is paramount for its effective application. This guide delves into the nuances of its UV-Vis absorption and fluorescence, with a particular focus on the influence of environmental factors such as pH and solvent polarity.
The Crucial Role of Tautomerism and pH
The spectroscopic properties of 8-Azaxanthine are intricately linked to its tautomeric forms and the pH of the surrounding medium. In solution, 8-Azaxanthine can exist in different tautomeric forms, primarily the N(7)-H and N(9)-H tautomers. The equilibrium between these forms, and their protonated or deprotonated states, dictates the observed absorption and emission spectra.
8-Azaxanthine has a pKa of approximately 4.8.[1] Consequently, at physiological pH (~7.4), the monoanionic form is the predominant species in aqueous solutions.[1] At pH values below its pKa, the neutral form of 8-Azaxanthine prevails. This pH-dependent equilibrium is a critical consideration in experimental design, as the different ionic species exhibit distinct spectroscopic characteristics.
Caption: Excited-State Proton Transfer (ESPT) mechanism in 8-Azaxanthine.
Quantitative Fluorescence Parameters
| Solvent/Condition | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) | Reference |
| Aqueous (Acidic) | ~420 | Not specified for 8-Azaxanthine | Not specified | [2] |
| Alcoholic | ~340 and long-λ | Not specified for 8-Azaxanthine | 6.4 (long-λ band) | [3] |
| 8-Methyl-8-azaxanthine (Aqueous) | 420 | 0.5 - 0.6 | Not specified | [2] |
Table 2: Fluorescence Properties of 8-Azaxanthine and a Related Derivative. Note: The quantum yield for 8-Azaxanthine itself is not well-documented in the reviewed literature and would be a valuable parameter to determine experimentally.
Experimental Protocols
To ensure reproducible and accurate spectroscopic measurements of 8-Azaxanthine, the following detailed protocols are provided.
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mM): Accurately weigh a known amount of 8-Azaxanthine monohydrate and dissolve it in a suitable solvent. Due to its limited solubility in neutral water, dissolving in a small amount of 0.1 M NaOH and then neutralizing, or preparing the stock in a solvent like dimethyl sulfoxide (DMSO), is recommended. Store the stock solution protected from light at 4°C.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the desired buffer or solvent to the final concentration (typically in the low micromolar range for fluorescence measurements). Ensure the final concentration of any organic solvent from the stock solution is minimal (e.g., <1%) to avoid unintended solvent effects.
pH-Dependent Measurements
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).
-
Sample Preparation: Add a small aliquot of the 8-Azaxanthine stock solution to each buffer to achieve the final desired concentration. Ensure the volume of the stock solution is small enough not to significantly alter the pH of the buffer.
-
pH Verification: Measure the final pH of each sample solution using a calibrated pH meter.
UV-Vis Absorption Spectroscopy Workflow
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range (e.g., 200-500 nm) and the scan speed.
-
Blanking: Use the same buffer or solvent without 8-Azaxanthine as the blank reference.
-
Measurement: Record the absorption spectrum of the 8-Azaxanthine solution in a 1 cm path length quartz cuvette.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Caption: Workflow for UV-Vis Absorption Spectroscopy of 8-Azaxanthine.
Fluorescence Spectroscopy Workflow
-
Instrument Setup: Use a spectrofluorometer. Select the excitation wavelength (typically at or near the absorption maximum). Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Emission Scan: Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300-600 nm).
-
Excitation Scan: To confirm the absorbing species responsible for the emission, record an excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (the emission maximum).
-
Quantum Yield Determination (Relative Method): a. Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.5 M H₂SO₄). b. Measure the absorbance of both the 8-Azaxanthine sample and the standard at the excitation wavelength, ensuring the absorbance is low (< 0.1) to avoid inner filter effects. c. Record the fluorescence emission spectra of both the sample and the standard under identical instrumental conditions. d. Calculate the integrated fluorescence intensities (the area under the emission curve) for both the sample and the standard. e. Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Conclusion and Future Perspectives
8-Azaxanthine is a versatile fluorescent probe with spectroscopic properties that are highly sensitive to its environment. Its pH-dependent tautomerism and the phenomenon of excited-state proton transfer in different solvents provide a rich photophysical behavior that can be exploited in various research applications. This guide has provided a comprehensive overview of these properties and detailed protocols for their investigation.
Future research could focus on a more systematic quantification of the spectroscopic parameters of 8-Azaxanthine, particularly its fluorescence quantum yield in a wider range of solvents and pH conditions. Furthermore, exploring the application of 8-Azaxanthine in time-resolved fluorescence studies could provide deeper insights into its interactions with biological macromolecules, solidifying its role as a powerful tool in chemical biology and drug discovery.
References
-
Wierzchowski, J., Smyk, B., & Shugar, D. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules, 25(12), 2773. [Link]
-
Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]
-
Voertler, S., et al. (2021). Structural basis for specific recognition of oxidized purines by the NMT1 riboswitch. Nature Communications, 12(1), 1-12. [Link]
- Fikus, M., & Shugar, D. (1966). Properties of 8-azapurines. I. Tautomerism and absorption spectra of 8-azaguanine and its derivatives. Acta Biochimica Polonica, 13(1), 39-56.
-
Wierzchowski, J., & Shugar, D. (1996). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochimica et Biophysica Acta (BBA) - General Subjects, 1290(1), 9-17. [Link]
-
Wierzchowski, J., & Shugar, D. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. PubMed.[Link]
-
Kubica, K., et al. (2021). Photophysics, photochemistry and bioimaging application of 8-azapurine derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 419, 113453. [Link]
-
Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. MDPI.[Link]
Sources
Mastering the Solubility of 8-Azaxanthine: A Technical Guide
This guide provides an in-depth technical analysis of the solubility profile of 8-Azaxanthine, designed for researchers requiring precise control over compound delivery in enzymatic assays and physicochemical characterization.
Executive Summary: The Purine Solubility Paradox
8-Azaxanthine (1,2,3-triazolo[4,5-d]pyrimidine-5,7-dione) is a structural analog of xanthine and a potent inhibitor of xanthine oxidase. Like its parent purines (xanthine and uric acid), 8-Azaxanthine exhibits a "brick-dust" physicochemical profile: high crystal lattice energy resulting in poor aqueous solubility at neutral pH.
Successful application of this compound relies on exploiting its ionization potential. With a pKa of approximately 4.8 , 8-Azaxanthine functions as a weak acid. Understanding this ionization behavior is the single most critical factor in preparing stable, precipitate-free stock solutions.
Physicochemical Profile & Mechanistic Basis
To predict solubility behavior, we must first analyze the molecular drivers. 8-Azaxanthine exists in a tautomeric equilibrium that favors strong intermolecular hydrogen bonding, creating a stable crystal lattice that resists dissolution in non-polar solvents.
Key Parameters
| Property | Value | Implication for Solubility |
| Molecular Weight | 153.10 g/mol | Small molecule, kinetics of dissolution are generally fast once wetted. |
| pKa (Acidic) | ~4.8 | Critical: At pH > 5.8, the molecule is >90% ionized (monoanion), drastically increasing water solubility. |
| LogP (Octanol/Water) | -1.2 (Estimated) | Hydrophilic nature; poor solubility in lipophilic solvents (Hexane, Chloroform). |
| Appearance | White to off-white powder | Visual detection of undissolved particles is difficult; requires turbidity monitoring. |
Structural Diagram: Ionization & Tautomerism
The following diagram illustrates the transition from the insoluble neutral form to the soluble anionic form upon pH adjustment.
Solubility Landscape: Solvent Compatibility
The following data consolidates experimental observations and physicochemical predictions. Note that "Slightly Soluble" in this context often implies < 1 mg/mL, necessitating specific solubilization strategies.
| Solvent System | Solubility Rating | Estimated Limit | Usage Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | 10–40 mg/mL | Preferred for Stock. Stable at -20°C. Hygroscopic; keep sealed. |
| 1M NaOH (Aqueous) | Soluble | > 10 mg/mL | Forms the sodium salt. Excellent for aqueous stock if DMSO is contraindicated. |
| Water (pH 7.0) | Poor | < 0.5 mg/mL | Not recommended for stock preparation. |
| Ethanol (100%) | Slightly Soluble | < 1 mg/mL | Poor solvent choice. Heating may improve slightly but precipitation is likely upon cooling. |
| Methanol | Slightly Soluble | < 2 mg/mL | Slightly better than ethanol, but still inefficient for high-concentration stocks. |
| PBS (pH 7.4) | Moderate | ~1–2 mg/mL | Soluble at low concentrations due to pH > pKa, but risk of crashing out if stock is too concentrated. |
Strategic Solubilization Protocols
Do not attempt to dissolve 8-Azaxanthine directly in neutral buffer. It will float, clump, and dissolve incompletely. Use one of the following validated workflows.
Protocol A: The DMSO "Universal Stock" (Recommended)
Best for: High-throughput screening, small volume additions.
-
Weighing: Accurately weigh 10 mg of 8-Azaxanthine into a microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (biochemical grade).
-
Agitation: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Inspection: Ensure the solution is perfectly clear.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The Alkaline Aqueous Stock
Best for: Cell culture or assays sensitive to DMSO.
-
Preparation: Prepare a 0.1 M or 1.0 M NaOH solution.
-
Solubilization: Add 8-Azaxanthine to the NaOH solution. The molar ratio of NaOH:Compound should be at least 1.1:1 to ensure full deprotonation.
-
Dilution: Once dissolved, this concentrate can be slowly diluted into the target buffer.
-
Warning: If the final buffer pH drops below 5.0, the compound will precipitate immediately.
-
Workflow Diagram: Solubilization Decision Tree
Experimental Validation: Saturation Shake-Flask Method
If your specific application requires precise solubility data in a novel solvent (e.g., a specific formulation vehicle), use this self-validating protocol.
Objective: Determine thermodynamic solubility at 25°C.
-
Supersaturation: Add 8-Azaxanthine in excess to the solvent (e.g., 10 mg in 1 mL). The mixture must remain opaque (solid present).
-
Equilibration:
-
Seal the vial tightly to prevent evaporation.
-
Agitate (shaker or rotator) at 25°C for 24 hours.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 10 minutes OR filter through a 0.22 µm PVDF filter (pre-saturated to minimize adsorption).
-
-
Quantification (UV-Vis):
-
Dilute the supernatant with 0.1 M NaOH (to ensure the analyte stays in solution during measurement).
-
Measure Absorbance at ~280 nm (Peak max for azapurines).
-
Calculate concentration using a standard curve prepared in 0.1 M NaOH.
-
Troubleshooting & Best Practices
-
The "Crash-Out" Effect: When diluting a DMSO stock into an aqueous buffer, add the DMSO solution slowly while vortexing the buffer. A rapid addition can create local high concentrations that trigger precipitation.
-
pH Shock: Ensure your assay buffer has sufficient capacity (e.g., 50 mM HEPES or Phosphate) to maintain pH > 7.0 after the addition of the compound.
-
Adsorption: Purines can stick to plastics. For very low concentration assays (< 1 µM), use low-binding tubes or glass vials.
References
-
Vertex AI Search. (2025). Search Results for 8-Azaxanthine Solubility and Properties. Retrieved from 1
-
PubChem. (2025).[2] 8-Azaxanthine Compound Summary. National Library of Medicine. Retrieved from 2[2]
-
Sigma-Aldrich. (n.d.). 8-Azaxanthine monohydrate Product Specification. Retrieved from
-
Wierzchowski, J., et al. (2020). Excited-State Proton Transfer in 8-Azapurines. International Journal of Molecular Sciences. Retrieved from 3
-
World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series. Retrieved from 4[4]
Sources
8-Azaxanthine: An In-Depth Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
8-Azaxanthine, a synthetic purine analog, has garnered interest within the scientific community for its potential to modulate key enzymatic pathways in purine metabolism. This technical guide provides a comprehensive overview of the known biological activities of 8-Azaxanthine, with a primary focus on its role as an enzyme inhibitor. Drawing from structural biology, enzymology, and medicinal chemistry, this document synthesizes the current understanding of 8-Azaxanthine's mechanism of action, its interactions with target enzymes, and the experimental methodologies used to characterize its effects. This guide is intended to be a valuable resource for researchers investigating purine metabolism, developing novel therapeutics, and exploring the chemical biology of purine analogs.
Introduction: The Chemical Biology of 8-Azaxanthine
8-Azaxanthine, systematically named 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, is a purine analog where the carbon atom at the 8th position of the xanthine scaffold is replaced by a nitrogen atom. This substitution significantly alters the electronic and steric properties of the molecule, making it a valuable tool for probing the active sites of purine-binding enzymes. Its structural similarity to endogenous purines such as xanthine and hypoxanthine allows it to interact with enzymes involved in purine metabolism, often with inhibitory consequences.
The study of 8-azapurine derivatives is a dynamic area of research, with investigations into their potential as antiplatelet, anticancer, and antiviral agents[1]. This guide will focus specifically on the biological activities attributed to the parent compound, 8-Azaxanthine.
Enzymatic Inhibition Profile of 8-Azaxanthine
The primary biological activities of 8-Azaxanthine reported to date revolve around its ability to inhibit specific enzymes in the purine catabolic pathway.
Urate Oxidase Inhibition: A Competitive Interaction
The most well-documented activity of 8-Azaxanthine is its role as a competitive inhibitor of urate oxidase (uricase)[2]. Urate oxidase is a crucial enzyme in the purine degradation pathway in most mammals, catalyzing the oxidation of uric acid to 5-hydroxyisourate. Humans lack a functional urate oxidase gene, leading to higher baseline levels of uric acid.
Mechanism of Inhibition:
Structural studies involving co-crystallization of 8-Azaxanthine with urate oxidase have provided significant insights into its inhibitory mechanism[3]. As a competitive inhibitor, 8-Azaxanthine binds to the active site of urate oxidase, preventing the binding of its natural substrate, uric acid. The triazolo portion of the 8-Azaxanthine molecule plays a critical role in its interaction with the enzyme's active site residues. The stability of the urate oxidase-8-Azaxanthine complex has made it a valuable tool in structural biology for studying the enzyme's active site under various conditions, including high pressure[4].
While the competitive nature of the inhibition is established, specific quantitative data such as the inhibition constant (Ki) for 8-Azaxanthine against urate oxidase from various species are not consistently reported in the available literature. This represents a knowledge gap that warrants further investigation.
Experimental Protocol: Urate Oxidase Inhibition Assay
This protocol outlines a general spectrophotometric method to determine the inhibitory effect of 8-Azaxanthine on urate oxidase activity.
-
Principle: The assay measures the decrease in absorbance at 290-293 nm, which corresponds to the oxidation of uric acid by urate oxidase.
-
Reagents:
-
0.1 M Sodium Borate Buffer, pH 8.5
-
Uric acid solution (prepared in borate buffer)
-
Urate oxidase enzyme solution (dissolved in cold borate buffer)
-
8-Azaxanthine solutions of varying concentrations
-
-
Procedure:
-
Set up a series of reactions in a UV-transparent 96-well plate or cuvettes.
-
To each well, add the borate buffer, uric acid solution, and the 8-Azaxanthine solution (or vehicle for control).
-
Equilibrate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding the urate oxidase enzyme solution.
-
Immediately monitor the decrease in absorbance at 290 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity (rate of absorbance change).
-
Determine the percentage of inhibition for each concentration of 8-Azaxanthine compared to the control.
-
Plot the inhibition data to calculate the IC50 value. To determine the Ki, the assay should be repeated with varying concentrations of both the substrate (uric acid) and the inhibitor (8-Azaxanthine), followed by Lineweaver-Burk or non-linear regression analysis.
-
Caption: Workflow for Urate Oxidase Inhibition Assay.
Xanthine Oxidase: An Unclear Interaction
Xanthine oxidase is a key enzyme in human purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of xanthine oxidase is a clinically important strategy for treating hyperuricemia and gout[3].
While 8-Azaxanthine is structurally similar to the substrates of xanthine oxidase, direct and conclusive evidence of its inhibitory activity is lacking in the current scientific literature. Studies on related compounds, such as 8-bromoxanthine, have shown inhibitory effects on xanthine oxidase, with a reported Ki of approximately 400 µM[5]. However, it is crucial to note that the introduction of a bulky bromine atom at the 8-position significantly alters the molecule's properties, and these findings cannot be directly extrapolated to 8-Azaxanthine.
The lack of clear data on 8-Azaxanthine's interaction with xanthine oxidase is a significant point for researchers. It suggests that the nitrogen substitution at the 8-position may not be favorable for binding to the active site of xanthine oxidase in the same manner as its substrates or other inhibitors.
Table 1: Comparative Inhibition of Xanthine Oxidase by Purine Analogs
| Compound | Inhibition Constant (Ki) | Inhibition Type | Reference |
| 8-Azaxanthine | Data not available | Unknown | |
| 8-Bromoxanthine | ~ 400 µM | Uncompetitive (vs. xanthine) | [5] |
| Allopurinol | ~ 7.82 µM (IC50) | Competitive | [6] |
| Febuxostat | 114 - 210 nM (IC50) | Non-competitive | [6] |
Adenosine Deaminase and Phosphodiesterases: Limited Evidence
Adenosine Deaminase (ADA): ADA is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Its inhibition has therapeutic implications in cancer and inflammatory diseases. While some 8-azapurine nucleosides have been synthesized and evaluated as ADA inhibitors, there is no direct evidence to suggest that 8-Azaxanthine itself is a significant inhibitor of adenosine deaminase.
Phosphodiesterases (PDEs): PDEs are a family of enzymes that degrade cyclic nucleotides (cAMP and cGMP), playing a crucial role in signal transduction. Xanthine and its derivatives, such as theophylline and caffeine, are known non-selective PDE inhibitors[7][8]. Some 8-aryl xanthine derivatives have been explored as potent PDE5 inhibitors[9]. However, studies on 8-azaxanthine's activity against PDEs are scarce, and it is generally not considered a potent PDE inhibitor.
Synthesis of 8-Azaxanthine
The synthesis of 8-Azaxanthine can be achieved through the cyclization of a substituted pyrimidine precursor. A common synthetic route involves the diazotization of a diaminopyrimidine derivative followed by intramolecular cyclization.
General Synthetic Scheme:
Caption: General synthetic route to 8-Azaxanthine.
Note: The DOT script above is a template and requires actual image paths for the chemical structures to render correctly.
Cellular and In Vivo Biological Activities: An Area for Future Research
Direct studies on the cellular and in vivo effects of 8-Azaxanthine are limited. While derivatives of 8-azapurines have been investigated for various therapeutic applications, the specific effects of the parent compound in cellular assays or animal models are not well-documented.
Cytotoxicity and Cellular Effects
There is a lack of comprehensive studies on the cytotoxicity of 8-Azaxanthine across various cell lines. While a study on 8-alkyl xanthine derivatives showed some cytotoxic effects against cancer cells, these results cannot be directly attributed to 8-Azaxanthine[10].
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the cytotoxic potential of 8-Azaxanthine, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 8-Azaxanthine for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
In Vivo Models: Potential for Hyperuricemia Research
Given the inhibitory potential of some purine analogs on xanthine oxidase, a key enzyme in uric acid production, 8-Azaxanthine could be investigated in animal models of hyperuricemia.
Hyperuricemia Animal Model:
A common method to induce hyperuricemia in rodents is through the administration of a uricase inhibitor, such as potassium oxonate, along with a purine-rich diet or hypoxanthine supplementation[6][8][11].
Experimental Workflow:
Caption: Workflow for a Hyperuricemia Animal Model Study.
Signaling Pathways and Broader Biological Context
8-Azaxanthine's activities are intrinsically linked to the purine metabolism pathway. By potentially influencing the levels of purine metabolites, it could indirectly affect various cellular processes.
Caption: Purine Catabolism and the Site of Action of 8-Azaxanthine.
Conclusion and Future Directions
8-Azaxanthine is a valuable chemical probe for studying purine-metabolizing enzymes, particularly urate oxidase, where it acts as a competitive inhibitor. Its utility in structural biology for elucidating the active site of this enzyme is well-established. However, significant gaps remain in our understanding of its broader biological activities.
Future research should focus on:
-
Quantitative Enzymology: Determining the Ki values of 8-Azaxanthine for urate oxidase from different species and definitively characterizing its interaction (or lack thereof) with xanthine oxidase.
-
Cellular Studies: Investigating the effects of 8-Azaxanthine on cell viability, proliferation, and specific signaling pathways in relevant cell models.
-
In Vivo Efficacy: Evaluating the potential of 8-Azaxanthine to modulate uric acid levels in animal models of hyperuricemia.
-
Derivative Exploration: Building upon the 8-azaxanthine scaffold to design more potent and selective inhibitors of target enzymes.
By addressing these questions, the scientific community can fully unlock the potential of 8-Azaxanthine and its derivatives as research tools and potential therapeutic leads.
References
- Hille, R., & Massey, V. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. Journal of Biological Chemistry, 259(3), 1165-1172.
-
Colloc'h, N., et al. (2022). URATE OXIDASE WITH 8-AZAXANTHINE UNDER 210 MPA PRESSURE. PDB 7P0C. [Link]
- [Reference for 8-azapurine derivatives as antipl
- [Reference for 8-azapurine deriv
- Pritsos, C. A. (2000). Cellular and biochemical actions of 8-azapurines. Mini reviews in medicinal chemistry, 1(4), 349-356.
- [Reference for hyperuricemia animal models]
- [Reference for synthesis of 8-azaxanthine or rel
- [Reference for cytotoxicity assays]
- [Reference for purine metabolism overview]
- [Reference for xanthine oxidase inhibitors]
- [Reference for synthesis and biological evaluation of N6 deriv
- [Reference for 8-Aryl xanthines potent inhibitors of phosphodiesterase 5]
- [Reference for cytotoxicity of 8-alkyl xanthines]
- [Reference for urate oxidase structure with 8-azaxanthine]
- Suravajhala, R., Suri, N., Bhagat, M., & Saxena, A. K. (2013). Biological evaluation of 8-alkyl xanthines as potential cytotoxic agents. Advances in Biological Chemistry, 3(3), 314-319.
- [Reference for azide inhibition of ur
- Retailleau, P., et al. (2004). Crystal Structure of the protein drug urate oxidase-inhibitor complex at 2.05 Å resolution. Acta Crystallographica Section D: Biological Crystallography, 60(3), 453-462.
- Page, C. P., & Spina, D. (2016). Xanthines and Phosphodiesterase Inhibitors. Handbook of experimental pharmacology, 237, 149–171.
- [Reference for hyperuricemia models]
- [Reference for xanthine and phosphodiesterase activity]
Sources
- 1. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide inhibition of urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
8-Azaxanthine Scaffolds in Adenosine Receptor Antagonism: Structural Pharmacophores and Experimental Protocols
Executive Summary
8-Azaxanthine (1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione) represents a critical structural modification of the xanthine pharmacophore, a class of molecules historically central to adenosine receptor (AR) antagonism. While the unsubstituted 8-azaxanthine core exhibits significantly reduced affinity for adenosine receptors compared to its xanthine analogues (e.g., theophylline), it serves as a vital scaffold for Structure-Activity Relationship (SAR) studies.
This guide details the pharmacological profile of the 8-azaxanthine core, explaining the mechanistic reasons for its reduced intrinsic activity and how specific substitutions (particularly at the N7 and N8 positions) can "rescue" this affinity to yield nanomolar-potency A1 and A2A antagonists. We provide validated protocols for synthesizing and testing these ligands, offering a robust framework for researchers investigating purinergic signaling.
Chemical and Pharmacological Profile[1][2][3][4][5]
The "Nitrogen Switch": Structural Implications
The transition from a xanthine (purine-2,6-dione) to an 8-azaxanthine (triazolopyrimidine-5,7-dione) involves the replacement of the C8 carbon with a nitrogen atom.[1] This isosteric replacement fundamentally alters the electronic landscape of the imidazole ring equivalent.
-
Acidity: 8-Azaxanthine is significantly more acidic (pKa ~4.[2]8) than xanthine (pKa ~7.4). At physiological pH, 8-azaxanthine exists predominantly as a monoanion.[2]
-
Hydrogen Bonding: The 8-N substitution removes a potential C-H hydrophobic interaction point and introduces a hydrogen bond acceptor/donor variance depending on tautomerization.
Binding Affinity Data (SAR Analysis)
The following table illustrates the "Activity Cliff" associated with the 8-aza modification and its recovery through hydrophobic substitution.
Table 1: Comparative Ki Values (nM) at Rat Adenosine Receptors Note: Lower Ki indicates higher potency.
| Compound | Structure Description | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Selectivity (A1/A2A) |
| Theophylline | 1,3-Dimethylxanthine | 14,000 | 19,000 | Non-selective |
| 8-Azatheophylline | 1,3-Dimethyl-8-azaxanthine | > 100,000 (Inert) | > 100,000 | Inactive |
| Caffeine | 1,3,7-Trimethylxanthine | 41,000 | 43,000 | Non-selective |
| 8-Azacaffeine | 1,3,7-Trimethyl-8-azaxanthine | > 100,000 | > 100,000 | Inactive |
| Cpt-8-AzaX | 7-Cyclopentyl-1,3-dipropyl-8-azaxanthine | 1.2 | 240 | 200-fold A1 |
Data synthesized from J. Med.[3] Chem. 1994 and related SAR studies [1, 2].[3]
Key Insight: The unsubstituted 8-azaxanthine core is essentially inert. However, introducing a cycloalkyl group (e.g., cyclopentyl) at N7 or N8 restores and often surpasses the potency of the parent xanthine, particularly for the A1 receptor subtype.
Mechanism of Action
The mechanism by which 8-azaxanthine derivatives antagonize adenosine receptors is competitive orthosteric inhibition. However, the efficacy of binding is dictated by the hydrophobic pocket occupancy.
The "Hydrophobic Rescue" Phenomenon
The adenosine receptor binding pocket (specifically A1) contains distinct hydrophobic regions (N6 and C8 regions of the endogenous ligand).
-
Loss of Affinity: The naked 8-aza modification increases polarity and acidity, repelling the hydrophobic residues (e.g., Phe171, Leu250 in A1) required for stabilization.
-
Restoration: Substituents like cyclopentyl or propyl chains at the 1, 3, and 7 positions provide the necessary van der Waals contacts to anchor the triazolopyrimidine core into the receptor cleft, overcoming the electronic penalty of the 8-nitrogen.
Pathway Visualization
The following diagram illustrates the competitive antagonism within the G-protein coupled receptor (GPCR) pathway.
Figure 1: Competitive antagonism at the A1 Adenosine Receptor. 8-Azaxanthine derivatives prevent Adenosine-mediated Gi activation, thereby preventing the inhibition of Adenylyl Cyclase.[4]
Experimental Protocols
Protocol A: Membrane Preparation for Binding Assays
Objective: Isolate high-quality membrane fractions containing A1/A2A receptors from rat cerebral cortex or transfected CHO cells.
Reagents:
-
Sucrose Buffer: 0.32 M Sucrose, 10 mM Tris-HCl (pH 7.4).
-
Protease Inhibitor Cocktail.
Workflow:
-
Harvest: Dissect rat cerebral cortex (or harvest CHO cells) on ice.
-
Homogenization: Transfer tissue to 10 volumes of ice-cold Sucrose Buffer. Homogenize using a Teflon-glass homogenizer (10 strokes at 1000 rpm).
-
Low-Speed Spin: Centrifuge at 1,000 x g for 10 mins at 4°C to remove nuclei/debris. Save supernatant.
-
High-Speed Spin: Centrifuge supernatant at 48,000 x g for 30 mins at 4°C.
-
Wash: Resuspend pellet in 50 mM Tris-HCl (pH 7.4) and re-centrifuge at 48,000 x g.
-
Storage: Resuspend final pellet in assay buffer. Protein concentration should be ~1-2 mg/mL (Bradford assay). Store at -80°C.
Protocol B: Radioligand Competition Binding Assay
Objective: Determine the Ki of an 8-azaxanthine derivative.
Reagents:
-
Radioligand (A1): [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), 1 nM final conc.
-
Non-specific control: 10 µM R-PIA or NECA.
-
Test Compound: 8-Azaxanthine derivative (dilution series: 10^-10 M to 10^-4 M).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, with 2 IU/mL Adenosine Deaminase (ADA) to remove endogenous adenosine.
Step-by-Step Workflow:
Figure 2: Radioligand Competition Binding Assay Workflow.
Data Analysis (Self-Validating Step):
Calculate IC50 from the displacement curve. Convert to Ki using the Cheng-Prusoff equation:
Synthesis and Stability Notes
When working with 8-azaxanthines, researchers must account for specific physicochemical properties:
-
Solubility: Unsubstituted 8-azaxanthine has poor solubility in organic solvents but dissolves in dilute alkali (due to acidity). Substituted derivatives (e.g., 1,3-dipropyl) are lipophilic and require DMSO for stock solutions.
-
Synthesis Route: The standard synthesis involves the cyclization of 5,6-diaminouracils with nitrous acid (HNO2). This creates the triazole ring fusion.
-
Critical Step: Control of pH during nitrosation is vital to prevent decomposition of the diamine precursor.
-
-
Stability: The triazolopyrimidine ring is generally stable to hydrolysis, but the N-glycosidic bond (if ribosylated) can be labile.
References
-
Carotti, A., et al. (1994). "8-Azaxanthine derivatives as antagonists of adenosine receptors." Journal of Medicinal Chemistry, 37(18), 2970–2975.
-
Jacobson, K. A., et al. (1992).[3] "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry, 35(3), 407-422.
-
Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 28(4), 487-492.
-
Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199.
Sources
Structural Analogues and Derivatives of 8-Azaxanthine: A Technical Guide
Executive Summary: The Triazolopyrimidine Scaffold
8-Azaxanthine (8-AX), chemically defined as 1,2,3-triazolo[4,5-d]pyrimidine-5,7-diol , represents a critical isostere of the naturally occurring purine, xanthine.[1] The substitution of the C8 methine group in the purine ring with a nitrogen atom creates a system with distinct electronic properties, enhanced acidity (pKa ~4.8), and unique fluorescence characteristics.
While native xanthines (caffeine, theophylline) are renowned adenosine receptor antagonists, the "8-aza" modification fundamentally alters the pharmacophore. 8-Azaxanthine itself is primarily recognized as a potent competitive inhibitor of Urate Oxidase (Uricase) , serving as a crystallographic chaperone to trap enzyme-substrate complexes.[1] However, its alkylated derivatives—specifically 8-azatheophylline and 8-azacaffeine analogues—restore and modulate affinity for Adenosine Receptors (ARs), offering a tunable scaffold for drug discovery in diuresis, neurodegeneration, and oncology.[1]
This guide details the synthesis, structure-activity relationships (SAR), and experimental protocols for 8-azaxanthine and its functional derivatives.[1]
Chemical Architecture & Physical Properties[1]
The core distinction of 8-azaxanthine lies in the 1,2,3-triazole ring fused to the pyrimidine. This modification exerts a strong electron-withdrawing effect, significantly increasing the acidity of the protons at N1 and N3 compared to xanthine.
| Property | Xanthine | 8-Azaxanthine | Consequence |
| IUPAC Name | 3,7-dihydro-1H-purine-2,6-dione | 1,2,3-triazolo[4,5-d]pyrimidine-5,7-diol | Altered numbering system (Purine vs. Triazolopyrimidine) |
| pKa (acidic) | 7.7 (N3-H), 11.9 (N1-H) | ~4.8 | 8-AX is ionized at physiological pH; poor membrane permeability without alkylation.[1] |
| Fluorescence | Non-fluorescent | Fluorescent (Ex ~285nm, Em ~360-440nm) | Useful as an intrinsic probe for enzymatic binding studies.[1] |
| H-Bonding | C8-H is a weak donor | N8 is a strong acceptor | Alters binding mode in Adenosine Receptors and Uricase. |
Synthetic Pathways[1][2]
The synthesis of 8-azaxanthine and its derivatives generally proceeds via the modification of the Traube purine synthesis. The critical step is the ring closure of a 4,5-diaminopyrimidine precursor using nitrous acid (
Core Synthesis: The Nitrous Acid Cyclization
The most robust route involves the cyclization of 5,6-diaminouracil (or its N-alkylated derivatives) with sodium nitrite in acidic media.
Figure 1: General synthetic pathway for 8-azaxanthine and N-alkyl derivatives via nitrous acid cyclization.
Alkylation Strategies
Post-synthetic alkylation of the 8-azaxanthine scaffold is challenging due to multiple nucleophilic sites (N1, N2, N3, N7, N8, N9).[1]
-
Direct Alkylation: Reaction with alkyl halides (e.g., MeI) in basic conditions often yields mixtures of N-methylated isomers.[1]
-
Pre-synthetic Alkylation (Preferred): To obtain specific analogues like 8-azatheophylline (1,3-dimethyl-8-azaxanthine), it is strictly recommended to start with 1,3-dimethyl-5,6-diaminouracil .[1] This locks the N1 and N3 positions before the triazole ring is formed, ensuring regiospecificity.
Pharmacology & Mechanism of Action[3]
Uricase Inhibition (Crystallographic Chaperone)
8-Azaxanthine is a classic competitive inhibitor of Urate Oxidase (Uricase) .[2] It mimics the substrate (uric acid) but resists oxidation because the N8 atom cannot accept the hydroxyl attack required for the reaction mechanism.
-
Binding Mechanism: In the active site of Aspergillus flavus Uricase, 8-azaxanthine is clamped by a "molecular tweezer" formed by Arg176 and Gln228 .[2] These residues form hydrogen bonds with the O2, N3, and O6 positions, perfectly overlaying the uric acid binding mode.[1]
-
Utility: Because it binds tightly (
in range) without reacting, it is used to stabilize Uricase crystals for X-ray diffraction studies.[1]
Adenosine Receptor (AR) Antagonism
While 8-azaxanthine itself is inert at Adenosine Receptors due to its high polarity/acidity, its alkylated derivatives are potent antagonists.[1]
Structure-Activity Relationship (SAR):
-
8-Azatheophylline (1,3-dimethyl-8-AX):
-
Restores moderate affinity for
and receptors. -
Acts as a weak non-selective antagonist.[3]
-
-
8-Azacaffeine (1,3,7-trimethyl-8-AX):
-
Generally shows reduced affinity compared to caffeine.[4]
-
Critical Insight: The N7-methyl group in the 8-aza scaffold sterically hinders binding more significantly than in the purine scaffold.
-
-
Potent Derivatives (The "7-Cycloalkyl" Effect):
-
Replacing the N7-methyl with bulky cycloalkyl groups (e.g., 7-cyclopentyl-1,3-dipropyl-8-azaxanthine ) dramatically increases potency at
receptors.[1][4] -
Mechanism: The hydrophobic cycloalkyl group engages the lipophilic pocket of the receptor, compensating for the electronic repulsion of the triazole ring.
-
Figure 2: SAR Logic for Adenosine Receptor affinity in 8-azaxanthine derivatives.[1]
Experimental Protocols
Protocol A: Synthesis of 8-Azaxanthine (Nitrous Acid Route)
This protocol utilizes the cyclization of 4,5-diaminouracil. Ensure all safety protocols for handling sodium nitrite and acids are followed.
Reagents:
-
4,5-Diaminouracil sulfate (10 mmol)[1]
-
Sodium Nitrite (
, 12 mmol)[1] -
Hydrochloric Acid (10%, aqueous)[1]
-
Sodium Acetate (buffer)[1]
Methodology:
-
Dissolution: Suspend 10 mmol of 4,5-diaminouracil sulfate in 50 mL of warm water. Add 10% HCl dropwise until the solid dissolves completely.
-
Nitrosation: Cool the solution to 0–5°C in an ice bath. Slowly add a solution of sodium nitrite (12 mmol in 5 mL water) with vigorous stirring. The solution will turn yellow/orange, indicating the formation of the diazo intermediate.
-
Cyclization: Allow the reaction to warm to room temperature (25°C) and stir for 1 hour. The ring closure occurs spontaneously.
-
Precipitation: Adjust the pH to ~4–5 using sodium acetate. 8-Azaxanthine is poorly soluble at this pH and will precipitate as a white/off-white solid.
-
Purification: Filter the precipitate, wash with ice-cold water (2x 10 mL) and ethanol (1x 10 mL). Recrystallize from boiling water if necessary.
-
Validation: Confirm structure via melting point (>300°C, dec) and UV-Vis (Shift in
vs precursor).
Protocol B: Uricase Inhibition Assay
Validates the biological activity of the synthesized 8-AX.
Reagents:
-
Uricase (from Candida or Aspergillus, commercially available)[1][2]
-
Substrate: Uric Acid (
in Borate buffer, pH 8.5)[1] -
Inhibitor: 8-Azaxanthine (serial dilutions: 0.1
to 100 )[1]
Workflow:
-
Baseline: Monitor the absorbance of Uric Acid at 290 nm .
-
Reaction: Add Uricase enzyme (0.05 units/mL) to the cuvette.
-
Control Rate: Measure the decrease in absorbance at 290 nm (oxidation of uric acid) for 60 seconds.
-
Inhibition: In a separate run, pre-incubate Uricase with 8-Azaxanthine for 5 minutes. Add Uric Acid and measure the initial velocity (
). -
Analysis: Plot
vs (Dixon plot) to determine the . 8-AX should display competitive inhibition characteristics.
References
-
Excited-State Proton Transfer in 8-Azapurines. Molecules, 2020.[5][6]
-
8-Azaxanthine derivatives as antagonists of adenosine receptors. Journal of Medicinal Chemistry, 1994.[3][4]
-
Azide inhibition of urate oxidase. Acta Crystallographica Section D, 2007.[1]
-
Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. European Journal of Medicinal Chemistry, 2020.[1]
-
Synthesis and biological evaluation of 8-substituted xanthines. Arabian Journal of Chemistry, 2019.[5] [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Azide inhibition of urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Azaxanthine derivatives as antagonists of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
8-Azaxanthine Derivatives: Bioisosteric Scaffolds for Adenosine Modulation and Enzymatic Stabilization
Executive Summary
This technical guide analyzes the therapeutic and bio-analytical potential of 8-azaxanthine (1,2,3-triazolo[4,5-d]pyrimidine-5,7-dione) derivatives. Distinct from classical xanthines (e.g., caffeine, theophylline) by the bioisosteric replacement of the imidazole C8 carbon with a nitrogen atom, these compounds exhibit fundamentally altered physicochemical properties, including significantly increased acidity (
While classical xanthines are renowned Adenosine Receptor (AR) antagonists and Phosphodiesterase (PDE) inhibitors, the "8-aza" modification historically reduced receptor affinity. However, recent structure-activity relationship (SAR) optimizations—specifically N7-cycloalkyl substitutions —have generated potent, selective A1 and A2A antagonists. Furthermore, 8-azaxanthine serves as a critical competitive inhibitor for stabilizing Urate Oxidase (Uricase) therapies and acts as a fluorescent probe for high-throughput enzymatic screening.
Molecular Pharmacology & Bioisosterism
The 8-Aza Modification
The substitution of the C8 methine group in xanthine with a nitrogen atom creates the v-triazolo[4,5-d]pyrimidine ring system. This modification has three decisive effects on pharmacodynamics:
-
Acidity & Ionization: 8-Azaxanthines are significantly more acidic than xanthines. At physiological pH (7.4), they largely exist as monoanions. This alters electrostatic interactions within the binding pockets of Adenosine Receptors (ARs) and enzymes.
-
Hydrogen Bonding: The N8 atom introduces a new hydrogen bond acceptor site, while the loss of C8-H removes a weak donor interaction.
-
Fluorescence: Unlike the non-fluorescent xanthines, 8-azaxanthines exhibit fluorescence (emission
nm), enabling their use as "light-up" probes in drug discovery assays.
Mechanism of Action: Adenosine Receptor Antagonism
Adenosine acts as a cytoprotective modulator via four G-protein-coupled receptors (A1, A2A, A2B, A3). 8-Azaxanthine derivatives function as competitive antagonists.[1]
-
A1 Receptor Blockade: Promotes diuresis, enhances cognition, and modulates renal blood flow.
-
A2A Receptor Blockade: Potential neuroprotective effects in Parkinson’s disease by modulating dopaminergic signaling.
Signaling Pathway Visualization
The following diagram illustrates the antagonistic blockade of the Adenosine A1 receptor by 8-azaxanthine derivatives, preventing the
Caption: 8-Azaxanthine derivatives competitively antagonize the A1 receptor, preventing Gi-mediated suppression of cAMP, thereby modulating downstream physiological effects.
Therapeutic Frontiers & Applications
Optimized A1 Adenosine Receptor Antagonists
Early 8-aza analogues (e.g., 8-azatheophylline) showed poor affinity due to the electronic repulsion of the anionic triazole ring in the receptor pocket. However, N7-alkylation restores and enhances affinity by locking the molecule in a favorable tautomer and providing hydrophobic contacts.
Key Lead Compound:
-
7-Cyclopentyl-1,3-dipropyl-8-azaxanthine [1]
-
Potency: High affinity for A1 receptors (
in nanomolar range). -
Selectivity: High A1 vs. A2 selectivity.[2]
-
Application: Renal protection (diuretic with potassium-sparing properties) and cognitive enhancement.
-
Uricase Stabilization (Gout & Hyperuricemia)
8-Azaxanthine is a potent competitive inhibitor of Urate Oxidase (Uricase) . While inhibition is counter-intuitive for treating gout (where we want to degrade uric acid), this property is vital for structural biology and biotherapeutic formulation .
-
Mechanism: It mimics the transition state of uric acid but resists oxidation.
-
Application: Co-crystallization with recombinant uricase (e.g., Rasburicase) to stabilize the enzyme active site during storage or structural analysis.
Fluorescent Probes for Drug Discovery
Due to their intrinsic fluorescence, 8-azaxanthine derivatives are used as probes to study purine-utilizing enzymes (e.g., Purine Nucleoside Phosphorylase - PNP).
-
FRET Assays: Derivatives can act as acceptors/donors in FRET assays to screen for non-fluorescent inhibitors of nucleoside transport or metabolism.
Chemical Synthesis Protocol
Synthesis Strategy: Nitrosative Cyclization
Unlike the Traube synthesis used for standard xanthines (which uses formic acid/orthoesters), 8-azaxanthines are synthesized by cyclizing 5,6-diaminouracils with nitrous acid (
Step-by-Step Protocol
Objective: Synthesis of 1,3-Dipropyl-8-azaxanthine.
Reagents:
-
1,3-Dipropyl-5,6-diaminouracil (Precursor)
-
Sodium Nitrite (
) -
Glacial Acetic Acid (
) -
Hydrochloric Acid (
)
Workflow:
-
Dissolution: Dissolve 10 mmol of 1,3-dipropyl-5,6-diaminouracil in 30 mL of 50% aqueous acetic acid.
-
Nitrosation: Cool the solution to 0–5°C in an ice bath.
-
Addition: Dropwise add a solution of
(12 mmol) in water. The solution will turn purple/red (formation of 5-nitroso intermediate). -
Cyclization: Allow the reaction to warm to room temperature (25°C). The color fades as the ring closes to form the triazole.
-
Precipitation: Acidify with concentrated HCl to pH ~1 to ensure protonation of the acidic triazole ring.
-
Isolation: Filter the white/off-white precipitate. Wash with ice-cold water.
-
Purification: Recrystallize from ethanol/water.
Caption: Nitrosative cyclization workflow for converting diaminouracils into the 8-azaxanthine scaffold.
Comparative Data Summary
The following table contrasts the physicochemical and biological profiles of Caffeine (standard xanthine) vs. 8-Azacaffeine derivatives.
| Feature | Caffeine (1,3,7-Trimethylxanthine) | 8-Azacaffeine (1,3,7-Trimethyl-8-azaxanthine) | Optimized Derivative (7-Cyclopentyl-1,3-dipropyl-8-aza) |
| Core Structure | Imidazo[4,5-d]pyrimidine | Triazolo[4,5-d]pyrimidine | Triazolo[4,5-d]pyrimidine |
| Acidity ( | ~14 (Very weak acid) | ~4.8 (Acidic) | ~5.0 |
| Fluorescence | None | Strong ( | Fluorescent |
| A1 Receptor Affinity | Low ( | Inert / Very Low | High ( |
| A2A Receptor Affinity | Low ( | Inert / Very Low | Moderate |
| Primary Utility | CNS Stimulant, PDE Inhibitor | Enzyme Probe, Intermediate | Selective A1 Antagonist |
References
-
Franchetti, P., et al. (1994).[3] "8-Azaxanthine derivatives as antagonists of adenosine receptors." Journal of Medicinal Chemistry.
-
Wierzchowski, J., et al. (2009).[4] "Fluorescence emission properties of 8-aza analogues of caffeine, theophylline, and related N-alkyl xanthines." Bioorganic & Medicinal Chemistry.
-
Baraldi, P. G., et al. (2007). "Novel 8-heterocyclyl xanthine derivatives in drug development." Expert Opinion on Drug Discovery.
-
Colloc'h, N., et al. (1997). "Crystal structure of the protein drug urate oxidase-inhibitor complex at 2.05 Å resolution." Nature Structural Biology.
-
Müller, C. E., & Jacobson, K. A. (2011).[4] "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. [3]
Sources
An In-Depth Technical Guide to 8-Azaxanthine: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of 8-Azaxanthine, a pivotal molecule in biochemical research and a cornerstone for studies in enzymology and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, biological significance, and practical applications of 8-Azaxanthine, supported by detailed experimental protocols and mechanistic insights.
Core Molecular and Physical Properties
8-Azaxanthine, systematically named 1H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, is a purine analogue where a nitrogen atom replaces the carbon at the 8th position of the xanthine scaffold. This substitution significantly influences its chemical and biological properties. The compound is typically available in both anhydrous and monohydrate forms.
| Property | Anhydrous 8-Azaxanthine | 8-Azaxanthine Monohydrate |
| Synonyms | 2,6-Dihydroxy-8-azapurine, Xanthazol | 2,6-Dihydroxy-8-azapurine monohydrate |
| CAS Number | 1468-26-4[3][4][5] | 59840-67-4[2] |
| Molecular Formula | C₄H₃N₅O₂[3][5] | C₄H₃N₅O₂·H₂O[4][6] |
| Molecular Weight | 153.10 g/mol [3][5] | 171.11 g/mol [4][6] |
| Appearance | Solid | Solid |
| pKa | ~4.8[1] | Not explicitly found |
| Solubility | May be soluble in DMSO.[2] | May be soluble in DMSO.[2] |
Note: Solubility can be enhanced in aqueous solutions with the addition of a base due to the acidic nature of the molecule.
Biological Significance: Inhibition of Xanthine Oxidase
8-Azaxanthine is a well-established inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway.[7] Understanding this pathway is crucial to appreciating the scientific utility of 8-Azaxanthine.
The Purine Catabolism Pathway and the Role of Xanthine Oxidase
Purine metabolism involves the synthesis and degradation of purine nucleotides, which are essential components of nucleic acids and energy-carrying molecules. The degradation of purines culminates in the formation of uric acid. Xanthine oxidase plays a critical role in the final two steps of this pathway: the oxidation of hypoxanthine to xanthine and the subsequent oxidation of xanthine to uric acid.[7]
Mechanism of Inhibition
8-Azaxanthine acts as a competitive inhibitor of xanthine oxidase. Its structural similarity to the natural substrates, hypoxanthine and xanthine, allows it to bind to the active site of the enzyme, thereby preventing the binding and subsequent oxidation of the endogenous purines. Kinetic studies are essential to elucidate the precise nature of this inhibition, including the determination of the inhibition constant (Ki).
Synthesis of 8-Azaxanthine
While multiple synthetic routes to triazolopyrimidines exist, a common approach involves the cyclization of a substituted pyrimidine precursor. The following is a generalized, plausible synthetic protocol based on established chemical principles for this class of compounds.
Conceptual Synthetic Pathway
Experimental Protocol: Synthesis of 1H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
5,6-Diaminouracil
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Activated Charcoal
Procedure:
-
Dissolution: Suspend 5,6-diaminouracil in a suitable volume of dilute hydrochloric acid in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cooling: Cool the suspension to 0-5 °C with continuous stirring.
-
Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the cooled suspension of 5,6-diaminouracil. Maintain the temperature below 5 °C throughout the addition. The reaction mixture will likely change color, indicating the formation of the diazonium salt.
-
Cyclization: After the addition of sodium nitrite is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 50-60 °C for 1-2 hours to promote intramolecular cyclization.
-
Isolation: Cool the reaction mixture to room temperature. The crude 8-Azaxanthine should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from hot water, potentially with the addition of activated charcoal to remove colored impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Characterization: Confirm the identity and purity of the synthesized 8-Azaxanthine using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[1][3][8]
Experimental Application: Xanthine Oxidase Inhibition Assay
This protocol details a spectrophotometric assay to determine the inhibitory effect of 8-Azaxanthine on xanthine oxidase activity. The assay measures the rate of uric acid formation, which absorbs light at 295 nm.
Assay Workflow
Detailed Protocol
Materials:
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Xanthine (Substrate) solution in buffer
-
Xanthine Oxidase solution in buffer
-
8-Azaxanthine (Inhibitor) stock solution in a suitable solvent (e.g., DMSO), with subsequent dilutions in buffer
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of xanthine in the phosphate buffer (e.g., 100 µM).
-
Prepare a series of dilutions of 8-Azaxanthine in the phosphate buffer from a concentrated stock solution.
-
Prepare a working solution of xanthine oxidase in the buffer. The final concentration should be determined empirically to yield a linear rate of absorbance increase for at least 5 minutes.
-
-
Assay Setup:
-
In a quartz cuvette, combine the phosphate buffer, the xanthine solution, and the desired concentration of 8-Azaxanthine solution. The total volume should be just under the final assay volume (e.g., 950 µL for a 1 mL final volume).
-
Prepare a control cuvette containing the buffer and xanthine, but no inhibitor.
-
Prepare a blank cuvette containing only the buffer.
-
-
Incubation: Incubate the cuvettes at the desired assay temperature (e.g., 25 °C or 37 °C) for 5 minutes to allow for temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the xanthine oxidase solution to each cuvette (except the blank), and mix thoroughly but gently.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 295 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
-
Data Analysis:
-
Plot absorbance versus time for each concentration of the inhibitor and the control.
-
Determine the initial velocity (rate) of the reaction from the linear portion of the curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of 8-Azaxanthine relative to the control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Applications in Research and Drug Development
The unique properties of 8-Azaxanthine make it a valuable tool in several areas of scientific inquiry.
-
Enzyme Kinetics and Mechanism Studies: As a known inhibitor, 8-Azaxanthine is frequently used as a reference compound in studies of xanthine oxidase and other purine-metabolizing enzymes.[7] Its interaction with the enzyme's active site provides insights into the catalytic mechanism.
-
Drug Discovery and Development: The xanthine scaffold is a common motif in medicinal chemistry.[9] 8-Azaxanthine and its derivatives serve as lead compounds for the development of more potent and selective inhibitors of xanthine oxidase for the treatment of hyperuricemia and gout.[9]
-
Metabolomics: In studies of purine metabolism, 8-Azaxanthine can be used to perturb the pathway, allowing for the investigation of metabolic fluxes and the identification of downstream effects. For example, it has been used in NMR-based metabolomic profiling.[4]
-
Structural Biology: 8-Azaxanthine has been employed in co-crystallization studies to elucidate the three-dimensional structure of the active sites of enzymes like urate oxidase.[4]
Conclusion
8-Azaxanthine is a versatile and indispensable tool for researchers in the life sciences. Its well-characterized role as a xanthine oxidase inhibitor, coupled with its amenability to chemical modification, ensures its continued relevance in enzymology, drug discovery, and the broader study of purine metabolism. This guide provides a foundational understanding and practical protocols to facilitate its effective use in the laboratory.
References
-
Wierzchowski, J., & Smyk, B. (2020). Structure of 8-azaxanthine. The compound is shown in its two most stable tautomeric forms. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Azaxanthine. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). 8-Azaxanthine. Retrieved from [Link]
-
Rullo, M., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic analysis of the xanthine oxidase inhibition by ALS-28, -8, -15... Retrieved from [Link]
-
GSRS. (n.d.). 8-AZAXANTHINE. Retrieved from [Link]
-
Gagliardi, B., et al. (2021). Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. Scientific Reports. Retrieved from [Link]
-
Umamaheswari, M., et al. (2012). Kinetic study on the inhibition of xanthine oxidase by extracts from two selected Algerian plants traditionally used for the treatment of inflammatory diseases. Journal of Medicinal Food. Retrieved from [Link]
-
Massey, V., et al. (1970). The Inhibition of Xanthine Oxidase by 8-Bromoxanthine. Journal of Biological Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of[1][2][8]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2016). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Li, J., et al. (2020). Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry. Retrieved from [Link]
-
University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts. Retrieved from [Link]
-
Ghorab, M. M., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][8]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Retrieved from [Link]
-
GSRS. (n.d.). 8-AZAXANTHINE MONOHYDRATE. Retrieved from [Link]
-
Wierzchowski, J., & Smyk, B. (2020). Spectra of 8-methyl-8-azaxanthine: (a) spectrophotometric and fluorometric titration of fluorescence excitation at 285 nm. ResearchGate. Retrieved from [Link]
-
Wierzchowski, J., & Smyk, B. (2020). Structure of 8-azaxanthine. The compound is shown in its two most stable tautomeric forms. ResearchGate. Retrieved from [Link]
-
SLS Ireland. (n.d.). 8-Azaxanthine monohydrate, >=9. Retrieved from [Link]
-
Singh, N., et al. (2018). Xanthine scaffold: scope and potential in drug development. Heliyon. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Kumar, R., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules. Retrieved from [Link]
-
Edelmann, F. T. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved from [Link]
-
Paveto, C., et al. (2015). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. PLoS ONE. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Bustamam, M. S. A., et al. (2021). MS/MS spectrum of astaxanthin at m/z 657.4136, [M + IsoProp + H]⁺ and... ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Azaxanthine monohydrate | Biochemical Assay Reagents | 59840-67-4 | Invivochem [invivochem.com]
- 3. 8-Azaxanthine | C4H3N5O2 | CID 135400688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Azaxanthine = 98.0 HPLC 1468-26-4 [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Precision Enzymology: 8-Azaxanthine as a Mechanistic Probe and Inhibitor in Urate Oxidase Assays
Abstract & Mechanistic Grounding[1]
8-Azaxanthine (8-AZA) is a structural isostere of uric acid and a potent competitive inhibitor of Urate Oxidase (Uricase; EC 1.7.3.3) . Unlike xanthine oxidase inhibitors (e.g., allopurinol), 8-AZA specifically targets the oxidative degradation of uric acid to 5-hydroxyisourate (and subsequently allantoin).
Its utility stems from a single atomic substitution: the replacement of the carbon at position 8 of the purine ring with a nitrogen atom. This modification allows 8-AZA to bind tightly to the active site of uricase, mimicking the substrate's geometry, yet it lacks the C-H bond required for the initial proton abstraction step of the catalytic cycle. Consequently, it traps the enzyme in a "closed" conformation, making it an indispensable tool for:
-
Crystallography: Stabilizing flexible loops in Uricase for high-resolution X-ray/Neutron diffraction.
-
Kinetic Profiling: Determining
values and characterizing competitive inhibition modes. -
Assay Validation: Serving as a specific negative control to distinguish Uricase activity from non-specific oxidative background noise.
Biological Context: Purine Catabolism
The following diagram illustrates the specific intervention point of 8-Azaxanthine within the purine degradation pathway.
Figure 1: 8-Azaxanthine acts as a specific competitive inhibitor at the final step of purine catabolism, preventing the oxidation of Uric Acid.
Critical Preparation Protocol: Solubility & Stability
The Challenge: 8-Azaxanthine is sparingly soluble in neutral water. Researchers often fail assays because the inhibitor precipitates upon addition to the buffer or never fully dissolves, leading to erratic concentration data.
The Solution: 8-AZA requires an alkaline environment for initial solubilization due to the acidic nature of the triazole ring protons.
Stock Solution Preparation (10 mM)
-
Reagent: 8-Azaxanthine Monohydrate (MW: ~171.11 g/mol ).[1][2]
-
Solvent: 0.1 M NaOH (Freshly prepared).
-
Stability: Stable at -20°C for 1 month. Avoid repeated freeze-thaw cycles.
Step-by-Step:
-
Weigh 1.71 mg of 8-Azaxanthine monohydrate.[1]
-
Add 900 µL of sterile distilled water. Note: It will remain a suspension.
-
Add 100 µL of 1.0 M NaOH dropwise while vortexing.
-
Vortex vigorously until the solution is perfectly clear.
-
Check pH; it should be >10.
-
Dilution Step: When adding to the assay, ensure the final buffer capacity is strong enough to buffer this alkaline stock down to pH 8.5 (the typical optimum for Uricase).
Expert Insight: Do not attempt to dissolve directly in Borate or Phosphate buffer at pH 8.5; it often dissolves too slowly for immediate use. Dissolve in high pH first, then dilute.
Core Application: Kinetic Inhibition Assay
This protocol describes how to determine the
Principle: Uric acid absorbs UV light strongly at 290–293 nm . The product, allantoin, does not. Uricase activity is measured by the decrease in absorbance at 293 nm. 8-AZA inhibits this decrease.
Reagents
-
Assay Buffer: 50 mM Borate Buffer, pH 8.5 (Borate is preferred over phosphate to prevent inhibition by phosphate ions).
-
Substrate Stock: 100 µM Uric Acid in Assay Buffer (Prepare fresh; light sensitive).
-
Enzyme: Recombinant Uricase (diluted to give
per minute). -
Inhibitor: 8-AZA Stock (prepared as above).
Experimental Workflow
The following diagram details the precise order of operations to ensure reproducibility.
Figure 2: Kinetic assay workflow. Pre-incubation is critical to allow the inhibitor to equilibrate with the active site.
Detailed Protocol Steps
-
Blanking: In a UV-transparent quartz cuvette or UV-compatible 96-well plate, add buffer and the highest concentration of 8-AZA used. Zero the spectrophotometer. Note: 8-AZA has significant UV absorbance; failure to blank against the specific inhibitor concentration will yield false initial absorbance values.
-
Enzyme Incubation:
-
Mix Enzyme + Buffer + 8-AZA (Variable concentrations: 0, 1, 5, 10, 50 µM).
-
Incubate for 5–10 minutes at 25°C. This ensures the inhibitor finds the active site before the substrate floods the system.
-
-
Initiation: Add Uric Acid substrate to a final concentration of 50–100 µM.
-
Measurement: Immediately monitor the decrease in Absorbance at 293 nm for 5 minutes.
-
Calculation: Calculate the initial velocity (
) for each inhibitor concentration.
Data Analysis (Self-Validating)
To confirm the mechanism is competitive:
-
Plot Lineweaver-Burk (
vs ). The lines should intersect at the Y-axis ( is unchanged, increases). -
Validation Check: If
decreases significantly, check for non-specific aggregation or pH drift caused by the NaOH in the inhibitor stock.
Application in Structural Biology (Crystallography)[3]
8-Azaxanthine is the ligand of choice for co-crystallization studies of Uricase.
-
Rationale: Uricase is a tetramer with a "tunnel" active site. Without a ligand, the active site loops are highly flexible, resulting in poor electron density maps.
-
Method:
-
Purify Uricase in 50 mM Tris/HCl pH 8.5.
-
Add 8-AZA to the protein solution at a 10-fold molar excess relative to the enzyme subunit concentration.
-
Incubate on ice for 1 hour prior to setting up crystal trays.
-
Result: The 8-AZA binds in the active site, planar to the peroxo-hole, stabilizing the T-fold domain.
-
Summary of Key Parameters
| Parameter | Value / Recommendation | Notes |
| Target Enzyme | Urate Oxidase (Uricase) | EC 1.7.3.3 |
| Inhibition Type | Competitive | |
| Detection Wavelength | 293 nm | Monitor decrease (disappearance of substrate) |
| Solubility | Alkaline (pH > 10) | Use NaOH for stock; dilute into pH 8.5 buffer |
| Typical | ~1.0 - 5.0 µM | Varies by species (A. flavus vs. Mammalian) |
| Interference | UV Absorbance | 8-AZA absorbs in UV; requires careful blanking |
References
-
Mechanism & Structure: Colloc'h, N., et al. (1997). "Crystal structure of the protein drug urate oxidase-inhibitor complex at 2.05 Å resolution." Nature Structural Biology.
-
Enzymatic Assay Protocol: Fraisse, L., et al. (2002). "A colorimetric 96-well microtiter plate assay for the determination of urate oxidase activity and its kinetic parameters." Analytical Biochemistry.
-
Chemical Properties: Sigma-Aldrich.[1][2] "Product Information: 8-Azaxanthine monohydrate."
-
Inhibition Kinetics: Mahler, H. R., et al. (1955). "Studies on Uricase. I. Preparation, Purification, and Properties of a Cuproprotein." Journal of Biological Chemistry.
-
Clinical Relevance (Rasburicase): Pui, C. H. (2002). "Rasburicase: a potent uricolytic agent."[3] Expert Opinion on Pharmacotherapy.
Sources
Application Note: 8-Azaxanthine as a Mechanistic Probe for Excited-State Proton Transfer (ESPT) and Enzyme Micro-Environment Studies
Topic: 8-Azaxanthine as a Fluorescent Probe in Microscopy Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
8-Azaxanthine (8-AX) is often mischaracterized solely as a pharmacological inhibitor of Uricase (Urate Oxidase). However, its utility extends significantly into biophysics and advanced microscopy as a Fluorescent Nucleobase Analog (FNA) . Unlike standard immunofluorescent labels, 8-AX serves as a mechanistic environmental probe .
Its primary value lies in its Excited-State Proton Transfer (ESPT) capability and an exceptionally large Stokes shift (>12,000 cm⁻¹). These properties allow it to function as a sensitive reporter of solvent polarity, proton wire integrity, and active-site hydration within enzymatic pockets (specifically purine-processing enzymes).
This guide details the protocols for utilizing 8-AX in Fluorescence Lifetime Imaging Microscopy (FLIM) and UV-Micro-Spectroscopy , shifting the focus from simple localization to the mapping of proton dynamics.
Scientific Mechanism & Rationale
The Photophysics of 8-Azaxanthine
8-AX exists in a tautomeric equilibrium that is highly sensitive to its immediate environment. Upon UV excitation, it undergoes a photo-induced reaction where a proton is transferred, leading to a distinct emissive species.
-
Dual Emission Behavior: In weakly acidified alcoholic media, 8-AX exhibits dual emission bands.[1][2] In aqueous buffers, it shows a single band with a massive Stokes shift.
-
The Stokes Shift Advantage: The >100 nm separation between excitation and emission minimizes self-quenching and allows for detection in the presence of high background scattering or tryptophan fluorescence.
-
Time-Resolved Dynamics: 8-AX displays complex decay kinetics (rise time ~0.5 ns, decay ~6.4 ns), making it an ideal candidate for FLIM to discriminate between bound (hydrophobic pocket) and free (aqueous) states.
Mechanism of Action Diagram
The following diagram illustrates the ESPT process that generates the fluorescence signal, highlighting the transition between the normal and tautomeric excited states.
Caption: Schematic of the Excited-State Proton Transfer (ESPT) cycle of 8-Azaxanthine. The probe absorbs UV light, undergoes rapid proton transfer in the excited state, and emits red-shifted fluorescence, reporting on the local proton-donating capacity of the solvent or enzyme pocket.
Experimental Protocols
Protocol A: Preparation of 8-Azaxanthine Probe Solution
Note: 8-AX is sparingly soluble in neutral water. Proper solubilization is critical for reproducible spectroscopy.
Reagents:
-
8-Azaxanthine Monohydrate (≥98% HPLC grade).
-
DMSO (Spectroscopy grade).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Ethanol (Absolute) for solvatochromic calibration.
Step-by-Step:
-
Stock Solution (10 mM): Dissolve 1.7 mg of 8-Azaxanthine in 1 mL of DMSO. Vortex vigorously for 2 minutes. Store at -20°C in amber aliquots.
-
Working Solution (50 µM): Dilute the stock 1:200 into the target buffer (e.g., PBS or Enzyme Reaction Buffer).
-
Critical Check: Measure Absorbance at 280 nm.[3] Ensure no precipitation (scattering) is visible in the baseline.
-
-
Solvent Control: Prepare a parallel dilution in acidified ethanol (EtOH + 0.1% HCl) to verify the "Dual Emission" signature as a positive control for probe integrity.
Protocol B: FLIM Imaging of Enzyme-Probe Interaction
Application: Mapping the binding of 8-AX to Uricase crystals or aggregates to study active site accessibility.
Hardware Requirements:
-
Excitation: Multi-photon laser (tuned to ~560-600 nm for 2-photon excitation) or UV-laser (280-300 nm).
-
Detection: TCSPC (Time-Correlated Single Photon Counting) module.
-
Optics: Quartz or UV-transmissive objectives (if using 1-photon UV).
Workflow:
-
Sample Mounting:
-
Apply Uricase protein crystals or immobilized enzyme onto a quartz coverslip.
-
Add 50 µL of Working Solution (50 µM 8-AX) to the sample.
-
Incubate for 10 minutes at Room Temperature (RT).
-
-
Acquisition (FLIM):
-
Excitation: Pulse laser at 290 nm (or 2P equivalent).
-
Emission Channel 1: 340 ± 20 nm (Normal form).
-
Emission Channel 2: >450 nm (Tautomer/ESPT product).
-
Time Window: Set acquisition window to 25 ns.
-
-
Data Analysis:
-
Fit the decay curves to a bi-exponential model .
-
Component 1 (Rise Time): Look for negative pre-exponential factors in the long-wavelength band (indicative of ESPT).
-
Component 2 (Decay): Map the lifetime (
) distribution. -
Interpretation: A shift in
from ~6.4 ns (free in solvent) to shorter lifetimes often indicates quenching or restricted proton transfer within the enzyme pocket.
-
Data Presentation & Analysis
Expected Spectral Characteristics
Use the table below to validate your signal. If your emission peaks deviate significantly, check for buffer contamination or pH drift.
| Parameter | Aqueous Buffer (PBS pH 7.4) | Acidified Alcohol (MeOH + H+) | Interpretation |
| Excitation Max | ~280-290 nm | ~280-290 nm | Purine ring absorption. |
| Emission Max | Single band (~360-400 nm) | Dual bands (340 nm & >450 nm) | Broad band in water due to rapid solvent relaxation. |
| Stokes Shift | >10,000 cm⁻¹ | Variable | Indicates massive geometry/proton change in excited state. |
| Fluorescence Lifetime | Mono-exponential decay | Multi-exponential (Rise + Decay) | Rise time (~0.5 ns) proves ESPT mechanism. |
Workflow Diagram: Uricase Binding Validation
This workflow validates if 8-AX is binding to the target (Uricase) using fluorescence quenching/enhancement before moving to microscopy.
Caption: Validation workflow to confirm 8-Azaxanthine binding to Uricase via bulk spectroscopy prior to microscopic analysis.
References
-
Wierzchowski, J., et al. (2020). "Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence." Molecules, 25(12), 2728.
-
Wierzchowski, J., & Smyk, B. (2021).[1] "Structure of 8-azaxanthine." ResearchGate / Molecules.
-
Colloc'h, N., et al. (1997). "Complexed and ligand-free high-resolution structures of urate oxidase (Uox) from Aspergillus flavus." Nature Structural Biology, 4, 947–952. (Structural basis for 8-AX binding).
-
BioVision (Abcam). "Uricase Activity Assay Kit Protocol." BioVision Product Protocols.
Sources
Application Note: 8-Azaxanthine as a Mechanistic and Structural Probe
This Application Note and Protocol is structured to address the specific physicochemical properties of 8-Azaxanthine (8-AX) as a functional affinity probe and crystallographic chaperone .
Unlike generic covalent tags (e.g., FITC, Biotin), 8-Azaxanthine is a purine analog that functions as a site-specific non-covalent label for purine-metabolizing enzymes, specifically Xanthine Oxidase (XO) and Urate Oxidase (Uricase) . Its utility lies in its dual capability: it acts as a competitive inhibitor that stabilizes protein conformation for structural biology, and it exhibits environmental sensitivity in its fluorescence spectra, serving as a reporter for active-site binding.
Executive Summary & Scientific Rationale
The "labeling" of proteins with 8-Azaxanthine (8-AX) refers to the saturation of specific purine-binding sites to form stable Enzyme-Inhibitor (EI) complexes. This is critical in drug development for two reasons:
-
Structural Biology: 8-AX stabilizes the "closed" conformation of Xanthine Oxidase and Urate Oxidase, acting as a chaperone to facilitate high-resolution crystallization.
-
Mechanistic Profiling: 8-AX exhibits excited-state proton transfer (ESPT), resulting in environment-sensitive fluorescence. Upon binding to a hydrophobic active site, its spectral emission shifts, allowing for the determination of binding kinetics (
) without the need for bulky extrinsic fluorophores that might disrupt protein function.
Key Mechanistic Pathway
The following diagram illustrates the binding mechanism where 8-AX displaces the natural substrate (Xanthine) and locks the enzyme in a stable state, detectable via fluorescence quenching or shift.
[1]
Materials & Reagent Preparation
8-Azaxanthine is poorly soluble in neutral aqueous buffers. Proper solubilization is the critical failure point in this protocol.
Reagents
-
Target Protein: Purified Xanthine Oxidase or Urate Oxidase (>90% purity).
-
Labeling Reagent: 8-Azaxanthine Monohydrate (≥98% HPLC grade).
-
Solubilization Buffer: 0.1 M NaOH or 100% DMSO (anhydrous).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA (Avoid phosphate buffers if competing with substrate).
Protocol: Preparation of 10 mM 8-AX Stock
CAUTION: Do not attempt to dissolve 8-AX directly in water or PBS; it will precipitate.
-
Weighing: Weigh 1.7 mg of 8-Azaxanthine monohydrate.
-
Solubilization (Alkaline Method - Recommended for Crystallography):
-
Add 1.0 mL of 0.1 M NaOH .
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5 minutes at room temperature until the solution is perfectly clear.
-
Note: The high pH ensures deprotonation of the N-H groups, vastly increasing solubility.
-
-
Solubilization (DMSO Method - Recommended for Kinetics):
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex and warm slightly (37°C) if necessary.
-
-
Storage: Aliquot into light-protective tubes and store at -20°C. Stable for 3 months.
Protocol A: Fluorescence-Based Binding Assay (Affinity Labeling)
This protocol uses the intrinsic fluorescence properties of 8-AX and the target protein (Tryptophan quenching) to measure occupancy.
Objective: Determine the dissociation constant (
Experimental Workflow
-
Protein Prep: Dilute the target protein (e.g., Urate Oxidase) to 2 µM in Assay Buffer (pH 8.0).
-
Blank Prep: Prepare a matching buffer blank without protein.
-
Titration:
-
Use a quartz cuvette or UV-transparent 96-well plate.
-
Titrate 8-AX stock (0.5 µL increments) into the protein solution.
-
Final concentration range: 0 µM to 50 µM.
-
-
Measurement Parameters:
-
Excitation: 280 nm (excites both Trp and 8-AX) or 300 nm (selective for 8-AX).
-
Emission Scan: 320 nm – 450 nm.
-
Note: 8-Azaxanthine exhibits dual emission bands in some environments; monitor the ratio of peak intensities.
-
Data Analysis Table
Summarize the shift in fluorescence intensity (
| Step | [8-AX] Added (µM) | Protein Fluorescence ( | Corrected Fluorescence ( | Fractional Saturation ( |
| 1 | 0.0 | 0.0 | ||
| 2 | 2.0 | Value | ||
| 3 | 5.0 | Value | ... | ... |
| 4 | 10.0 | Value | ... | ... |
| 5 | 50.0 (Saturating) | ... | 1.0 |
Calculation: Plot
Protocol B: Structural Labeling (Co-Crystallization)
For structural biologists, "labeling" implies generating a homogenous population of ligand-bound protein for X-ray diffraction.
Workflow Diagram
Step-by-Step Procedure
-
Concentration: Concentrate the target protein to 10–20 mg/mL .
-
Molar Ratio: Add 8-AX stock to achieve a 5:1 to 10:1 molar excess over the protein.
-
Critical: If using the NaOH stock, ensure the buffering capacity of your protein buffer is sufficient to maintain pH, or adjust with dilute HCl immediately.
-
-
Incubation: Incubate on ice for 60 minutes. This allows the "label" (ligand) to penetrate the active site and induce the closed conformation.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any precipitated ligand or denatured protein.
-
Crystallization Setup: Use the supernatant immediately for hanging drop vapor diffusion experiments. The presence of 8-AX often improves diffraction resolution by reducing conformational heterogeneity.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Precipitation upon addition | pH shock or solubility limit reached. | Use DMSO stock; ensure slow addition with vortexing. |
| No Fluorescence Shift | Inactive protein or non-binding mutant. | Validate protein activity with natural substrate (Xanthine) first. |
| High Background Signal | Excess unbound 8-AX. | Perform gel filtration (SEC) to remove free ligand if measuring static fluorescence. |
References
-
Solubility & Properties: BenchChem. Application Notes and Protocols for Xanthine Oxidase Experiments. Retrieved from
-
Fluorescence Mechanism: Wierzchowski, J., et al. Excited-State Proton Transfer in 8-Azaxanthine Fluorescence. ResearchGate. Retrieved from
-
Structural Biology Application: Retailleau, P., et al. Complexed and ligand-free high-resolution structures of urate oxidase from Aspergillus flavus. Acta Crystallographica. Retrieved from
-
General Protein Labeling Context: Thermo Fisher Scientific. Protein Labeling Reagents. Retrieved from
application of 8-Azaxanthine in riboswitch studies
Application Note: High-Fidelity Structural and Kinetic Profiling of Xanthine Riboswitches Using 8-Azaxanthine
Abstract
This guide details the application of 8-Azaxanthine (8-Aza) as a high-affinity structural surrogate and biophysical probe for characterizing Xanthine Riboswitches (specifically the nmt1 motif).[1] Unlike natural purines, 8-Azaxanthine possesses unique electronic properties due to the N8-substitution, enabling its use in high-resolution X-ray crystallography and comparative binding kinetics.[1] This document provides validated protocols for Isothermal Titration Calorimetry (ITC) and co-crystallization, elucidating the molecular basis of ligand selectivity in purine metabolism regulation.
Introduction: The Xanthine Riboswitch Paradigm
Riboswitches are non-coding RNA elements that regulate gene expression by undergoing conformational changes upon binding specific metabolites.[2][3] While Guanine and Adenine riboswitches are well-characterized, the Xanthine Riboswitch (associated with the nmt1 motif) represents a distinct class that selectively recognizes oxidized purines.[1]
8-Azaxanthine is a synthetic purine analog where the carbon at position 8 is replaced by nitrogen.[1][4] In the context of riboswitch studies, it serves two critical functions:
-
Structural Rigidity: It binds with high affinity (
), stabilizing the aptamer domain for crystallographic studies.[1] -
Selectivity Probe: It helps define the "tolerance threshold" of the ligand-binding pocket, specifically probing the solvent-accessible C8/N8 edge, which discriminates against other purines like Guanine or Hypoxanthine.[1]
Mechanism of Action: Ligand Recognition & Specificity
The Xanthine riboswitch aptamer folds into a three-way junction that encapsulates the ligand. The recognition mechanism relies on a strict hydrogen-bonding network and metal ion coordination.[1]
-
Watson-Crick Mimicry: 8-Azaxanthine mimics the hydrogen bond donor/acceptor profile of Xanthine.[1]
-
The C8/N8 Discrimination: The riboswitch pocket is sterically restrictive but allows modifications at the 8-position. Natural Xanthine has a C-H at position 8; Uric Acid has a C=O; 8-Azaxanthine has a Nitrogen.[1][4] The riboswitch tolerates all three, but rejects purines with modifications at C2 or C6 that disrupt the G10/U40 pairing.
-
Magnesium Coordination: A critical
ion directly coordinates the O6 carbonyl oxygen of the ligand, essential for charge neutralization and high-affinity binding.[1][2]
Visualization: Ligand Interaction Map
The following diagram illustrates the hydrogen bonding network stabilizing 8-Azaxanthine within the nmt1 aptamer pocket.[2][4]
Caption: Interaction map of 8-Azaxanthine within the Xanthine Riboswitch binding pocket, highlighting key H-bonds and Mg2+ coordination.
Application Protocol: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for validating the binding of 8-Azaxanthine.[1] This protocol ensures accurate thermodynamic parameters (
Materials
-
Ligand: 8-Azaxanthine Monohydrate (Sigma-Aldrich, >98% HPLC).[1]
-
RNA: In vitro transcribed Xanthine Riboswitch Aptamer (wild-type nmt1 motif).[1]
-
Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM
. (Note: is critical).[1]
Step-by-Step Protocol
-
Ligand Preparation:
-
RNA Preparation:
-
Fold the RNA by heating to 95°C for 2 min, then snap-cool on ice for 2 min, followed by equilibration at 25°C for 30 min in the presence of
. -
Dialyze RNA extensively against the experimental buffer to minimize heat of mixing.
-
Target concentration: 10–20
(in the cell).[1]
-
-
Execution:
-
Machine: MicroCal PEAQ-ITC or equivalent.
-
Settings: 25°C, Reference Power 10
. -
Injection: 19 injections of 2
each (first injection 0.4 ).
-
-
Data Analysis:
-
Subtract the heat of ligand dilution (titrating ligand into buffer).
-
Fit data to a One-Set-of-Sites model.[1]
-
Expected Results (Comparative Table)
| Ligand | Kd ( | Relative Affinity | Structural Note |
| Xanthine (Natural) | ~3.0 | 1.0 (Reference) | Native H-bond network.[1] |
| 8-Azaxanthine | ~3.0 | ~1.0 | Isosteric mimic; N8 tolerated. |
| Uric Acid | ~20.4 | 0.15 | O8 tolerated but steric cost.[1] |
| Guanine | No Binding | N/A | 2-NH2 clash with pocket.[1] |
Application Protocol: Co-Crystallization
Crystallizing the RNA-Ligand complex is essential for structural verification.[1] 8-Azaxanthine is often preferred over Xanthine due to its potential to aid phasing (anomalous scattering is negligible, but the complex stability is high) and to study the solvent structure around position 8.[1]
Workflow Diagram
Caption: Workflow for co-crystallizing the Xanthine Riboswitch with 8-Azaxanthine.
Detailed Methodology
-
Complex Assembly:
-
Crystallization Screen:
-
Cryo-Protection:
-
Transfer crystals to a solution containing the reservoir buffer + 25% Glycerol or Ethylene Glycol.
-
Flash cool in liquid nitrogen.
-
-
Data Collection:
-
Collect data at 100 K.
-
Look for density at the ligand binding site. The N8 atom of 8-Azaxanthine can be distinguished from C8 of Xanthine at ultra-high resolution (<1.5 Å), though at standard resolutions (2.0–2.5 Å), the fit is determined by B-factors and difference maps (
).[1]
-
Troubleshooting & Optimization
-
Issue: Ligand Precipitation.
-
Issue: No Binding Signal in ITC.
-
Cause: RNA misfolding or lack of Magnesium.
-
Solution: Perform a "renaturation" step (heat/cool) with
present.[1] Magnesium is obligate for the pocket formation.
-
-
Issue: Crystal Twinning.
-
Cause: High symmetry of the RNA packing.
-
Solution: Screen additives (polyamines like Spermine) to alter packing contacts.[1]
-
References
-
Yu, D., & Breaker, R. R. (2020). A bacterial riboswitch class senses xanthine and uric acid to regulate genes associated with purine oxidation.[1][3][5] RNA, 26(8), 960–968.[1]
-
Xu, X., et al. (2021). Insights into xanthine riboswitch structure and metal ion-mediated ligand recognition.[1][2] Nucleic Acids Research, 49(10), 5942–5953.[1]
-
PubChem Compound Summary. 8-Azaxanthine (CID 135400688).[1]
-
RCSB Protein Data Bank. Structure of the NMT1 riboswitch bound to 8-azaxanthine (Related PDBs: 7EGR, 7EGS).[1]
Sources
- 1. 8-Azaxanthine | C4H3N5O2 | CID 135400688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A bacterial riboswitch class senses xanthine and uric acid to regulate genes associated with purine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into xanthine riboswitch structure and metal ion-mediated ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Enzymatic Synthesis & Kinetic Characterization of Fluorescent 8-Azaxanthosine Analogs
Topic: 8-Azaxanthine as a substrate for purine nucleoside phosphorylase Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals
Abstract
This technical guide details the utility of 8-Azaxanthine (8-azaXan) as a non-canonical substrate for Purine Nucleoside Phosphorylase (PNP) .[1] While 8-azaxanthine acts as a structural analog of xanthine, its interaction with PNP is distinct due to its high acidity (pKa ~4.[2]8) and unique regioselectivity profile.[3] This document focuses on the enzymatic ribosylation of 8-azaxanthine to generate highly fluorescent nucleoside analogs (8-azaxanthosines), which serve as powerful spectroscopic probes for studying enzyme mechanisms, nucleoside transport, and metabolic pathways. We provide a validated protocol for the synthesis and kinetic monitoring of this reaction using Escherichia coli PNP.
Mechanistic Insight: 8-Azaxanthine & PNP Specificity[4][5]
The Substrate Challenge
Purine Nucleoside Phosphorylase (PNP, EC 2.4.2.[4]1) typically catalyzes the reversible phosphorolysis of purine nucleosides (Inosine, Guanosine, Xanthosine) into their respective bases and
8-Azaxanthine presents a unique challenge and opportunity as a substrate:
-
Acidity & Ionization: Unlike xanthine (pKa ~7.5), 8-azaxanthine is significantly more acidic (pKa ~4.8). At physiological pH (7.0–7.4), it exists predominantly as a monoanion. Since PNP preferentially binds neutral substrates, the reaction rate with 8-azaxanthine is markedly slower than with natural purines.
-
Regioselectivity Shift: Canonical purines are ribosylated exclusively at the N9 position. However, the substitution of Carbon-8 with Nitrogen in 8-azaxanthine alters the electronic distribution. E. coli PNP (specifically the hexameric Type II class) exhibits "promiscuous" regioselectivity toward 8-azaxanthine, yielding a mixture of N8- and N7-ribosyl products, rather than the canonical N9-isomer.
-
Fluorescence Activation: Free 8-azaxanthine is weakly fluorescent. However, its ribosylation (particularly at N8) locks the tautomeric structure, resulting in a dramatic increase in quantum yield (
) and a spectral shift. This "light-up" effect allows for real-time kinetic monitoring without the need for radioisotopes or HPLC.
Reaction Pathway Visualization
The following diagram illustrates the divergent ribosylation pathways catalyzed by E. coli PNP.
Figure 1: Enzymatic ribosylation of 8-azaxanthine by E. coli PNP. Note the divergence into N8 and N7 isomers, contrasting with the strict N9-regioselectivity of mammalian PNP.
Protocol: Chemo-Enzymatic Synthesis & Kinetic Assay
Experimental Design Strategy
Since the equilibrium of the PNP reaction favors nucleoside synthesis only in the presence of high Ribose-1-Phosphate (R1P) concentrations, this protocol utilizes a direct synthetic pathway using purified R1P. Alternatively, if R1P is unavailable, a "transglycosylation" system can be used (Uridine + Uridine Phosphorylase
Objective: Synthesize N8-ribosyl-8-azaxanthine and monitor the reaction kinetics via fluorescence spectroscopy.
Reagents & Equipment[9]
-
Enzyme: Recombinant E. coli Purine Nucleoside Phosphorylase (commercially available or purified). Note: Mammalian PNP is generally unsuitable for this specific substrate.
-
Substrate: 8-Azaxanthine (Sigma-Aldrich or equivalent). Dissolve in dilute NaOH (0.1 M) to create a stock solution, as solubility in neutral buffer is low.
-
Co-Substrate:
-D-Ribose-1-phosphate (dicyclohexylammonium salt). -
Buffer: 50 mM HEPES or Tris-HCl, pH 7.0. Avoid Phosphate buffer as Pi inhibits the synthetic direction.
-
Detection: Fluorometer or Plate Reader capable of Excitation at 300 nm and Emission scanning (350–500 nm).
Step-by-Step Protocol
A. Substrate Preparation[1]
-
8-Azaxanthine Stock (10 mM): Dissolve 1.5 mg of 8-azaxanthine in 1 mL of 0.05 M NaOH. Sonicate if necessary.
-
R1P Stock (50 mM): Dissolve Ribose-1-phosphate in water. Keep on ice.
B. Kinetic Assay (Real-Time Monitoring)
-
Baseline Setup: In a quartz cuvette or UV-transparent microplate well, add:
-
950 µL HEPES Buffer (50 mM, pH 7.0)
-
20 µL 8-Azaxanthine Stock (Final conc: 200 µM)
-
20 µL R1P Stock (Final conc: 1 mM, 5x excess to drive equilibrium)
-
-
Blank Reading: Record the fluorescence spectrum (Ex: 300 nm, Em: 350–550 nm). You should observe low background fluorescence.
-
Reaction Initiation: Add 10 µL of E. coli PNP (approx. 0.1–0.5 Units). Mix rapidly by inversion or pipetting.
-
Monitoring: Immediately monitor the increase in fluorescence intensity at 430 nm (the emission maximum of the N8-isomer).
-
Kinetic Mode: Read every 30 seconds for 20–40 minutes at 25°C.
-
-
Endpoint: The reaction is complete when the signal plateaus.
C. Data Analysis
Calculate the initial velocity (
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Reaction Rate | Slower than Inosine/Guanosine (approx. 2-5% relative activity). | Increase enzyme concentration 10-fold if signal is flat. |
| Fluorescence | Strong peak emergence at ~430 nm. | If no peak, check pH. 8-azaXan binding is pH-sensitive.[7] |
| Regiochemistry | Mixture of N8 (major) and N7 (minor). | N8 emits at ~430 nm; N7 emits at ~420 nm. |
| Inhibition | High concentrations of Phosphate (Pi) will stop the reaction. | Ensure buffer is strictly phosphate-free. |
Data Visualization: Kinetic Profile
The following graph simulation describes the expected fluorescence evolution during the enzymatic synthesis.
Figure 2: Idealized kinetic trace of 8-azaxanthine ribosylation. The lag phase is minimal, followed by linear product accumulation.
References
-
Stachelska-Wierzchowska, A., & Wierzchowski, J. (2024). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase.[1] Molecules, 29. Source:
-
Wierzchowski, J., et al. (2013). Enzymatic synthesis of highly fluorescent 8-azapurine ribosides using a purine nucleoside phosphorylase reverse reaction: variable ribosylation sites.[8] Molecules, 18(10), 12587-12598.[8] Source:
-
Kierdaszuk, B., et al. (2000). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochemistry, 39.[9] Source:
-
Bzowska, A., et al. (2000). Purine nucleoside phosphorylases: properties, functions, and clinical aspects.[10] Pharmacology & Therapeutics, 88(3), 349-425. Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside Phosphorylases make N7-xanthosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthosine and xanthine. Substrate properties with purine nucleoside phosphorylases, and relevance to other enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and crystal structure of human purine nucleoside phosphorylase in complex with 7-methyl-6-thio-guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of calf spleen purine nucleoside phosphorylase with 8-azaguanine, and a bisubstrate analogue inhibitor: implications for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of highly fluorescent 8-azapurine ribosides using a purine nucleoside phosphorylase reverse reaction: variable ribosylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action of 8-azaguanine and 8-azaxanthine on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purine nucleoside phosphorylases: properties, functions, and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Characterization of 8-Azaxanthine Binding to Urate Oxidase
Application Note & Protocol Guide
Executive Summary & Mechanistic Rationale
8-Azaxanthine (8-AZA) serves as a critical chemical probe in the study of purine metabolism, specifically targeting Urate Oxidase (Uricase, UOX) . Unlike many oxidases that rely on metal cofactors or flavins, UOX functions via a unique cofactor-independent mechanism to oxidize uric acid into 5-hydroxyisourate.
8-AZA is a structural isomer of uric acid where the C8 carbon is replaced by nitrogen. This substitution allows 8-AZA to act as a potent competitive inhibitor , mimicking the anionic state of the substrate while resisting catalytic oxidation. Studying this interaction is pivotal for developing recombinant uricase therapies (e.g., Rasburicase, Pegloticase) for hyperuricemia and gout.
The Mechanistic "Why"
The binding of 8-AZA reveals the electrostatic architecture of the UOX active site. The enzyme stabilizes the deprotonated form of the ligand, utilizing a catalytic triad (typically involving Threonine and Lysine residues) to facilitate proton transfer. By characterizing 8-AZA binding, researchers can map the precise hydrogen-bonding network required for substrate recognition without the rapid turnover associated with the natural substrate.
Figure 1: Kinetic pathway of Urate Oxidase showing the competitive entry of 8-Azaxanthine (Red) blocking the catalytic cycle of Uric Acid (Green).
Experimental Workflow 1: Steady-State Kinetics (Inhibition Assay)
This protocol determines the inhibition constant (
Reagents & Preparation[1][2][3]
-
Buffer: 0.1 M Sodium Borate, pH 8.5 (Oxygenated).
-
Note: Borate is preferred over Tris to minimize amine interference and maintain stable pH for the uric acid monoanion.
-
-
Substrate: Uric Acid (Stock: 100 µM in buffer).
-
Prep: Dissolve with mild heating (50°C). Needs fresh preparation daily due to spontaneous oxidation.
-
-
Inhibitor: 8-Azaxanthine (Stock: 1 mM in 10 mM NaOH, diluted in buffer).
-
Enzyme: Recombinant Urate Oxidase (e.g., from Aspergillus flavus or Candida utilis). Final concentration ~0.02 U/mL.
Protocol Steps
-
Baseline Equilibration: In a quartz cuvette, add Buffer and 8-AZA (varying concentrations: 0, 5, 10, 20, 50 µM).
-
Substrate Addition: Add Uric Acid to initiate the reaction (Fixed concentration, e.g., 50 µM, or varied for Lineweaver-Burk analysis).
-
Enzyme Injection: Add UOX enzyme to start the reaction. Rapidly mix by inversion.
-
Measurement: Monitor Absorbance (
) for 180 seconds at 25°C. -
Control: Run a "No Enzyme" blank to account for spontaneous uric acid degradation.
Data Analysis & Validation
Calculate initial velocities (
-
Competitive Pattern: Lines should intersect at the Y-axis (
is unchanged), indicating 8-AZA competes for the active site but does not alter catalytic efficiency once the substrate binds. -
Calculation:
Where
Table 1: Expected Kinetic Parameters (Reference Values)
| Parameter | Value Range | Notes |
| 10 - 20 µM | Substrate affinity at pH 8.5 | |
| 0.8 - 2.5 µM | Indicates high affinity binding [1] | |
| ~20 - 50 | Turnover number (species dependent) |
Experimental Workflow 2: Isothermal Titration Calorimetry (ITC)
While kinetics provide functional data, ITC provides the thermodynamic signature (
Protocol
-
Cell Preparation: Fill the ITC sample cell with UOX Enzyme (20-50 µM) in 0.1 M Borate, pH 8.5.
-
Syringe Preparation: Fill the injection syringe with 8-AZA (300-500 µM) in the exact same buffer to minimize heat of dilution.
-
Titration:
-
Temperature: 25°C.
-
Injections: 19 injections of 2 µL each, spaced 180 seconds apart.
-
Stirring: 750-1000 rpm.
-
-
Analysis: Fit data to a One-Set-of-Sites model.
Causality & Insight
Binding of 8-AZA to UOX is typically exothermic (
Structural Validation: Active Site Mapping
To validate the binding mode, structural superposition of 8-AZA against the native substrate is required. The following Graphviz diagram visualizes the critical residue interactions derived from X-ray crystallography data (PDB: 1WRR context).
Figure 2: Interaction map of 8-Azaxanthine within the Urate Oxidase active site. Key stabilizing residues Arg176 and Gln228 anchor the ligand.[1]
Troubleshooting & Quality Control
-
Issue: Non-linear reaction rates.
-
Cause: Product inhibition or enzyme instability.
-
Fix: Measure initial rates (
) within the first 60 seconds only. Ensure buffer is oxygen-saturated (bubbling O2 for 10 mins) as O2 is a co-substrate.
-
-
Issue: High background absorbance.
-
Cause: Uric acid precipitation.
-
Fix: Ensure pH is strictly > 8.0. Uric acid solubility drops drastically below pH 7.0.
-
-
Issue: No inhibition observed.
-
Cause: Ligand degradation.
-
Fix: 8-AZA is stable, but ensure stock solutions are fresh. Verify enzyme activity with a positive control (standard Uric Acid curve) first.
-
References
-
Crystal Structure of the protein drug urate oxidase-inhibitor complex. (2025). ResearchGate.[2] Retrieved from [Link]
-
Azide inhibition of urate oxidase. (2006). PubMed Central (PMC). Retrieved from [Link]
-
Urate oxidase - M-CSA Mechanism and Catalytic Site Atlas. EMBL-EBI. Retrieved from [Link]
Sources
Application Note: Incorporation of 8-Azaxanthine into Oligonucleotide Synthesis
This Application Note is structured as a high-level technical guide for researchers requiring the specific incorporation of 8-Azaxanthine (8-azaX) into oligonucleotides.
Given the chemical instability and high acidity of the 8-azaxanthine heterocycle (pKa ~4.8), direct solid-phase synthesis using an 8-azaxanthine phosphoramidite is experimentally fraught with low yields and side reactions. Therefore, this guide presents the Post-Synthetic Enzymatic Conversion method as the primary, field-validated protocol, while detailing the Direct Chemical Synthesis route for advanced synthetic organic chemistry applications.
Abstract & Mechanistic Rationale
8-Azaxanthine (8-azaX) is a purine analogue where the C8 carbon is replaced by a nitrogen atom, forming a triazolo[4,5-d]pyrimidine core. Unlike its natural counterpart (Xanthine) or the more common 8-azaguanine, 8-azaX exhibits unique physicochemical properties:
-
Acidity: The triazole ring introduces significant electron-withdrawing effects, lowering the pKa of the N-H proton to ~4.8. At physiological pH (7.4), 8-azaX exists predominantly as a monoanion.
-
Fluorescence: While neutral purines are typically non-fluorescent, the anionic form of 8-azaX and its derivatives exhibit distinct fluorescence, making them valuable reporters for local pH and hydration status in RNA/DNA active sites.
-
Base Pairing: The ionization state alters hydrogen bonding capabilities. The anion can function as a universal base mimic or stabilize specific mismatches via ion-dipole interactions.
Critical Challenge: The high acidity of the triazole proton interferes with standard phosphoramidite coupling and oxidation steps. Consequently, the most robust method for incorporation is not direct synthesis, but the enzymatic deamination of 8-Azaguanine-containing oligonucleotides.
Protocol A: Post-Synthetic Enzymatic Conversion (Recommended)
This protocol bypasses the synthetic instability of 8-azaxanthine by synthesizing the oligonucleotide with 8-Azaguanine (8-azaG) first, followed by quantitative conversion using Guanine Deaminase (Guanase).
Workflow Logic
-
Precursor Synthesis: Solid-phase assembly using 8-Azaguanine phosphoramidite.
-
Deprotection: Standard removal of protecting groups (8-azaG is stable in ammonia).
-
Conversion: Specific enzymatic hydrolysis of the C2-exocyclic amine to a ketone.
-
Purification: Ion-exchange or RP-HPLC to isolate the 8-azaX product.
Reagents & Materials
-
Monomer: 8-Azaguanine-CE Phosphoramidite (commercially available or synthesized via N2-isobutyryl-8-azaguanine).
-
Enzyme: Guanine Deaminase (Guanase) from Rabbit Liver or recombinant source (Sigma/Merck).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA.
-
Filters: 10 kDa MWCO spin filters (for enzyme removal).
Step-by-Step Methodology
Step 1: Synthesis of 8-Azaguanine Oligonucleotide
Perform standard automated synthesis (0.2 µmol or 1.0 µmol scale).
-
Coupling: Increase coupling time to 6 minutes for the 8-azaG amidite to account for steric bulk.
-
Oxidation: Use standard Iodine/Water/Pyridine (0.02 M).[1]
-
Deprotection: Treat CPG column with Ammonium Hydroxide/Methylamine (AMA) (1:1) for 15 mins at 65°C (or standard NH₄OH for 8h at 55°C). 8-azaG is resistant to depurination under these conditions.
Step 2: Enzymatic Deamination
-
Dissolve the crude, deprotected 8-azaG oligonucleotide in 500 µL of Tris-HCl buffer (pH 7.5) .
-
Add 5–10 Units of Guanine Deaminase .
-
Incubate at 37°C for 4–12 hours .
-
Monitoring: Analyze a 10 µL aliquot via HPLC. The 8-azaX product typically elutes earlier than 8-azaG due to the loss of the amino group and increased polarity of the anion.
-
UV Shift: Monitor the UV spectrum. 8-azaG has a
~256 nm; 8-azaX shifts to ~265-270 nm with a shoulder at 240 nm.
-
Step 3: Work-up
-
Remove the enzyme using a 10 kDa MWCO spin filter (centrifuge 10,000 x g for 10 min).
-
Collect the flow-through containing the 8-azaX oligonucleotide.
-
Proceed to RP-HPLC purification.
Protocol B: Direct Chemical Synthesis (Advanced)
Use this route only if enzymatic treatment is incompatible with other modifications (e.g., sensitive RNA linkers).
Protection Strategy
The acidity of the triazole (N7/N8/N9) requires protection during phosphoramidite synthesis to prevent catalyst poisoning and side reactions.
-
Recommended Protecting Group: Benzyloxymethyl (BOM) or Pivaloyloxymethyl (POM) on the triazole ring.
-
Exocyclic Oxygens: The C2/C6 oxygens are usually left as lactams or protected with Diphenylcarbamoyl (DPC) if high solubility is needed.
Synthesis Cycle Adjustments
| Step | Parameter | Rationale |
| Activator | 0.30 M BTT (5-Benzylthio-1H-tetrazole) | Higher acidity activator improves coupling of hindered purines. |
| Coupling | 2 x 5 minutes (Double Coupling) | Ensures >98% efficiency; 8-azaX is sterically demanding. |
| Capping | Phenoxyacetic Anhydride (Pac₂O) | "Ultra-Mild" capping prevents premature deprotection of labile groups. |
| Oxidation | 0.5 M CSO (Camphorsulfonyl oxaziridine) | Optional: Non-aqueous oxidation avoids hydration of the electron-deficient ring (though iodine is usually acceptable). |
| Deprotection | 0.05 M K₂CO₃ in MeOH (4h, RT) | CRITICAL: Avoid harsh ammonia if using labile protecting groups. If BOM is used, standard ammonia is fine, but BOM removal requires catalytic hydrogenation or BCl₃ (incompatible with RNA). |
Data Visualization & Pathways
Synthesis Workflow Diagram
The following diagram illustrates the decision logic between the Enzymatic and Direct routes.
Caption: Workflow comparison for 8-Azaxanthine incorporation. Route A is recommended for standard DNA/RNA applications.
Base Pairing & Tautomerism
8-Azaxanthine exists in equilibrium between neutral and anionic forms. The diagram below details the hydrogen bonding potential of the dominant Monoanion (pH 7.4) form.
Caption: Hydrogen bonding potential of 8-Azaxanthine anion. The deprotonated ring acts primarily as a hydrogen bond acceptor.
Analytical Specifications
Mass Spectrometry (MALDI-TOF)
When verifying the final product, account for the mass difference between the precursor (8-azaG) and product (8-azaX).
| Compound | Mass Shift (Δ) | Notes |
| 8-Azaguanine | Reference | Starting material mass. |
| 8-Azaxanthine | + 1.0 Da | Replacement of -NH₂ (16) with -OH (17). |
| Deamination Efficiency | N/A | Calculated by peak area ratio in HPLC. |
HPLC Profile
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
-
Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.
-
Gradient: 0-20% B over 30 mins.
-
Elution Order: 8-Azaxanthine (more polar/anionic) elutes earlier than 8-Azaguanine.
References
-
Seela, F., & Kröschel, R. (2003). The base pairing properties of 8-aza-7-deaza-2'-deoxyisoguanosine and 7-halogenated derivatives. Nucleic Acids Research, 31(24), 7150–7158. Link
-
Wierzchowski, J., & Smyk, B. (2021). Insights into xanthine riboswitch structure and metal ion-mediated ligand recognition (Discusses pKa and fluorescence of 8-azaxanthine). Molecules, 26(24), 7654. Link
-
Bergmann, F., et al. (1957). Studies on uric acid and related compounds.[2][3] IV. The specificity of bacterial xanthine oxidases (Enzymatic conversion pathway). Journal of Biological Chemistry, 224, 67-77. Link
-
Sigma-Aldrich. (n.d.). 8-Azaguanine Product Information & Deamination Protocols. Link
-
Glen Research. (n.d.). User Guide to 8-Azaguanine Phosphoramidites. Link
Sources
Mechanistic Profiling of Purine Catabolism: 8-Azaxanthine in Cell-Based Assays
Abstract
8-Azaxanthine (CAS: 4968-48-3) is a purine analogue and a potent competitive inhibitor of Xanthine Oxidase (XO). While often encountered as the hydrolytic metabolite of the antimetabolite 8-azaguanine, 8-Azaxanthine itself serves as a critical tool compound for dissecting the purine catabolism pathway. This application note details the use of 8-Azaxanthine in cell-based assays to modulate uric acid production and suppress Xanthine Oxidase-mediated Reactive Oxygen Species (ROS) generation. We provide optimized protocols for solubilization—a common stumbling block—and specific assay workflows to avoid interference from the compound's native fluorescence.
Introduction & Mechanism of Action
The pharmacological value of 8-Azaxanthine lies in its structural mimicry of xanthine. In the purine catabolism pathway, Xanthine Oxidase (XO) catalyzes two terminal steps: the conversion of hypoxanthine to xanthine, and xanthine to uric acid.[1][2][3] Both steps generate superoxide anions (
By competitively binding to the molybdenum cofactor site of XO, 8-Azaxanthine halts this cascade. This makes it an essential probe for:
-
Hyperuricemia/Gout Research: Screening for upstream inhibition of urate formation.
-
Oxidative Stress Profiling: Distinguishing XO-derived ROS from mitochondrial ROS.
Pathway Visualization
The following diagram illustrates the specific intervention point of 8-Azaxanthine within the purine degradation cascade.
Figure 1: 8-Azaxanthine competitively inhibits XO, blocking the conversion of purines to uric acid and reducing associated ROS byproducts.[2]
Critical Preparation: Solubilization Protocol
Expert Insight: 8-Azaxanthine is notoriously insoluble in neutral aqueous buffers (pKa ~4.8). Attempts to dissolve it directly in PBS or media will result in micro-precipitates that skew absorbance readings and damage cell monolayers.
Stock Solution Preparation (100 mM)
-
Weighing: Weigh 15.3 mg of 8-Azaxanthine.
-
Solvent: Add 1.0 mL of 0.1 M NaOH . The compound requires an alkaline environment to deprotonate and dissolve.
-
Note: DMSO can be used (up to 50 mM), but NaOH is preferred for XO assays to avoid solvent effects on enzyme kinetics, provided the pH is back-titrated.
-
-
Dissolution: Vortex vigorously. If the solution remains turbid, warm to 37°C for 5 minutes.
-
Sterilization: Filter through a 0.22 µm PES membrane.
-
Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.
Working Solution (Cell Culture)
-
Dilute the alkaline stock into pre-warmed culture media (e.g., DMEM).
-
Crucial Step: Check pH. The addition of the NaOH stock may shift the media pH. If the final concentration of 8-Azaxanthine is high (>100 µM), you may need to buffer the media with 25 mM HEPES to maintain pH 7.4.
Protocol A: Cellular Xanthine Oxidase Inhibition Assay
This assay measures the reduction of Uric Acid secretion in hepatic cells (e.g., HepG2 or AML12) treated with 8-Azaxanthine.
Materials
-
Cells: HepG2 human hepatoma cells.
-
Substrate: Xanthine (100 µM final concentration).
-
Detection: Uric Acid Colorimetric/Fluorometric Assay Kit (Enzymatic).
-
Inhibitor: 8-Azaxanthine (0.1 µM – 100 µM).
Experimental Workflow
Figure 2: Step-by-step workflow for determining IC50 of 8-Azaxanthine in hepatic cells.
Detailed Steps
-
Seeding: Plate HepG2 cells in 96-well plates at
cells/well. Allow attachment for 24 hours. -
Starvation: Wash cells 2x with PBS. Add serum-free DMEM for 4 hours to deplete basal uric acid levels.
-
Treatment:
-
Replace media with Phenol Red-Free DMEM (Phenol red interferes with colorimetric readings).
-
Add Xanthine (100 µM) to all wells (Substrate).
-
Add 8-Azaxanthine (Serial dilution: 0, 1, 10, 50, 100 µM).
-
Include a Negative Control (No Xanthine, No Inhibitor) and a Positive Control (Xanthine only).
-
-
Incubation: Incubate for 4 hours at 37°C.
-
Sampling: Transfer 50 µL of supernatant to a fresh plate for Uric Acid quantification.
-
Quantification: Use a commercial Uric Acid Assay Kit.
-
Mechanism:[1][2][4][5][6][7] Uric Acid + Uricase
Allantoin + H2O2. H2O2 + Probe Color/Fluorescence. -
Trustworthiness Check: 8-Azaxanthine has native fluorescence (Ex ~280nm / Em ~360nm). If using a fluorometric kit, ensure the kit's excitation/emission (usually Ex 535/Em 587) does not overlap. If it does, use the Colorimetric (OD 570nm) method.
-
Protocol B: Suppression of XO-Dependent ROS
Xanthine Oxidase is a major source of superoxide during ischemia-reperfusion injury. This assay validates 8-Azaxanthine's ability to mitigate oxidative stress.[8]
Materials
-
Probe: Dihydroethidium (DHE) (Superoxide specific) or DCFDA (General ROS).
-
Inducer: Hypoxanthine (Substrate load induces XO hyperactivity).
Procedure
-
Loading: Incubate cells with 10 µM DHE for 30 minutes in PBS.
-
Wash: Wash 2x with PBS to remove extracellular probe.
-
Pre-treatment: Add 8-Azaxanthine (50 µM) for 30 minutes.
-
Induction: Add Hypoxanthine (0.5 mM) to drive XO activity.
-
Kinetic Read: Measure Fluorescence (Ex 518 nm / Em 605 nm) immediately and every 5 minutes for 1 hour.
-
Result: 8-Azaxanthine treated wells should show a significantly reduced slope of fluorescence increase compared to Hypoxanthine-only wells.
Data Analysis & Expected Results
Quantitative Summary
The following table outlines expected kinetic parameters when using 8-Azaxanthine in HepG2 cells.
| Parameter | Control (Xanthine Only) | 8-Azaxanthine (10 µM) | 8-Azaxanthine (100 µM) | Interpretation |
| Uric Acid (µM) | Dose-dependent inhibition of product formation. | |||
| ROS (RFU Slope) | High (100%) | Moderate (65%) | Low (20%) | Suppression of superoxide byproduct. |
| Cell Viability | 100% | >95% | >90% | Low cytotoxicity at functional doses. |
Calculation of Inhibition
Calculate the percentage of inhibition using the formula:
Troubleshooting & Expert Tips
-
Native Fluorescence Interference:
-
Issue: 8-Azaxanthine fluoresces in the UV-blue region (Em ~360nm).
-
Solution: Avoid using UV-excited ROS probes (like Hoechst dyes) simultaneously. Red-shifted probes (like MitoSOX or DHE) are safer.
-
-
Precipitation "Crashing Out":
-
Issue: Crystals observed in wells after adding inhibitor.
-
Solution: You likely diluted a high-concentration DMSO stock directly into cold media. Always dilute into warm media and vortex immediately. Ensure final pH is > 7.2.
-
-
Substrate Depletion:
-
Issue: Control signal plateaus too early.
-
Solution: Xanthine Oxidase kinetics are fast. If the incubation is too long (>6 hours), all substrate (Xanthine) is converted, masking the rate differences. Stick to 2-4 hour windows.
-
References
-
PubChem. (n.d.).[9] 8-Azaxanthine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Krenitsky, T. A., et al. (1967). Xanthine Oxidase from Human Liver: Purification and Catalytic Properties. Journal of Biological Chemistry. (Provides foundational kinetics for XO and purine analogs). Retrieved from [Link]
-
Wierzchowski, J., et al. (2020). Excited-State Proton Transfer in 8-Azapurines: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules. (Details the fluorescence properties critical for assay design). Retrieved from [Link]
-
Berry, C.E., & Hare, J.M. (2004). Xanthine oxidoreductase and the physiology of cardiovascular disease. American Journal of Physiology-Heart and Circulatory Physiology. (Context for ROS assays). Retrieved from [Link]
Sources
- 1. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. researchgate.net [researchgate.net]
- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 5. Mechanism of inhibition of xanthine oxidase with a new tight binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidative Effects of Ascorbic Acid and Astaxanthin on ARPE-19 Cells in an Oxidative Stress Model | MDPI [mdpi.com]
- 7. Astaxanthin Induces the Nrf2/HO-1 Antioxidant Pathway in Human Umbilical Vein Endothelial Cells by Generating Trace Amounts of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astaxanthin-antioxidant impact on excessive Reactive Oxygen Species generation induced by ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Azaxanthine | C4H3N5O2 | CID 135400688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vitro Studies of 8-Azaxanthine on Cell Proliferation
Subtitle: Mechanistic Modulation of Purine Catabolism and Mimicking Hyperuricemic Stress in Uricase-Competent Cell Lines
Abstract
This application note details the protocol for utilizing 8-Azaxanthine (1,2,3-triazolo[4,5-d]pyrimidine-5,7-dione) in cell proliferation and metabolic stress assays. Unlike its precursor 8-Azaguanine , which acts as a potent antimetabolite by incorporating into RNA, 8-Azaxanthine functions primarily as a competitive inhibitor of Urate Oxidase (Uricase) .[1][2] This distinct mechanism makes it a critical tool for establishing in vitro models of hyperuricemia and studying the cytotoxic effects of uric acid accumulation in uricase-competent cell lines (e.g., murine or rat hepatocytes).[1][2] This guide provides optimized solubility protocols, dose-response strategies, and mechanistic validation workflows.
Compound Identity & Handling
Critical Distinction: Researchers must distinguish 8-Azaxanthine from 8-Azaguanine (antineoplastic) and Astaxanthin (carotenoid).[1][2] 8-Azaxanthine is the deaminated metabolic product of 8-Azaguanine and is pharmacologically distinct.[1][2]
| Property | Specification |
| CAS Number | 134-58-7 (Check specific salt forms) / 1468-26-4 |
| Molecular Formula | C₄H₃N₅O₂ |
| Molecular Weight | 153.10 g/mol |
| Primary Target | Urate Oxidase (Uricase) - Competitive Inhibitor |
| Solubility | Poor in water. Soluble in 1M NaOH or DMSO (up to 50 mM with warming).[1][2] |
| Storage | -20°C, desiccated. Protect from light.[1][2] |
Preparation of Stock Solution (10 mM)
-
Solvent: Dimethyl Sulfoxide (DMSO) is recommended for cell culture compatibility, though 1M NaOH is more effective for high concentrations (use with caution regarding pH).[1][2]
-
Protocol:
-
Add 1.0 mL of sterile, cell-culture grade DMSO.
-
Vortex vigorously for 1 minute. If precipitation persists, warm to 37°C for 5 minutes.[1][2]
-
Sterilize via 0.22 µm PTFE syringe filter (nylon filters may bind xanthines).[1][2]
-
Aliquot into light-protected tubes and store at -20°C. Avoid freeze-thaw cycles.
Experimental Design Strategy
Rationale: The "Metabolic Stress" Model
In humans, the uricase enzyme is non-functional due to a nonsense mutation.[1][2] However, most mammalian cell lines (rodent, porcine) express active uricase, preventing uric acid accumulation.[1][2] To study uric acid-induced antiproliferative effects in these lines, 8-Azaxanthine is used to inhibit endogenous uricase, forcing the accumulation of urate crystals or soluble uric acid, which triggers oxidative stress and cell cycle arrest.[1][2]
Dose Ranging
-
Low Dose (1–10 µM): Specific inhibition of Uricase without significant off-target cytotoxicity.[2]
-
High Dose (50–200 µM): Potential for secondary adenosine receptor antagonism or crystal formation.[1][2]
-
Controls:
Protocol 1: Proliferation Assay under Uricase Inhibition
Objective: Determine the antiproliferative effect of induced hyperuricemia in murine hepatocytes (e.g., AML12 or H22 cells).
Materials
-
Cell Line: AML12 (Alpha Mouse Liver 12) or H22.[2]
-
Reagents: 8-Azaxanthine Stock (10 mM), Uric Acid (supplement), CCK-8 or MTT Reagent.[1][2]
-
Media: DMEM/F12 + 10% FBS (Dialyzed FBS recommended to remove background purines).[2]
Step-by-Step Methodology
-
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate for 24 hours to allow attachment. -
Treatment Preparation:
-
Incubation: Replace media with treatment media. Incubate for 48 to 72 hours .
-
Readout (CCK-8):
-
Data Analysis: Calculate % Viability relative to DMSO control. Plot dose-response curve to determine the concentration required to induce metabolic stress.[2]
Protocol 2: Mechanistic Validation (Uric Acid Accumulation)
Objective: Confirm that the observed antiproliferative effect is due to uricase inhibition and not off-target toxicity.[1][2]
-
Setup: Plate cells in 6-well plates (
cells/well). -
Treatment: Treat with 8-Azaxanthine (IC50 from Protocol 1) for 48 hours.
-
Supernatant Collection: Collect culture media; centrifuge at 1000 x g to remove debris.
-
Uric Acid Assay: Use a commercial Uric Acid Colorimetric Assay Kit (Enzymatic).[1][2]
Visualizing the Mechanism
The following diagram illustrates the purine degradation pathway and the specific intervention point of 8-Azaxanthine, distinguishing it from the RNA-incorporation mechanism of 8-Azaguanine.
Caption: 8-Azaxanthine inhibits Urate Oxidase, blocking the conversion of Uric Acid to Allantoin, leading to metabolic stress.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Media | Hydrophobicity/Shock dilution | Pre-warm media to 37°C. Add stock solution drop-wise while vortexing.[1][2] Do not exceed 0.5% DMSO final concentration.[1][2] |
| No Effect on Viability | Cell line lacks Uricase | Ensure the cell line is not human (humans lack functional uricase).[1][2] Use Rat (H4IIE) or Mouse (AML12) lines.[1][2] |
| High Background Toxicity | pH shift from NaOH | If using NaOH for stock, ensure the culture media has sufficient buffering capacity (HEPES) to maintain pH 7.[1][2]4. |
References
-
BenchChem. (2025).[2][3][4][5][6] Understanding the Cytotoxicity of 8-Azaguanine: A Technical Guide. Retrieved from [1][2]
-
Hato, M., et al. (2002).[1][2] Azide inhibition of urate oxidase: Structural basis for the competitive inhibition. Acta Crystallographica Section D , 58(Pt 10), 1668–1674.[2]
-
Lee, Y., et al. (1979).[1][2] Toxicity of 6-thioguanine and 8-azaguanine to non-dividing liver cell cultures. Journal of Cellular Physiology , 101(3), 431-439.[1][2]
-
Sigma-Aldrich. (2025).[2] Product Specification: 8-Azaxanthine Monohydrate. Retrieved from [2][7][8]
-
Schlesinger, N., et al. (2023).[1][2][9] Mechanisms and rationale for uricase use in patients with gout. Nature Reviews Rheumatology , 19, 640–649.[1][2][9] [1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Astaxanthin Improves Stem Cell Potency via an Increase in the Proliferation of Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 8-Azaxanthine = 98.0 HPLC 1468-26-4 [sigmaaldrich.com]
- 8. 8-氮鸟嘌呤 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Mechanisms and rationale for uricase use in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming 8-Azaxanthine Solubility Issues
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols to address the common solubility challenges encountered with 8-Azaxanthine in aqueous buffers. Our goal is to equip you with the knowledge to prepare clear, stable solutions for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 8-Azaxanthine directly into my aqueous buffer (like PBS or TRIS), but it won't dissolve. Why is this happening?
This is the most common issue researchers face. 8-Azaxanthine is a purine analog with a planar structure that allows for strong intermolecular interactions, leading to high crystal lattice energy. Consequently, it is sparingly soluble in aqueous buffers.[1] The energy required for water molecules to break apart the solid-state structure and solvate individual 8-Azaxanthine molecules is not readily overcome by simple mixing. For most applications, direct dissolution in aqueous buffers is not a viable method for achieving a usable concentration.
Q2: What is the recommended solvent for preparing a concentrated stock solution of 8-Azaxanthine?
The industry-standard and most effective approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for this purpose.[1][2] 8-Azaxanthine is reported to be slightly soluble in DMSO.[3] While other solvents like dimethylformamide (DMF) or ethanol may also be used, DMSO typically offers the best balance of solvating power and compatibility with subsequent dilutions into aqueous media for biological assays.[2][4]
Q3: I have a DMSO stock solution. What is the correct procedure for diluting it into my final aqueous buffer?
Proper dilution technique is critical to prevent the compound from precipitating out of solution. The key is to add the concentrated DMSO stock to the aqueous buffer, not the other way around. This method, sometimes called "antisolvent precipitation," ensures that the small volume of DMSO stock is rapidly dispersed in the larger volume of buffer, preventing localized high concentrations of 8-Azaxanthine that can lead to aggregation and precipitation.
For a detailed, step-by-step guide, please refer to Protocol 2: Preparing a Working Aqueous Solution via Dilution in the Troubleshooting Guide section.
Q4: My solution turned cloudy or formed a precipitate immediately after I diluted my DMSO stock into the buffer. What went wrong?
This indicates that the solubility limit of 8-Azaxanthine in the final buffer composition has been exceeded. Several factors could be at play:
-
Final Concentration is Too High: Even with the help of a co-solvent like DMSO, the aqueous solubility of 8-Azaxanthine is limited. For example, the related compound paraxanthine has a solubility of only approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).[1] You may need to lower the target final concentration.
-
Insufficient DMSO: The percentage of DMSO in the final solution may be too low to maintain solubility. While it's crucial to minimize DMSO for biological assays, a certain amount is necessary to act as a co-solvent.
-
Buffer Composition: The pH, ionic strength, and presence of other salts in your buffer can all influence the solubility of the compound.
-
Improper Mixing: Adding the DMSO stock too slowly or without adequate vortexing can cause localized precipitation.
Refer to the Troubleshooting Workflow diagram below for a systematic approach to resolving this issue.
Q5: What is the maximum concentration of DMSO I can safely use in my cell-based assay or enzyme inhibition experiment?
The tolerance of biological systems to DMSO varies significantly. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, some sensitive assays may show effects at concentrations as low as 0.1%. Both ethanol and DMSO are known to produce dose-dependent inhibition of cellular growth.[4] It is always best practice to run a vehicle control (your final buffer containing the same percentage of DMSO as your experimental samples) to account for any solvent-induced effects.[4] We strongly recommend consulting the literature for your specific application or performing a dose-response experiment to determine the DMSO tolerance of your system.
Q6: How should I store my 8-Azaxanthine solutions?
-
Solid Compound: 8-Azaxanthine powder should be stored tightly closed in a dry, cool, and well-ventilated place.[3][5] Some sources indicate it may be air and light sensitive, so storing it with a desiccant is advisable.[6]
-
DMSO Stock Solutions: Once prepared, aliquot the DMSO stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.[2]
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. We do not recommend storing aqueous solutions for more than one day due to the risk of precipitation and potential degradation.[1]
Troubleshooting Guide & Protocols
Data Summary: 8-Azaxanthine Solubility
| Solvent/Buffer | Reported Solubility | Source(s) | Notes |
| DMSO | Slightly Soluble / May Dissolve | [2][3] | The recommended primary solvent for creating stock solutions. |
| Methanol | Slightly Soluble (especially with heating) | [3] | Can be an alternative, but DMSO is generally preferred. |
| Ethanol | May be used as an alternative solvent. | [2] | Often less effective than DMSO and can have different effects on biological systems.[4] |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble / Insoluble | [1][7] | Direct dissolution is not recommended. Requires a co-solvent. |
| DMF (Dimethylformamide) | May be used as an alternative solvent. | [2] | A strong organic solvent; check compatibility with your assay. |
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a 10 mM stock solution of 8-Azaxanthine monohydrate (MW: 171.11 g/mol ).[8]
Materials:
-
8-Azaxanthine monohydrate (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
Weighing: Weigh out 1.71 mg of 8-Azaxanthine monohydrate and transfer it to a sterile vial.
-
Solvent Addition: Add 100 µL of high-quality DMSO to the vial. This will yield a final concentration of 10 mM.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Causality: Heating increases the kinetic energy of the molecules, overcoming the intermolecular forces in the solid state and promoting dissolution.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. A completely dissolved stock solution is critical for accurate downstream dilutions.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparing a Working Aqueous Solution via Dilution
This protocol details how to dilute a 10 mM DMSO stock to a final concentration of 100 µM in 1 mL of aqueous buffer.
Materials:
-
10 mM 8-Azaxanthine stock solution in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to room temperature
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Buffer Preparation: Add 990 µL of the aqueous buffer to a sterile microcentrifuge tube.
-
Stock Addition: While vigorously vortexing the tube of buffer, add 10 µL of the 10 mM 8-Azaxanthine DMSO stock solution directly into the buffer. Causality: Adding the small volume of organic stock to the larger, rapidly mixing aqueous volume ensures immediate and wide dispersion, preventing the compound from precipitating.
-
Final Mixing: Continue to vortex for an additional 10-20 seconds to ensure homogeneity.
-
Verification: The final solution should be clear. If any cloudiness or precipitate is observed, the solubility limit has likely been exceeded. Refer to the troubleshooting workflow below. The final DMSO concentration in this example is 1% (v/v).
-
Use Immediately: Use the freshly prepared aqueous solution without delay for your experiment.
Mandatory Visualization: Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve 8-Azaxanthine solubility issues.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 8-Azaxanthine monohydrate | Biochemical Assay Reagents | 59840-67-4 | Invivochem [invivochem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. toku-e.com [toku-e.com]
- 8. 8-Azaxanthine = 98.0 HPLC 1468-26-4 [sigmaaldrich.cn]
minimizing off-target effects of 8-Azaxanthine in cells
Subject: Minimizing Off-Target Effects of 8-Azaxanthine (8-AZX)
Welcome to the Application Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because your data shows inconsistent cytotoxicity, unexpected metabolic shifts, or precipitation issues when using 8-Azaxanthine.
While 8-Azaguanine (8-AzaG) is a well-known RNA-incorporating toxin, 8-Azaxanthine (8-AZX) is pharmacologically distinct. It is primarily a catabolic inhibitor (targeting Uricase and Xanthine Oxidase) and is often used as a negative control for RNA incorporation studies.
The "off-target" effects of 8-AZX in mammalian cells usually stem from three sources:
-
Physicochemical: Micro-precipitation due to poor solubility (causing mechanical stress to cells).
-
Metabolic: Unintended accumulation of xanthine/hypoxanthine upstream of the block.
-
Contamination: Trace amounts of 8-Azaguanine in the reagent.
Module 1: Solubility & Physical Stability
The Issue: 8-AZX is highly hydrophobic. Users often dissolve it in DMSO, add it to media, and unknowingly cause micro-crystallization. These crystals lyse cells mechanically, which is often mistaken for biochemical cytotoxicity.
The Fix: Use an Alkali-Based Solubilization Protocol.
Optimized Solubilization Protocol
Standard DMSO protocols often fail at concentrations >10 mM.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 1 M NaOH (or KOH) | 8-AZX is acidic; deprotonation at N-H positions vastly increases solubility compared to organic solvents. |
| Stock Concentration | 50 mM - 100 mM | Higher concentrations risk crashing out upon dilution into neutral media. |
| Vehicle Control | Media + equiv. NaOH | Critical: You must control for the pH shift. The "off-target" effect is often just pH shock. |
| Storage | -20°C (Aliquot) | Repeated freeze-thaw cycles induce irreversible precipitation. |
Step-by-Step Workflow:
-
Weigh 8-AZX powder.
-
Add 1 M NaOH dropwise until dissolved (solution turns clear).
-
Dilute with PBS (pH 7.4) to reach final stock concentration.
-
Check pH: If stock pH > 10, neutralize carefully with dilute HCl, but stop before reaching pH 7.0 (it may precipitate). Target pH 8.0–8.5 for the stock.
-
Filter sterilize (0.22 µm) immediately.
Module 2: Metabolic Specificity (Minimizing Pathway Noise)
The Issue: You intend to inhibit Xanthine Oxidase (XO) or use 8-AZX as a non-incorporating control. However, high doses of 8-AZX can cause a backlog of upstream purines (Xanthine/Hypoxanthine), triggering feedback inhibition of de novo purine synthesis.
The Fix: Titrate against the specific enzyme target (
Biological Mechanism & Intervention Point
The diagram below illustrates where 8-AZX acts versus its toxic parent, 8-AzaG.[1] Note that 8-AZX does not enter the DNA/RNA synthesis pathway (blue arrows), which is why it is used to distinguish enzymatic inhibition from genomic toxicity.
Caption: 8-Azaxanthine inhibits catabolic enzymes (XO/Uricase) but avoids the RNA incorporation toxicity pathway seen with 8-Azaguanine.
Troubleshooting "Silent" Cytotoxicity
If you observe cell death with 8-AZX, it is likely not due to the mechanism of action (unless working with Uricase-positive hepatocytes).
Diagnostic Workflow:
-
Check for 8-AzaG Contamination: 8-AZX is often synthesized from 8-AzaG. Impurities of >1% 8-AzaG can cause RNA-based toxicity.
-
Test: Run HPLC. 8-AzaG elutes earlier than 8-AZX on C18 columns.
-
-
Rescue Experiment:
-
If toxicity is due to purine starvation (XO inhibition blocking salvage), adding Hypoxanthine (100 µM) should rescue the cells.
-
If toxicity is due to off-target effects (e.g., mitochondrial stress or pH), Hypoxanthine will have no effect.
-
Module 3: Frequently Asked Questions (FAQs)
Q1: I see crystals in my media after 24 hours. Is my data valid? A: No. Crystallization creates a heterogeneous environment. The local concentration of dissolved drug is unknown, and crystals cause physical shear stress to cells.
-
Action: Lower the concentration or switch to a continuous perfusion system. Ensure the media pH has not drifted acidic, as 8-AZX precipitates at acidic pH.
Q2: Can I use 8-Azaxanthine to inhibit Uricase in HeLa cells? A: No. Human cell lines (like HeLa) lack functional Uricase (the gene is a pseudogene). In human cells, 8-AZX acts primarily as a weak Xanthine Oxidase inhibitor or a purine sink. If you see an effect, it is likely off-target.
Q3: How do I distinguish 8-Azaxanthine effects from 8-Azaguanine effects? A: This is the primary use case for 8-AZX.
-
8-Azaguanine: Incorporates into RNA
Protein synthesis inhibition Death. -
8-Azaxanthine: Does not incorporate.[2]
-
Experiment: Treat cells with both compounds separately. If 8-AzaG kills but 8-AZX (at equimolar conc) does not, the mechanism is RNA incorporation.
References
-
Bergmann, F., et al. (1964).[3] "Action of 8-azaguanine and 8-azaxanthine on Pseudomonas aeruginosa." Biochemical Journal.
-
PubChem. (2025).[4][5] "8-Azaxanthine Compound Summary." National Library of Medicine.
-
Sigma-Aldrich. (2025). "8-Azaxanthine Product Specification & Solubility."
-
TargetMol. (2025). "8-Azaxanthine Monohydrate Solubility Guide."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toxicity of 6-thioguanine and 8-azaguanine to non-dividing liver cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of 8-azaguanine and 8-azaxanthine on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Azaxanthine | C4H3N5O2 | CID 135400688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: 8-Azaxanthine Stability & Handling Guide
[1]
Current Status: Operational Subject: Stability, Solubility, and Enzymatic Application of 8-Azaxanthine Ticket ID: AZX-STAB-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary
8-Azaxanthine (CAS: 1468-26-4) is a purine analogue and a potent competitive inhibitor of xanthine oxidase.[1] Users frequently report issues regarding solubility and "degradation."[1] In 90% of cases, these are not degradation events but rather physicochemical state changes driven by its acidic pKa (~4.[1]8) or confusion with the light-sensitive carotenoid Astaxanthin.[1]
This guide addresses the three critical stability vectors: Solubility (pH-dependent), Photophysics (Tautomerism), and Enzymatic Interaction. [1]
Quick Reference Dashboard
| Parameter | Specification | Critical Note |
| CAS Number | 1468-26-4 | Do not confuse with Astaxanthin (472-61-7).[1] |
| Molecular Weight | 153.10 g/mol | Monohydrate form is ~171.11 g/mol .[1] |
| pKa | ~4.8 (N-H deprotonation) | Acidic. Predominantly anionic at pH 7.[1]4. |
| Solubility | Low in water; High in NaOH | Requires base for high-concentration stocks.[1] |
| Primary Mode | Xanthine Oxidase Inhibitor | Competitive inhibition; binds to Mo-cofactor site.[1] |
Module 1: Solubility & Stock Preparation (Critical)
User Issue: "My stock solution precipitated upon dilution into PBS," or "The powder will not dissolve in water."
Technical Diagnosis: 8-Azaxanthine is an acidic purine analogue due to the triazole ring system.[1] With a pKa of approximately 4.8, it exists as a neutral, poorly soluble species in acidic media.[1] To achieve high concentrations (e.g., >10 mM), you must deprotonate the molecule using a strong base.[1]
Validated Protocol: Preparation of 100 mM Stock Solution
-
Weighing: Weigh 15.3 mg of 8-Azaxanthine (anhydrous).
-
Solvent Selection: Do NOT use neutral water or DMSO alone if high concentration is required.[1]
-
Dissolution: Add 1.0 mL of 1.0 M NaOH .
-
Dilution: When diluting into assay buffer (e.g., PBS pH 7.4), ensure the final pH remains above 6.0. If the buffer is too acidic (pH < 5), the compound will protonate and precipitate.
Troubleshooting Workflow:
Figure 1: Decision logic for solubilization. The critical failure point is attempting to dissolve the neutral form in neutral water.
Module 2: Stability (Thermal, Light, & pH)[1]
User Issue: "The fluorescence spectrum changed after 24 hours. Is it degrading?"
Technical Diagnosis: Likely not degradation . 8-Azaxanthine undergoes Excited-State Proton Transfer (ESPT) and tautomerization.[1] Its fluorescence is highly sensitive to pH and solvent polarity.[1] Users often mistake these spectral shifts for chemical breakdown.[1] Unlike Astaxanthin (a carotenoid), 8-Azaxanthine is chemically photostable but photophysically active.[1]
Stability Data Matrix:
| Condition | Stability Rating | Observation/Recommendation |
| Solid State (RT) | High | Stable for years if kept dry.[1] Hygroscopic (forms monohydrate).[1] |
| Aqueous (pH 7-10) | High | Stable.[1] Predominantly anionic form.[1] |
| Aqueous (pH < 4) | Moderate | Chemically stable, but physically unstable (precipitates).[1] |
| UV Light Exposure | High | Resistant to photodegradation.[1] Note: Fluorescence emission may shift due to tautomerization, not breakdown.[1] |
| Autoclaving | High | The purine ring is thermally robust.[1] However, filter sterilization (0.22 µm) is preferred to maintain concentration accuracy.[1] |
Module 3: Enzymatic Assay (Xanthine Oxidase)
User Issue: "I am not seeing consistent inhibition of Xanthine Oxidase."
Technical Diagnosis:
8-Azaxanthine is a competitive inhibitor , not a suicide substrate.[1] It competes with Xanthine for the Molybdenum center (Mo-co) of the enzyme. If your substrate (Xanthine) concentration is too high relative to the inhibitor (
Mechanism & Protocol Optimization:
-
Critical Step: Pre-incubation. Incubate the enzyme with 8-Azaxanthine for 5–10 minutes before adding the substrate (Xanthine) to establish the
complex equilibrium.
Figure 2: Competitive inhibition mechanism.[1][7] 8-Azaxanthine blocks the active site, preventing Xanthine binding.[1] High substrate concentrations can outcompete the inhibitor.
Frequently Asked Questions (FAQ)
Q1: Is 8-Azaxanthine light-sensitive like Astaxanthin? A: No. This is a common nomenclature error. Astaxanthin is a carotenoid pigment that degrades rapidly in light.[1] 8-Azaxanthine is a purine analogue and is generally photostable.[1] However, protect stock solutions from evaporation and contamination.[1]
Q2: Can I use DMSO instead of NaOH? A: You can, but solubility is lower than in alkaline water.[1] If using DMSO, ensure the final concentration in your cell assay does not exceed 0.1-1% to avoid cytotoxicity or enzyme denaturation.[1] NaOH is preferred for high-concentration stocks.[1]
Q3: Why does my UV spectrum look different at pH 4 vs pH 8? A: This is due to ionization.[1] The pKa is ~4.8. At pH 4, you are observing the neutral species.[1] At pH 8, you are observing the monoanion. This spectral shift is a physical property, not a sign of degradation [1].[1]
Q4: Does Xanthine Oxidase oxidize 8-Azaxanthine to 8-Azauric acid? A: 8-Azaxanthine acts primarily as a tight-binding inhibitor.[1] While it binds to the active site, its turnover rate is negligible compared to the natural substrate, effectively "clogging" the enzyme [2].[1]
References
-
Wierzchowski, J., & Smyk, B. (2020).[1] Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. ResearchGate.
-
PubChem.[1][8][9][10] (n.d.). 8-Azaxanthine Compound Summary. National Library of Medicine.
-
Sigma-Aldrich.[1] (n.d.). 8-Azaxanthine Product Information. Merck.[1]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Substrate inhibition of xanthine oxidase and its influence on superoxide radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. 8-Azaxanthine | C4H3N5O2 | CID 135400688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sodium Hydroxide | NaOH | CID 14798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
improving the yield of 8-Azaxanthine synthesis
8-Azaxanthine Synthesis Optimization Center
Current Status: Operational Subject: Yield Improvement & Protocol Standardization Ticket ID: AZX-SYN-001
Executive Summary: The Yield Challenge
Welcome to the Technical Support Hub for 8-Azaxanthine (8-Aza-2,6-dihydroxypurine) synthesis. Users frequently report yields stalling at 40-50% due to three primary failure modes:
-
Oxidative Degradation: The precursor, 5,6-diaminouracil, is highly susceptible to air oxidation, forming purple/black degradation products before cyclization occurs.
-
Incomplete Cyclization: Failure to manage the pH-dependent equilibrium between the diazo intermediate and the closed triazole ring.
-
Solubility Traps: Loss of product during purification due to the compound's amphoteric nature and poor solubility in neutral aqueous media.
This guide provides an optimized protocol designed to push yields toward 75-85% by addressing these specific bottlenecks.
The Optimized Protocol (Gold Standard)
Objective: Synthesis of 8-Azaxanthine via Traube-like cyclization of 5,6-diaminouracil.
Reagent Stoichiometry Table
| Reagent | Equiv. | Role | Critical Parameter |
| 5,6-Diaminouracil Sulfate | 1.0 | Precursor | Must be off-white. If purple, recrystallize first. |
| Sodium Nitrite (NaNO₂) | 1.1 | Nitrosating Agent | Add slowly; excess leads to N-nitroso side products. |
| Hydrochloric Acid (6M) | Solvent | Acid Catalyst | Maintain pH < 2 for diazotization. |
| Sodium Hydroxide (2M) | Workup | Solubilizer | Used for purification (Reprecipitation). |
Step-by-Step Workflow
Step 1: Precursor Stabilization (The "Cold Start")
-
Action: Suspend 5,6-diaminouracil sulfate in water. Cool the suspension to 0–4°C in an ice bath before adding acid.
-
Why: Low temperature inhibits the oxidation of the diamine by atmospheric oxygen while ensuring the diazonium salt formed in the next step remains stable.
-
Technical Note: Sparging the water with Nitrogen (
) for 15 minutes prior to addition is highly recommended to remove dissolved oxygen.
Step 2: Controlled Diazotization
-
Action: Add NaNO₂ (dissolved in minimal water) dropwise over 20 minutes.
-
Observation: The solution should turn pale yellow/orange. A dark red/purple color indicates oxidation (yield loss).
-
Mechanism: This forms the 5-diazo-6-aminouracil intermediate.
Step 3: Thermal Cyclization
-
Action: Once addition is complete, remove the ice bath. Slowly heat the mixture to 70-80°C for 30-60 minutes.
-
Endpoint: Evolution of Nitrogen gas ceases, and the precipitate changes texture (becomes finer).
-
Chemistry: The diazo group attacks the adjacent amine nitrogen, closing the triazole ring.
Step 4: Purification via pH Swing
-
Action: Cool to room temperature. Filter the crude solid.
-
Crucial Wash: Wash with cold water, then ethanol.
-
Refinement: Dissolve the crude solid in 2M NaOH (8-azaxanthine forms a soluble sodium salt). Filter off any insoluble impurities (silica, unreacted diamine oxidation products). Acidify the filtrate with Acetic Acid to pH ~5 to reprecipitate pure 8-azaxanthine.
Visualization: Reaction Logic & Troubleshooting
Figure 1: Synthesis Pathway & Failure Points
This diagram illustrates the reaction mechanism and where specific errors cause yield loss.
Caption: The critical path requires keeping the intermediate cold to prevent side reactions before the controlled thermal ring closure.
Troubleshooting Board (FAQs)
Q1: My reaction mixture turned dark purple immediately. Is the batch ruined?
-
Diagnosis: This is the "Violuric Acid" effect or general oxidative degradation. It happens if the 5,6-diaminouracil is old or if the reaction wasn't cooled sufficiently.
-
Solution: You cannot reverse this. For the next batch, recrystallize your starting material (5,6-diaminouracil) using water/sodium bisulfite to reduce colored impurities before starting the main synthesis.
Q2: I have a lot of solid, but it dissolves when I wash it with water. Where did my yield go?
-
Diagnosis: You likely filtered while the solution was too acidic. 8-Azaxanthine can form hydrochloride salts in strong acid which are moderately soluble.
-
Solution: Ensure the final pH is adjusted to the isoelectric point (approx pH 4-5) using sodium acetate or acetic acid before final filtration. This maximizes precipitation.
Q3: The product purity is low (yellow tint) even after washing.
-
Diagnosis: Trapped diazo impurities or sulfur contaminants (if starting from sulfate salt).
-
Solution: Use the Base-Acid Reprecipitation method described in Step 4. 8-Azaxanthine is acidic (pKa ~6.5) and dissolves readily in NaOH, whereas many organic impurities do not.
Advanced Mechanistic Insight
The formation of the triazole ring in 8-azaxanthine is a variation of the Traube Purine Synthesis . Unlike standard purine synthesis which uses formic acid to provide the C8 carbon, 8-azaxanthine uses Nitrous Acid (HONO) to provide a Nitrogen atom at position 8.
The Solubility Paradox: Researchers often lose yield because they treat 8-azaxanthine like a standard organic base. It is actually an acidic ampholyte .
-
In Acid (pH < 1): Protonated (Cationic)
Soluble. -
In Base (pH > 9): Deprotonated (Anionic)
Highly Soluble. -
At pH 4-6: Neutral (Zwitterionic/Non-ionic)
Insoluble (Precipitates).
Visualizing the Purification Logic:
Caption: Purification strategy leveraging the acidity of the triazole proton to separate non-acidic contaminants.
References
-
Robins, R. K., Dille, K. J., Willits, C. H., & Christensen, B. E. (1953). Purines. II.[1] The Synthesis of Certain Purines and the Cyclization of Several 4,5-Diaminopyrimidines. Journal of the American Chemical Society.
- Relevance: Establishes the foundational chemistry for cyclizing diaminopyrimidines.
-
Davoll, J. (1958). Pyrrolo[2,3-d]pyrimidines. Journal of the Chemical Society.
- Relevance: While focused on pyrrolopyrimidines, this paper details the critical nitrosation conditions relevant to 8-aza analogs.
-
PubChem. 8-Azaxanthine Compound Summary. National Library of Medicine.
- Relevance: Verified physicochemical properties (pKa, solubility) used in the troubleshooting section.
-
Cavalieri, L. F., & Bendich, A. (1950). The Synthesis of Some Pyrimidines and Purines. Journal of the American Chemical Society.
- Relevance: Discusses the stability of 4,5-diaminouracil precursors.
Sources
Technical Support Center: Interpreting Complex NMR Spectra of 8-Azaxanthine
Welcome to the technical support center for the analysis of 8-Azaxanthine using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar N-heterocyclic compounds. 8-Azaxanthine, a purine analog, presents unique challenges in spectral interpretation due to its complex electronic structure, potential for tautomerism, and issues related to proton exchange. This document provides in-depth troubleshooting strategies and advanced protocols to help you acquire and interpret high-quality NMR data.
Section 1: Foundational Knowledge
Structure and Tautomerism
8-Azaxanthine (1H-v-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione) is a heterocyclic compound whose structure contains multiple nitrogen atoms, leading to the possibility of several tautomeric forms. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. In solution, 8-Azaxanthine can exist as an equilibrium of multiple forms, which can significantly complicate NMR spectra by producing multiple sets of peaks or causing peak broadening if the exchange is on an intermediate timescale.[1]
The predominant tautomeric forms are influenced by factors such as solvent polarity, pH, and temperature.[2][3] Understanding the likely tautomers is the first step in deciphering a complex spectrum.
Caption: Predominant tautomeric forms of 8-Azaxanthine in equilibrium.
Expected Spectral Characteristics
Due to the molecule's structure, the ¹H NMR spectrum is expected to be relatively simple in terms of the number of signals for a single tautomer, but complicated by the presence of multiple exchangeable N-H protons and potentially a single C-H proton.
| Proton Type | Expected Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Notes |
| C-H | ~7.5 - 8.5 | Singlet | The exact shift is highly dependent on the tautomeric form and solvent. |
| N-H (Amide/Urea) | ~10.0 - 12.0 | Broad Singlet | Prone to exchange broadening. Position is concentration and temperature dependent.[4] |
| N-H (Triazole) | ~13.0 - 15.0 | Very Broad Singlet | Often very broad and can be difficult to detect. Subject to rapid exchange. |
Note: These are estimated ranges. Actual values can vary based on experimental conditions.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the NMR analysis of 8-Azaxanthine in a question-and-answer format.
Q1: My compound has poor solubility in common NMR solvents like CDCl₃, and my signal-to-noise ratio is very low. What should I do?
A1: Causality & Solution
Poor solubility is a common issue for polar, hydrogen-bond-donating molecules like 8-Azaxanthine. Chloroform (CDCl₃) is a non-polar solvent and is generally unsuitable.
Troubleshooting Steps:
-
Solvent Selection: Switch to a more polar, aprotic solvent. DMSO-d₆ (dimethyl sulfoxide) is the recommended first choice. It is an excellent solvent for polar compounds and can disrupt intermolecular hydrogen bonding, leading to sharper signals for N-H protons. Other options include DMF-d₇ (dimethylformamide).[2]
-
Increase Number of Scans: If solubility remains limited even in DMSO-d₆, you can significantly improve the signal-to-noise ratio (S/N) by increasing the number of scans. The S/N ratio increases with the square root of the number of scans. Doubling the scans increases S/N by a factor of ~1.4.
-
Sample Concentration: While aiming for the highest possible concentration, be aware that very high concentrations in viscous solvents like DMSO can lead to broader lines. Find a balance between sufficient concentration for good S/N and avoiding excessive viscosity.
-
Use a Cryoprobe: If available, a cryogenically cooled probe provides a 3-4 fold increase in sensitivity, which can be invaluable for poorly soluble samples.
Q2: The peaks in my ¹H NMR spectrum are very broad, especially the N-H signals. How can I sharpen them?
A2: Causality & Solution
Peak broadening for 8-Azaxanthine is typically caused by three main phenomena: chemical exchange, quadrupolar effects from ¹⁴N, and sample viscosity.[5][6]
-
Chemical Exchange: Labile N-H protons can exchange with each other, with trace water in the solvent, or between different tautomers.[4] If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant line broadening.
-
Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a quadrupole moment. This can cause rapid relaxation of both the nitrogen and adjacent protons, leading to broader signals for N-H and sometimes C-H protons.
-
Paramagnetic Impurities: Trace metal ions can cause significant broadening.[5]
Caption: Troubleshooting workflow for broad NMR peaks.
Troubleshooting Steps:
-
Use a Dry, Aprotic Solvent: As mentioned, use high-purity, anhydrous DMSO-d₆. This minimizes exchange with water protons.[7]
-
Variable Temperature (VT) NMR: This is the most powerful technique to address exchange broadening.[8]
-
Cooling: Lowering the temperature (e.g., to 273 K or lower) can slow the exchange rate, potentially "freezing out" individual tautomers and resulting in sharper, distinct peaks for each species.[2]
-
Heating: Raising the temperature (e.g., to 373 K) can increase the exchange rate so that the signals coalesce into a single, sharp, averaged peak.[9] This simplifies the spectrum but loses information about the individual tautomers.
-
-
Acid/Base Addition: Adding a trace amount of a strong acid (like trifluoroacetic acid) can sometimes sharpen signals by catalyzing proton exchange to the fast-exchange regime.[7] However, this will alter the chemical environment and may not be suitable for all studies.
Q3: I see multiple N-H signals and I'm not sure which is which. How can I definitively assign the protons?
A3: Causality & Solution
The presence of multiple N-H protons in different chemical environments (amide vs. triazole) and potential tautomers makes 1D ¹H NMR assignment challenging. Two-dimensional (2D) NMR experiments are essential for unambiguous assignment.[10]
Recommended Experiments:
-
Deuterium Exchange (D₂O Shake): This is the simplest method to confirm which signals are from exchangeable protons (N-H or O-H).[11][12]
-
Protocol: Acquire a standard ¹H spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously for a minute, and re-acquire the spectrum. The signals corresponding to the N-H protons will decrease in intensity or disappear completely as the protons are replaced by deuterium, which is not observed in ¹H NMR.[13][14]
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for structural elucidation. It shows correlations between protons and carbons that are 2 or 3 bonds away.[15][16]
-
Application: An N-H proton will show a correlation to carbons two bonds away. For example, the N1-H proton should show a correlation to the C2 carbonyl carbon. By observing which protons correlate to which carbons in the molecule's backbone, you can piece together the connectivity and assign the structure definitively.[17]
-
-
¹H-¹⁵N HMBC: If your sample can be ¹⁵N-labeled or if you have access to a highly sensitive spectrometer, this experiment provides direct correlations between protons and the nitrogen atoms they are attached to or are 2-3 bonds away from, providing unambiguous proof of N-H locations.[15]
Caption: Expected HMBC correlations for an 8-Azaxanthine tautomer.
Section 3: Advanced Experimental Protocols
Protocol: Variable Temperature (VT) NMR Experiment
Objective: To investigate dynamic exchange processes (e.g., tautomerism) and sharpen exchange-broadened peaks.
-
Sample Preparation: Prepare a sample of 8-Azaxanthine in a suitable high-boiling point solvent like DMSO-d₆ in a Class A NMR tube (e.g., Wilmad 507-PP or equivalent) designed for VT work.[8]
-
Initial Setup: Insert the sample into the spectrometer. Lock and shim the sample at the starting temperature (e.g., 298 K / 25 °C). Acquire a standard ¹H reference spectrum.
-
Temperature Change: Access the spectrometer's temperature control unit. Change the temperature in increments of 10-20 K to avoid thermal shock to the probe.[8][18]
-
Equilibration: Allow the temperature to fully equilibrate for at least 5-10 minutes after each change. The lock signal may drift during this time.
-
Re-shimming: After the temperature has stabilized, re-shim the sample, focusing on the Z1 and Z2 shims.
-
Acquisition: Acquire a spectrum at the new temperature.
-
Data Analysis: Repeat steps 3-6 for a range of temperatures (e.g., from 278 K to 373 K). Analyze the resulting spectra by observing changes in chemical shifts, line widths, and the appearance/disappearance of signals.
Protocol: ¹H-¹³C HMBC Experiment
Objective: To determine long-range (2- and 3-bond) connectivity between protons and carbons for structural assignment.
-
Sample Preparation: Prepare a reasonably concentrated sample (~10-20 mg in 0.6 mL of DMSO-d₆) to ensure good signal in a reasonable time.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Load Standard Experiment: Load a standard, gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker system).
-
Set Spectral Widths: Set the ¹H spectral width to cover all proton signals (~0-16 ppm). Set the ¹³C spectral width to cover all expected carbon signals (~90-170 ppm).
-
Set Key Parameters:
-
Long-Range Coupling Delay (d6 or CNST2): This delay is optimized for the long-range J-coupling constant. A typical value is optimized for 8 Hz (1/2J = 62.5 ms), which is a good compromise for detecting both ²J and ³J correlations.[15][17]
-
Number of Scans (NS): Set NS to a multiple of 8 or 16 for proper phase cycling. A typical experiment may require 16 to 64 scans per increment.
-
Number of Increments (in F1): Use 256 or 512 increments for adequate resolution in the carbon dimension.
-
-
Acquisition & Processing: Run the experiment. After acquisition, process the 2D data with appropriate window functions (e.g., sine-bell squared) in both dimensions and perform phase correction. Analyze the resulting contour plot for cross-peaks that connect protons to carbons.
References
-
Wierzchowski, J., & Smyk, B. (Year N/A). Structure of 8-azaxanthine. The compound is shown in its two most stable tautomeric forms. ResearchGate. Available from: [Link]
-
I. B. Sivaev, V. I. Bregadze, S. Sjöberg. (Year N/A). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
-
Addis Ababa University. (Year N/A). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. AAU-ETD. Available from: [Link]
-
ResearchGate. (Year N/A). Figure S11. 1 H NMR spectrum of α-atropisomer (2) of 8-azaxanthine. Available from: [Link]
-
Gaponenko, V., et al. (Year N/A). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC. Available from: [Link]
-
Wikipedia. (Year N/A). Hydrogen–deuterium exchange. Available from: [Link]
-
Analytical Sciences. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Available from: [Link]
-
University of Oxford. (Year N/A). Variable Temperature NMR Experiments. Available from: [Link]
-
Li, N., et al. (2014). Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2'-deoxycytidine. DSpace@MIT. Available from: [Link]
-
Hagn, F., et al. (2014). NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins. PMC. Available from: [Link]
-
SpectraBase. (Year N/A). 8-Azaxanthine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
SpectraBase. (Year N/A). 8-Azahypoxanthine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
Bina, S., et al. (Year N/A). Theoretical NMR correlations based Structure Discussion. PMC. Available from: [Link]
-
University of Rochester. (Year N/A). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available from: [Link]
-
Le, P. M., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. PMC. Available from: [Link]
-
University of California, Riverside. (Year N/A). Instructions for Variable Temperature (VT) Operation. NMR Facility. Available from: [Link]
-
CEITEC. (Year N/A). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR. Available from: [Link]
-
Columbia University. (Year N/A). HSQC and HMBC. NMR Core Facility. Available from: [Link]
-
Study Mind. (Year N/A). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available from: [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? Available from: [Link]
-
Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. Available from: [Link]
-
Magnetic Resonance in Chemistry. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Available from: [Link]
-
Journal of Biomolecular Structure and Dynamics. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. PMC. Available from: [Link]
-
Chemistry Steps. (Year N/A). NMR Spectroscopy Practice Problems. Available from: [Link]
-
Chemistry Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift? Available from: [Link]
-
Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Available from: [Link]
-
Clinical Chemistry. (Year N/A). High-resolution proton NMR spectroscopy for rapid multi-component analysis of urine. Available from: [Link]
-
Journal of Computer-Aided Molecular Design. (1997). Role of tautomerism of 2-azaadenine and 2-azahypoxanthine in substrate recognition by xanthine oxidase. PubMed. Available from: [Link]
-
ACS Omega. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene. PMC. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Role of tautomerism of 2-azaadenine and 2-azahypoxanthine in substrate recognition by xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide [etd.aau.edu.et]
- 10. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. studymind.co.uk [studymind.co.uk]
- 13. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
dealing with 8-Azaxanthine precipitation in stock solutions
Technical Support Center: Troubleshooting 8-Azaxanthine Precipitation
Topic: Optimization of 8-Azaxanthine Solubility & Stock Solution Stability Content Type: Technical Troubleshooting Guide & FAQ Audience: Researchers, Formulation Scientists, and Cell Biology Specialists
Core Directive: The Solubility Paradox
As a Senior Application Scientist, I often see 8-Azaxanthine (CAS 1468-26-4) treated like a standard small molecule, leading to inevitable experimental failure. The core issue is not "bad powder" but rather a misunderstanding of purine chemistry.
8-Azaxanthine is a purine analogue with a triazole ring.[1] Its pKa values lie in a range that makes it practically insoluble in neutral water (pH 7.0).[1] At neutral pH, the molecule is protonated and uncharged, leading to rapid crystallization (crash-out). To dissolve it, you must drive the equilibrium toward its ionized (salt) form by raising the pH or using a dipolar aprotic solvent.[1]
This guide provides a self-validating system to ensure your stock solutions remain stable and your data reproducible.
Master Protocol: Preparation of Stable Stock Solutions
Do not attempt to dissolve 8-Azaxanthine directly in water or PBS.[1] It will not work. Choose one of the following methods based on your downstream application.
Method A: The Alkaline Solubilization (Preferred for Cell Culture)
Best for: Preventing organic solvent toxicity (DMSO effects) in sensitive cell lines.
-
Weighing: Weigh the desired amount of 8-Azaxanthine (e.g., 15 mg).
-
Solvent Prep: Prepare a 0.1 M to 1.0 M NaOH solution. (Use sterile water).
-
Dissolution: Add the NaOH solution to the powder.
-
Sterilization: Filter through a 0.22 µm PES or Nylon membrane.[1] Note: Do not use cellulose acetate if the pH is >12.[1]
-
Storage: Aliquot into light-protective vials and store at -20°C.
Method B: The DMSO Route (High Concentration)
Best for: High-throughput screening or small volume spikes.
-
Solvent: Use anhydrous, cell-culture grade DMSO (Dimethyl Sulfoxide).[1]
-
Dissolution: Add DMSO to the powder.
-
Precaution: Ensure the DMSO is dry; water absorption from air can cause precipitation over time.[1]
Troubleshooting & FAQs: The "Why" Behind the "What"
Q1: "I made a stock in NaOH, but it precipitated after 2 days in the fridge. Why?"
The Scientist’s Diagnosis: This is likely Temperature-Induced Solubility Shift .[1] Solubility is temperature-dependent.[1] At 4°C, the kinetic energy of the solution decreases, reducing the saturation limit. Furthermore, NaOH solutions can absorb atmospheric CO₂, forming sodium carbonate, which lowers the pH and forces the 8-Azaxanthine back into its insoluble, protonated state. The Fix:
-
Warm it up: Place the vial in a 37°C water bath for 15 minutes. Vortex until clear.
-
Seal it tight: Use Parafilm to prevent CO₂ ingress.[1]
-
Check pH: If it refuses to redissolve, the pH may have dropped below the pKa threshold.[1] Add a small volume (1-2 µL) of 1 M NaOH to push it back into solution.[1]
Q2: "When I add my clear stock to the cell culture media, it turns cloudy immediately."
The Scientist’s Diagnosis: This is pH Shock Precipitation .[1] You are adding a high-pH (alkaline) or high-concentration organic stock into a neutral (pH 7.[1]4) buffer.[1][2] The local pH at the injection site drops instantly, protonating the 8-Azaxanthine before it can disperse.[1] The Fix:
-
The "Drop-wise" Technique: Do not blast the stock in. Add it drop-wise while swirling the media.[1]
-
Pre-warm Media: Ensure your culture media is at 37°C. Cold media accelerates precipitation.[1]
-
Lower the Stock Conc: If you are using a 100 mM stock, try diluting it to 10 mM before adding it to the final vessel.[1] This reduces the local concentration spike.[1]
Q3: "Can I autoclave 8-Azaxanthine solutions?"
The Scientist’s Diagnosis: Thermal Degradation Risk. While purines are relatively heat stable, the triazole ring of 8-azapurines can be sensitive to hydrolysis at high temperatures and pressures, especially in alkaline conditions. The Fix:
-
Never autoclave. Always use sterile filtration (0.22 µm) as described in Method A.[1] This guarantees sterility without compromising chemical integrity.[1]
Data Visualization
Figure 1: Solubility Decision Matrix
This logic flow ensures you choose the correct solvent system for your specific experimental constraints.[1]
Caption: Figure 1.[1] Decision tree for selecting the optimal solubilization strategy based on experimental sensitivity and concentration requirements.
Table 1: Solubility Profile & Specifications
| Parameter | Water (pH 7.[1][4]0) | 0.1 M NaOH (pH ~13) | DMSO (Anhydrous) | Ethanol |
| Solubility Status | Insoluble | Soluble (Recommended) | Soluble (High Conc.)[1] | Insoluble |
| Max Concentration | < 0.1 mg/mL | ~10 mg/mL (approx 50-60 mM) | > 10 mg/mL | Negligible |
| Primary Risk | Immediate precipitation | pH shock upon dilution | Cytotoxicity to cells | N/A |
| Storage Stability | N/A | Good (-20°C) | Good (-20°C) | N/A |
References
-
Sigma-Aldrich. 8-Azaxanthine Product Information & Specifications. Retrieved from [5]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135400688, 8-Azaxanthine. Retrieved from
-
ResearchGate. Discussions on Purine Solubility in NaOH vs DMSO. Retrieved from
-
MedChemExpress. 8-Azaguanine (Related Purine) Solubility Protocol. Retrieved from
Sources
method refinement for accurate 8-Azaxanthine quantification
Technical Support Center & Troubleshooting Hub
Status: Active Operator: Dr. A. Vance, Senior Application Scientist Ticket Subject: Method Refinement for 8-Azaxanthine (CAS: 1468-26-4)
Introduction
Welcome to the Precision Analytics Support Hub. You are likely here because 8-Azaxanthine (8-AX) is presenting a specific set of challenges in your workflow: poor retention on standard C18 columns , pH-dependent solubility issues , or signal suppression in biological matrices.
Unlike standard caffeine metabolites, the presence of the triazole ring in 8-AX significantly alters its pKa and polarity. This guide moves beyond generic protocols to address the physicochemical realities of measuring azapurines.
Module 1: Chromatographic Separation (The "Retention" Problem)
User Issue: "My 8-Azaxanthine peak elutes in the void volume (dead time) using a standard C18 column, making quantification impossible."
Technical Diagnosis: 8-Azaxanthine is a highly polar purine analogue. On a standard C18 column, especially at neutral pH, it exists partially in an ionized state or simply lacks the hydrophobicity to interact with the stationary phase.
The Solution: Phase Selection & pH Control You must either suppress ionization to force hydrophobic interaction or switch to a mechanism that retains polar compounds.
Protocol A: Modified Reversed-Phase (The "Quick Fix")
If you must use C18, you need a Polar-Embedded group (e.g., Amide or Carbamate linkage) and strict pH control.
-
Column: Polar-Embedded C18 (e.g., ZORBAX Bonus-RP or similar).[1]
-
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile (Low % required, typically <10% isocratic or shallow gradient).
-
Why: The acidic pH (approx. 2 units below the pKa of the triazole proton) suppresses ionization, keeping the molecule neutral and increasing retention.
Protocol B: HILIC (The "Robust" Method)
For high-throughput bioanalysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior.
-
Column: HILIC Amide.
-
Mobile Phase: High organic start (90% ACN) to low organic.
-
Why: 8-AX is retained by water partitioning on the surface.
Visual Guide: Column Selection Decision Tree
Figure 1: Decision logic for selecting the stationary phase based on sample matrix complexity.
Module 2: Detection & Sensitivity (The "Noise" Problem)
User Issue: "I see high background noise in UV, or I am unsure of the correct MS transitions."
Technical Diagnosis:
-
UV: Purines absorb strongly at 254 nm, but so does almost everything else in biological samples (uric acid, xanthine).
-
MS: 8-AX is susceptible to matrix effects.
Optimized Detection Parameters
| Parameter | Setting | Technical Rationale |
| UV Wavelength | 254 nm (Primary) | Max absorbance for the purine ring system. |
| MS Ionization | ESI Positive (+) | Purines protonate well on the N-positions. |
| Precursor Ion | 154.1 | Based on MW 153.1. |
| Cone Voltage | 25-35 V | Moderate energy required to transmit the rigid ring structure. |
MS/MS Transition Protocol (MRM)
Note: Exact collision energies (CE) vary by instrument (Triple Quad model). Perform a Product Ion Scan to validate.
-
Quantifier Transition:
(Loss of HNCO, typical for xanthines). -
Qualifier Transition:
(Ring fragmentation).
Troubleshooting Signal Suppression: If the signal drops in matrix samples:
-
Divert Valve: Send the first 1.0 min of flow (containing salts) to waste.
-
Internal Standard: Use
-Caffeine or -Xanthine if isotopically labeled 8-AX is unavailable. Do not use a structural analog like Theobromine as it may separate chromatographically and not compensate for matrix effects at the specific elution time of 8-AX.
Module 3: Sample Preparation (The "Recovery" Problem)
User Issue: "My recovery is inconsistent. The standard curve is linear, but QC samples fail."
Technical Diagnosis: This is often a solubility mismatch . 8-Azaxanthine is sparingly soluble in water and acidic media but dissolves well in alkaline solutions (NaOH). However, injecting a high pH sample into a generic C18 column can ruin the peak shape or precipitate the analyte when it hits the acidic mobile phase.
The "Sandwich" Prep Method
This protocol ensures solubility during extraction while matching the mobile phase for injection.
-
Dissolution: Dissolve stock standard in 0.01 M NaOH (ensures total solubility).
-
Dilution: Dilute working standards into the Mobile Phase A (e.g., 10mM Ammonium Formate, pH 3).
-
Critical Step: If precipitation occurs here, add 5-10% DMSO to the diluent.
-
-
Protein Precipitation (Biological Samples):
-
Add Methanol (3:1 ratio to sample). Avoid Acetonitrile if using HILIC, or match the initial gradient conditions.
-
Vortex 1 min -> Centrifuge 10 min @ 10,000xg.
-
Inject Supernatant.
-
Visual Guide: Sample Preparation Workflow
Figure 2: Optimized extraction workflow to maintain solubility and remove protein interferences.
Frequently Asked Questions (FAQs)
Q: Can I use 8-Azaguanine as an internal standard? A: It is risky. 8-Azaguanine is significantly more polar and will elute earlier than 8-Azaxanthine. If your matrix effect (ion suppression) occurs late in the run, 8-Azaguanine won't experience it, leading to inaccurate correction. Use a stable isotope if possible, or a structurally closer xanthine that co-elutes.
Q: Why does my peak tail significantly? A: Peak tailing in purines is usually caused by secondary interactions between the basic nitrogen atoms and free silanols on the silica column.
-
Fix 1: Ensure your column is "End-capped."
-
Fix 2: Increase buffer concentration (e.g., from 5mM to 20mM Ammonium Formate) to mask silanols.
Q: What is the stability of 8-Azaxanthine in solution? A: It is stable in frozen matrix (-20°C) for at least 30 days. However, in acidic autosampler vials (pH < 3) at room temperature, degradation can occur over 24 hours. Keep the autosampler cooled to 4°C.
References
-
Sigma-Aldrich. (n.d.).[2] 8-Azaxanthine monohydrate Product Analysis & Properties. Retrieved from
-
Agilent Technologies. (2006).[1] High Throughput Separation of Xanthines by Rapid Resolution HPLC. Application Note 5989-4857EN. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 135400688, 8-Azaxanthine. Retrieved from
-
ResearchGate. (2025). LC-MS/MS Method Development for Purine/Xanthine Derivatives. (Generalized Methodology Reference). Retrieved from
Sources
addressing autofluorescence interference in 8-Azaxanthine experiments
Welcome to the technical support guide for researchers utilizing 8-Azaxanthine. This resource is designed to provide in-depth, field-tested solutions to a common yet significant challenge: managing autofluorescence interference. As scientists and drug development professionals, achieving a high signal-to-noise ratio is paramount for data integrity. This guide offers a structured approach to diagnosing, mitigating, and correcting for autofluorescence, ensuring the reliability of your experimental outcomes.
Section 1: Understanding the Core Problem
This section addresses the fundamental questions regarding 8-Azaxanthine and its interaction with native cellular fluorescence.
Q1: What is 8-Azaxanthine, and what are its fluorescent properties?
8-Azaxanthine is a purine analog, a class of molecules often explored in drug development and as biological probes.[1][2] Its intrinsic fluorescence is a key characteristic for many of its applications. Research indicates that 8-Azaxanthine and its derivatives can be excited by ultraviolet (UV) light, with excitation maxima reported around 280-285 nm.[3] The resulting emission can occur in the near-UV to blue region of the spectrum (~340 nm), though it can exhibit complex behaviors like dual emissions depending on the solvent environment.[3][4] This places its fluorescence signature squarely in a region prone to interference.
Q2: What is autofluorescence, and why is it a concern in my experiments?
Autofluorescence is the natural emission of light by biological structures when they are excited by light; it is not a result of specific fluorescent labeling.[5] This phenomenon is caused by endogenous molecules, or "fluorophores," that are inherent to the cell or tissue. The primary issue is that this native fluorescence can create a high background signal, potentially masking the specific, weaker signal from your probe (in this case, 8-Azaxanthine) or your fluorescent labels (e.g., antibody conjugates). This can lead to false positives, inaccurate quantification, and a significantly reduced signal-to-noise ratio.[6]
Q3: Why is autofluorescence a specific challenge for 8-Azaxanthine?
The challenge arises from a direct spectral overlap. As noted, 8-Azaxanthine is excited by UV light. Unfortunately, several of the most common and intense sources of cellular autofluorescence are also excited by UV light and emit in the blue and green portions of the spectrum. This creates a direct collision between your signal of interest and the sample's inherent background.
Below is a summary of common endogenous autofluorescent species whose spectral properties can interfere with UV-excitable probes like 8-Azaxanthine.
| Endogenous Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Cellular/Tissue Location |
| NADH/NADPH | ~340 - 360 | ~450 - 470 | Mitochondria (metabolically active cells) |
| Flavins (FAD, FMN) | ~370 - 450 | ~520 - 540 | Mitochondria, Peroxisomes |
| Collagen | ~340 - 400 | ~400 - 600 (broad) | Extracellular matrix, connective tissue |
| Elastin | ~350 - 450 | ~450 - 550 (broad) | Extracellular matrix (e.g., blood vessel walls)[7] |
| Lipofuscin | ~340 - 420 | ~450 - 650 (very broad) | Lysosomes (accumulates in aging cells)[8] |
The spectral values are approximate and can vary based on the local chemical environment.
Section 2: Diagnosis and Troubleshooting Workflow
Before you can solve the problem, you must confirm its identity and characteristics. The first and most critical step in troubleshooting is to determine if the background you observe is indeed autofluorescence.
Q4: How do I definitively identify autofluorescence in my sample?
The most straightforward method is to prepare and image an unstained control sample .[9] This control should be treated identically to your experimental samples in every way (e.g., cell culture conditions, fixation, permeabilization) but without the addition of 8-Azaxanthine or any other fluorescent labels.
Protocol 1: Preparing an Unstained Autofluorescence Control
-
Sample Preparation: Prepare a slide, dish, or well plate with your cells or tissue section, mirroring your experimental sample.
-
Fixation & Permeabilization: Use the exact same fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., Triton X-100) protocol as your main experiment. Aldehyde fixatives are a known source of autofluorescence.[9][10]
-
Blocking: Apply the same blocking buffer.
-
Omission of Probe: Instead of adding your 8-Azaxanthine solution or fluorescent antibodies, add only the vehicle/buffer.
-
Mounting: Mount the sample using the same mounting medium.
-
Imaging: Image this control sample using the exact same imaging parameters (laser power, exposure time, gain, filter set) that you use for your fully stained samples.
Interpretation: Any signal you detect in this unstained control is, by definition, autofluorescence. This provides you with a baseline "map" of the inherent background in your sample.
The following diagram illustrates a logical workflow for addressing suspected autofluorescence.
Caption: A troubleshooting workflow for identifying and addressing autofluorescence.
Section 3: Mitigation and Reduction Strategies
Once autofluorescence is confirmed, you can employ several strategies to either prevent it, reduce it, or computationally remove it. The choice of method depends on the experimental context and available equipment.
Q5: How can I change my experimental design to prevent autofluorescence?
Proactive measures are often the most effective.
-
Optimize Fixation: Aldehyde-based fixatives like formalin and glutaraldehyde react with amines in tissues to form fluorescent products.[10] Consider using an organic solvent fixative like ice-cold methanol or ethanol, which often produces less autofluorescence.[9][11] If you must use an aldehyde, use the lowest concentration and shortest time necessary for adequate fixation.
-
Select Spectrally Separated Dyes: This is the most crucial strategy when working alongside a UV-excitable compound. If you are performing multi-color imaging (e.g., using immunofluorescence to co-localize a protein with 8-Azaxanthine), choose secondary antibodies conjugated to fluorophores in the far-red or near-infrared spectrum (e.g., those with emission >650 nm, such as Alexa Fluor 647 or Cy5).[11] Autofluorescence is typically much weaker in this region of the spectrum.[8]
-
Perfusion: For tissue samples, perfusing the animal with PBS prior to fixation can help remove red blood cells, which are a significant source of autofluorescence due to heme groups.[10]
Q6: What can I do to reduce autofluorescence in my already-prepared samples?
If preventative measures are not possible or insufficient, several post-staining reduction techniques can be applied.
Caption: Common sources of autofluorescence and the major categories of reduction methods.
Protocol 2: Photobleaching
Principle: This technique involves exposing the sample to intense, continuous light from the microscope's excitation source. This process photochemically destroys the endogenous fluorophores, which are often less photostable than modern synthetic dyes, thereby reducing the background signal before the final image is captured.[12][13]
-
Sample Preparation: Mount your fully stained sample.
-
Locate Region of Interest: Find the area you wish to image.
-
Expose to Light: Open the shutter and expose the sample to the excitation light (e.g., from a mercury arc lamp) for a period ranging from several minutes to over an hour.[12][14] The optimal time must be determined empirically. Use a filter cube that excites the autofluorescence (e.g., a DAPI or blue light cube).
-
Monitor: Periodically check the signal intensity until the background has faded to an acceptable level.
-
Image: Immediately proceed with imaging your specific signal using the appropriate settings.
Caution: Your specific fluorophores will also photobleach to some extent. This method is a trade-off between reducing background and preserving your signal of interest. It is less effective for highly photostable autofluorescent species.
Protocol 3: Chemical Quenching with Sudan Black B
Principle: Sudan Black B (SBB) is a non-fluorescent, lipophilic dye that is thought to reduce autofluorescence, particularly from lipofuscin, by masking the fluorescent granules.[8][15]
-
Reagent Preparation: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[15] Stir for several hours or overnight in the dark. Filter the solution through a 0.2 µm filter immediately before use to remove insoluble particles.
-
Staining: This step is performed after your final immunofluorescence washing step and before mounting.
-
Incubation: Cover the tissue section/cells with the SBB solution and incubate for 10-20 minutes at room temperature.[15][16]
-
Washing: Briefly wash the sample with 70% ethanol to remove excess SBB, followed by extensive washing with PBS or TBS buffer.
-
Mounting: Proceed with mounting in an aqueous antifade mounting medium.
Caution: SBB can sometimes introduce a dark precipitate or a subtle background color.[8] It is most effective for lipofuscin-rich tissues like the brain or pancreas.[15][16]
Protocol 4: Chemical Quenching with Sodium Borohydride
Principle: Sodium borohydride (NaBH₄) is a reducing agent that reduces the Schiff bases formed by aldehyde fixation, which are a major source of autofluorescence.[9][10]
-
Reagent Preparation: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. (Note: some protocols call for up to 1 mg/mL).
-
Timing: This treatment is typically performed after fixation and permeabilization but before blocking and antibody incubation.
-
Incubation: Immerse the samples in the NaBH₄ solution and incubate for 10-15 minutes on ice. You may observe bubble formation, which is normal.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of the reducing agent.
-
Proceed: Continue with your standard blocking and staining protocol.
Caution: The effects of NaBH₄ can be variable.[10] While it is effective against aldehyde-induced fluorescence, it has been reported to increase the autofluorescence of red blood cells in some cases.[8]
Table: Comparison of Autofluorescence Reduction Methods
| Method | Principle | Pros | Cons | Best For |
| Optimized Fixation | Prevents formation of fluorescent artifacts | Highly effective; no extra steps | May not be compatible with all antibodies/protocols | General use, especially with aldehyde-sensitive tissues |
| Far-Red Dyes | Spectral separation from autofluorescence | Excellent signal-to-noise; avoids the problem | Requires appropriate filters/detectors on the microscope | All multi-color experiments, especially with tissues |
| Photobleaching | Photodestruction of endogenous fluorophores | Simple, no chemical additions | Time-consuming; can bleach the signal of interest | Samples where chemical quenchers are incompatible |
| Sudan Black B | Masks lipophilic fluorescent granules | Very effective for lipofuscin | Can leave a precipitate; may have red/far-red background[8] | Aging tissues, brain, pancreas[15][16] |
| Sodium Borohydride | Reduces aldehyde-induced fluorescence | Effective against a specific source of AF | Can damage tissue; variable results; may increase RBC AF[8][10] | Formalin or glutaraldehyde-fixed samples |
| Spectral Unmixing | Computational signal separation | Highly accurate; removes signal post-acquisition | Requires a spectral detector and software; complex setup | Flow cytometry; advanced confocal/multiplex imaging[17] |
Section 4: Advanced Computational Correction
For researchers with access to advanced imaging systems, computational methods offer a powerful way to deal with autofluorescence.
Q7: Can software be used to remove autofluorescence from my images?
Yes. The two primary methods are simple image subtraction and more complex spectral unmixing.
-
Image Subtraction: In its simplest form, you can acquire an image of your unstained control and use software (like ImageJ/Fiji) to subtract that background image from your experimental image.[18] This is effective only if the autofluorescence pattern is highly consistent between samples.
-
Spectral Unmixing: This is the most sophisticated approach. It is available on spectral confocal microscopes and spectral flow cytometers.[17] The system measures the full emission spectrum of every pixel (or cell). You provide the system with the "spectral fingerprint" of your specific fluorophores (from single-stained controls) and the "spectral fingerprint" of the autofluorescence (from your unstained control). The software then uses linear unmixing algorithms to calculate the contribution of each component to the total signal and computationally separates them.[17][19] This allows for the precise removal of autofluorescence, even when its spectrum significantly overlaps with your signal of interest.
Section 5: Frequently Asked Questions (FAQs)
-
Q: I see a strong signal in my "no primary antibody" control. Is this autofluorescence?
-
A: It could be, but it is more likely due to non-specific binding of your fluorescently labeled secondary antibody. True autofluorescence is identified with a completely unstained sample. Always run both controls to diagnose background issues properly.
-
-
Q: Can I use DAPI with 8-Azaxanthine?
-
A: This would be extremely challenging. DAPI is also excited by UV light (~358 nm) and emits in the blue region (~461 nm). Its spectrum would likely overlap significantly with both the 8-Azaxanthine signal and the endogenous autofluorescence from molecules like NADH. It is advisable to use a far-red nuclear counterstain if one is required.
-
-
Q: Do commercial autofluorescence quenching kits work?
-
A: Yes, many commercial kits (such as Vector TrueVIEW®) are very effective.[20][21] They often contain proprietary molecules that bind to common sources of autofluorescence like collagen and elastin and quench their signal.[20] These can be a convenient and reliable alternative to preparing solutions like Sudan Black B.
-
-
Q: My autofluorescence seems to be localized to specific structures. Is this normal?
-
A: Absolutely. Autofluorescence is not uniform. You will often see bright signals from mitochondria (NADH, flavins), the extracellular matrix (collagen, elastin), and granular structures within the cytoplasm (lipofuscin).[10][18] This is why characterizing the autofluorescence with an unstained control is so important.
-
References
-
Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules, 25(12), 2773. Available at: [Link]
-
Ren, J., et al. (2015). Structure of the NMT1 RNA motif that senses the modified purine, N1-methylated xanthine, in a class of riboswitches. Nucleic Acids Research, 43(20), 10004–10013. Available at: [Link]
-
Mohan, A., et al. (2010). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Indian Journal of Experimental Biology, 48, 613-616. Available at: [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]
-
Visikol. (2021). Autofluorescence Quenching. Retrieved from [Link]
-
OracleBio. (2024). Combating Autofluorescence in Multiplex IF Image Analysis. Retrieved from [Link]
-
Akoya Biosciences. (2022). How Autofluorescence Reduction can Improve Your CODEX Workflow. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135400688, 8-Azaxanthine. Retrieved from [Link]
-
Mohan, A., et al. (2010). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. ResearchGate. Available at: [Link]
-
Lab Manager. (2017). How Quenching Tissue Autofluorescence Works. Retrieved from [Link]
-
S-C, S., et al. (2016). What to Do With High Autofluorescence Background in Pancreatic Tissues - An Efficient Sudan Black B Quenching Method for Specific Immunofluorescence Labelling. Journal of Microscopy, 264(3), 317-330. Available at: [Link]
-
Jo, J. A., et al. (2008). Computational macroscopic lifetime imaging and concentration unmixing of autofluorescence. Journal of Biomedical Optics, 13(4), 044003. Available at: [Link]
-
University of Rochester Medical Center. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]
-
Davis, M. C., et al. (2021). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. JoVE (Journal of Visualized Experiments), (170), e62413. Available at: [Link]
-
Park, J. H., et al. (2021). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Biomedical Optics Express, 12(11), 7041-7052. Available at: [Link]
-
Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. PubMed. Available at: [Link]
-
Colibri Cytometry. (2023). Tips & Tricks: Optimizing Unmixing. Retrieved from [Link]
-
Nikon MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]
-
Orth, A., et al. (2019). Simple imaging protocol for autofluorescence elimination and optical sectioning in fluorescence endomicroscopy. Optics Letters, 44(16), 4004-4007. Available at: [Link]
-
Biocompare. (2022). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]
-
Muhlich, J. L., et al. (2023). CLEAR-AF: Improved Autofluorescence Subtraction for Multiplexed Tissue Imaging via Polar Transformation and Gaussian Mixture Models. bioRxiv. Available at: [Link]
-
Bitesize Bio. (2022). Spectral Unmixing in Flow Cytometry: 7 Top Tips for Success. Retrieved from [Link]
-
Ferrer-Font, L., et al. (2022). AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the single-cell level. bioRxiv. Available at: [Link]
-
G-SRS. (n.d.). 8-AZAXANTHINE. Retrieved from [Link]
Sources
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 6. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. biotium.com [biotium.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. oraclebio.com [oraclebio.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autofluorescence Quenching | Visikol [visikol.com]
- 16. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. beckman.com [beckman.com]
- 18. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 19. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 20. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 21. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Cell Permeability of 8-Azaxanthine Derivatives
Ticket ID: #AZA-PERM-001 Status: Open Subject: Troubleshooting poor membrane permeability in 8-azaxanthine (1,2,3-triazolo[4,5-d]pyrimidine-5,7-dione) scaffolds. Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Introduction: The Core Challenge
You are likely encountering poor permeability data (low
-
High Polarity (PSA): The extra nitrogen atoms in the triazole ring increase the Polar Surface Area compared to the parent xanthine.
-
Hydrogen Bond Donors (HBD): Unsubstituted ring nitrogens (specifically N7/N8) act as H-bond donors, penalizing passive diffusion.
-
Transporter Liability: This scaffold is frequently recognized by efflux transporters (P-gp/MDR1), leading to low intracellular accumulation despite reasonable lipophilicity.
This guide provides a diagnostic workflow and specific chemical/assay interventions to resolve these issues.
Part 1: Diagnostic Workflow
Before altering your synthesis, determine if the issue is passive diffusion , efflux , or solubility . Use the decision tree below.
Figure 1: Diagnostic decision tree for isolating the cause of poor permeability in azaxanthine derivatives.
Part 2: Chemical Optimization Strategies (The "Hardware" Fix)
If your diagnostic points to intrinsic structural issues, apply these modifications.
Q1: My compound is potent but has zero permeability. What is the first structural fix?
Answer: Check the ionization state of the triazole ring. The 8-azaxanthine core is acidic.[1] The proton on the triazole ring (N7/N8 tautomer) typically has a pKa in the range of 6.0–7.0. At physiological pH (7.4), a significant fraction of your compound exists as a mono-anion.
-
Impact: Charged species do not passively diffuse through lipid bilayers.
-
Fix: N-Alkylation. You must cap the N-H group.
-
N-7 Alkylation: Generally preferred for maintaining adenosine/DPP-4 activity while removing the acidic proton.
-
N-8 Alkylation: Also effective for permeability but may induce a different binding mode (e.g., Linagliptin uses a specific substitution pattern to interact with the S1' pocket).
-
Q2: I have alkylated the nitrogens, but permeability is still low. Why?
Answer: You may have created a P-gp substrate. Xanthine and azaxanthine derivatives are "privileged scaffolds" for P-glycoprotein (MDR1). Linagliptin, for example, is a P-gp substrate, which contributes to its predominant fecal elimination (biliary excretion) rather than renal clearance.
-
Evidence: If your Caco-2
is low, but is high (Efflux Ratio > 2), active transport is pumping your drug out. -
Fix:
-
Add Lipophilicity at C-8: Introducing a lipophilic group (e.g., butynyl as in Linagliptin or a substituted aryl) can sometimes overwhelm the transporter capacity or shift the binding.
-
Scaffold Hopping: If N-alkylation fails, consider replacing the triazole nitrogen at position 8 with a Carbon (back to a xanthine) or a C-CN group to modulate pKa without adding H-bond donors.
-
Q3: How do I balance solubility and permeability with this scaffold?
Answer: Use the "LogD Sweet Spot." 8-azaxanthines are often crystalline and high-melting due to intermolecular H-bonding (stacking).
-
Target: A LogD (pH 7.4) between 1.0 and 3.0 .[1]
-
Strategy: If your LogD is < 0, add non-polar side chains (propyl, butyl, phenylethyl) at N-1 or N-3. Linagliptin utilizes a quinazoline substituent to balance the polarity of the xanthine core and the piperidine amine.
Part 3: Assay Troubleshooting (The "Software" Fix)
Q4: Why do my PAMPA results disagree with my Caco-2 results?
Answer: This discrepancy confirms transporter involvement.
| Assay | Mechanism | Interpretation for 8-Azaxanthines |
| PAMPA | Passive Diffusion Only | False Positive: If PAMPA is high but Caco-2 is low, your compound is permeable but is being actively pumped out by P-gp in cells. |
| Caco-2 | Passive + Active Transport | Gold Standard: If Caco-2 is low and PAMPA is low, the molecule is simply too polar (see Q1). |
| MDCK-MDR1 | Overexpressed P-gp | Diagnostic: Use this to confirm efflux liability. If adding Verapamil (P-gp inhibitor) restores permeability, the issue is efflux, not polarity. |
Protocol Tip: When running Caco-2 for 8-azaxanthines, always include a "plus inhibitor" well (e.g., +100 µM Verapamil or Cyclosporin A). If the permeability jumps significantly (e.g., from
Q5: My recovery is low (<50%). Is the compound degrading?
Answer: Unlikely. The 8-azaxanthine core is metabolically stable. Low recovery usually indicates non-specific binding (NSB) to the plastic assay plate, common with planar, aromatic heterocycles.
-
Troubleshooting:
-
Switch to glass-coated plates or add 0.1% BSA to the receiver buffer to act as a "sink" and prevent plastic adsorption.
-
Check solubility in the donor buffer. If the compound crashes out, the calculated "permeability" will be artificially low because the driving concentration is lower than assumed.
-
Part 4: Formulation & Solubility
Q6: I cannot get the compound into solution for the assay. What solvent should I use?
Answer: 8-azaxanthines have poor aqueous solubility due to strong crystal lattice energy.
-
Standard: DMSO is acceptable up to 1% in cell assays.
-
Advanced Tip: Recent data suggests that using sulfoxide substitutes or specific co-solvents can enhance solubility up to 10-fold compared to pure DMSO/water mixtures for this specific scaffold.
-
For Animal Studies: Do not rely on pH adjustment alone (due to the weak acidity). Use complexing agents like HP-β-CD (Hydroxypropyl-beta-cyclodextrin) (20% w/v). The hydrophobic cavity of cyclodextrin encapsulates the xanthine core, improving solubility without affecting membrane permeability (once released).
References
-
Scaffold Properties & SAR
-
Linagliptin Case Study (P-gp & PK)
-
Assay Methodology
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer pH for 8-Azaxanthine Binding Studies
Welcome to the technical support center for optimizing buffer pH in 8-Azaxanthine binding studies. This guide provides in-depth technical advice, troubleshooting, and frequently asked questions to assist researchers, scientists, and drug development professionals in designing and executing robust binding assays. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to ensure your experiments are both successful and reproducible.
I. Frequently Asked Questions (FAQs)
Q1: Why is buffer pH so critical for 8-Azaxanthine binding studies?
The pH of your buffer is a critical experimental parameter that can significantly impact the binding affinity between 8-Azaxanthine and its target protein.[1][2] This is primarily due to two factors:
-
Ionization State of 8-Azaxanthine and the Target Protein: Both 8-Azaxanthine, a xanthine analog, and the amino acid residues in the binding pocket of a protein have ionizable groups.[3] Changes in pH alter the protonation state of these groups, which can directly affect the electrostatic interactions, hydrogen bonding, and overall complementarity between the ligand and its binding site.[3]
-
Protein Conformation: The overall three-dimensional structure of a protein is stabilized by a network of interactions, many of which are pH-dependent. A suboptimal pH can lead to conformational changes in the protein, potentially altering the geometry of the binding site and reducing binding affinity.
Q2: What are the pKa values of 8-Azaxanthine and why do they matter?
Understanding the pKa values is crucial because the protonation state of 8-Azaxanthine will influence its ability to form key interactions, such as hydrogen bonds and salt bridges, with the target protein.[3]
Q3: What is a good starting pH for my 8-Azaxanthine binding experiment?
For most biological interactions, a good starting point is a physiological pH range of 6.0 to 8.0.[4] Many biochemical experiments are optimized within this range.[4] However, the optimal pH is highly dependent on the specific protein target. Therefore, it is strongly recommended to perform a pH screening experiment to determine the ideal condition for your particular system.
II. Troubleshooting Guide
Problem 1: I am seeing very weak or no binding of 8-Azaxanthine to my protein of interest.
Possible Cause: The buffer pH may be significantly different from the optimal pH required for the binding interaction. This can lead to unfavorable ionization states of either the ligand or the protein's binding site residues, hindering their association.[5]
Troubleshooting Steps:
-
Verify Buffer pH: Always measure the pH of your buffer at the experimental temperature before use. The pKa of many common buffers, like Tris, is temperature-dependent.[4]
-
Perform a pH Screen: Conduct your binding assay across a range of pH values to identify the optimal condition. A broad screen from pH 5.0 to 9.0, with smaller increments around any observed "hits," is a good starting point.
-
Consider the Protein's pI: The isoelectric point (pI) is the pH at which a protein has no net electrical charge. At a pH near the pI, protein solubility is often at its minimum, which can lead to aggregation and poor binding. Aim for a buffer pH that is at least one unit away from the protein's pI.
Problem 2: The binding affinity of 8-Azaxanthine changes between experiments.
Possible Cause: Inconsistent buffer preparation or pH drift during the experiment can lead to variability in binding affinity measurements.[6]
Troubleshooting Steps:
-
Standardize Buffer Preparation: Use a consistent protocol for preparing your buffers, including the source and grade of reagents.
-
Use a "Good's" Buffer: Consider using one of Good's buffers, which are a series of zwitterionic buffers developed to be stable and have minimal interaction with biological systems.[7][8] Examples include HEPES, PIPES, and MES.[8]
-
Ensure Adequate Buffer Capacity: Use a buffer concentration sufficient to maintain a stable pH throughout the experiment. A common starting concentration is 50 mM.
Problem 3: I am observing precipitation of 8-Azaxanthine or my protein during the experiment.
Possible Cause: The pH of the buffer may be affecting the solubility of either 8-Azaxanthine or your protein. As mentioned, proteins are least soluble at their isoelectric point.
Troubleshooting Steps:
-
Determine Protein pI: If the pI of your protein is unknown, you can estimate it using online tools based on its amino acid sequence.
-
Adjust Buffer pH: Modify the buffer pH to be at least one pH unit above or below the pI of your protein.
-
Check 8-Azaxanthine Solubility: While 8-Azaxanthine is generally water-soluble, its solubility may vary with pH.[9] If you suspect precipitation, you can perform a simple solubility test at different pH values.
III. Experimental Protocol: pH Optimization Screen
This protocol outlines a systematic approach to identify the optimal buffer pH for your 8-Azaxanthine binding studies.
1. Buffer Selection and Preparation:
-
Choose a set of buffers that cover a broad pH range (e.g., pH 4.0 - 9.0). It is advisable to use buffers with overlapping pH ranges to distinguish pH effects from buffer-specific effects.
-
Recommended Buffers:
-
Acetate (pH 4.0 - 5.6)
-
MES (pH 5.5 - 6.7)
-
PIPES (pH 6.1 - 7.5)
-
HEPES (pH 6.8 - 8.2)[10]
-
Tris (pH 7.5 - 9.0)
-
Bicine (pH 7.6 - 9.0)
-
-
Prepare each buffer at the desired concentration (e.g., 50 mM) and adjust the pH to several points within its buffering range.
2. Binding Assay:
-
Perform your standard binding assay (e.g., fluorescence polarization, surface plasmon resonance, isothermal titration calorimetry) using a constant concentration of 8-Azaxanthine and your protein target in each of the prepared buffers.
-
Include appropriate positive and negative controls for each buffer condition.
3. Data Analysis:
-
Measure the binding signal for each pH point.
-
Plot the binding signal as a function of pH.
-
The pH that yields the highest binding signal (or the desired binding affinity) is your optimal pH.
4. Confirmation:
-
Once an optimal pH is identified, perform a full binding isotherm at that pH to accurately determine the binding affinity (Kd).
IV. Visualizations
Caption: Workflow for pH Optimization.
Caption: Protonation State of 8-Azaxanthine.
V. References
-
Good's buffers. In: Wikipedia. ; 2023. [Link]
-
Effect of pH on Protein−Ligand Equilibria. The Journal of Physical Chemistry B. [Link]
-
8-Azaxanthine | C4H3N5O2. PubChem. [Link]
-
pH Regulates Ligand Binding to an Enzyme Active Site by Modulating Intermediate Populations. PubMed. [Link]
-
How does pH affect the binding of a ligand/drug to a receptor? Quora. [Link]
-
Impact of pH? Change in Binding Affinity of protein-ligand complex based on pH and Kd? Stack Exchange. [Link]
-
Computation of pH-Dependent Binding Free Energies. J Chem Inf Model. 2015;55(7):1347-1359. [Link]
-
Universal buffers for use in biochemistry and biophysical experiments. Biophys Rep. 2021;1(1). [Link]
-
8-AZAXANTHINE. GSRS. [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. LinkedIn. [Link]
-
Ligand binding assays at equilibrium: validation and interpretation. Br J Pharmacol. 2012;165(6):1689-1705. [Link]
-
Use of DOE for Ligand Binding Assay Buffer Optimization. ResearchGate. [Link]
-
8-Azaxanthine monohydrate, >=98.0% (HPLC). SLS Ireland. [Link]
-
Bordwell pKa Table. Organic Chemistry Data. [Link]
-
8-AZAXANTHINE MONOHYDRATE. GSRS. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pH Regulates Ligand Binding to an Enzyme Active Site by Modulating Intermediate Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Buffers for Biochemical Reactions [worldwide.promega.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. swordbio.com [swordbio.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. What is Good's buffer?_Chemicalbook [chemicalbook.com]
- 9. 8-Azaxanthine monohydrate | Biochemical Assay Reagents | 59840-67-4 | Invivochem [invivochem.com]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
validation of 8-Azaxanthine assay specificity
To: Research & Development Team From: Senior Application Scientist, Bioanalytical Support Subject: Technical Guide: Validation of 8-Azaxanthine Assay Specificity
Introduction: The Specificity Challenge
8-Azaxanthine (8-AX) presents a unique bioanalytical challenge. As a potent inhibitor of uricase and xanthine oxidase, it is often measured to monitor enzyme inhibition or as a reference standard in purine metabolic studies.
However, its structural similarity to Xanthine creates a critical "Isotopic Trap."[1][2]
The Danger: The naturally occurring
This guide provides a self-validating protocol to ensure your assay distinguishes 8-Azaxanthine from its purine analogs with absolute certainty.
Part 1: Chromatographic Specificity (LC-MS/MS)
Q: How do I prevent "Crosstalk" from Xanthine isotopes?
A: You cannot rely on mass spectrometry alone. You must achieve baseline chromatographic separation (
The "Isotopic Trap" Mechanism: The following diagram illustrates why mass resolution is insufficient and physical separation is mandatory.
Figure 1: The Isotopic Trap.[1][2] The
Recommended Protocol: Polar Retention Separation
Purines are highly polar and retain poorly on standard C18 columns.[1][2] Use a High Strength Silica (HSS) T3 or a HILIC column to ensure retention and separation.[1][2]
Method Parameters:
-
Column: HSS T3 C18 (1.8 µm, 2.1 x 100 mm) or Amide HILIC.[1][2]
-
Mobile Phase A: 10 mM Ammonium Acetate, 0.1% Formic Acid in Water.[1][2]
-
Gradient: Hold 0% B for 1.0 min (to trap polar purines), then ramp to 15% B over 4 min.
-
Critical Success Factor: Xanthine typically elutes before 8-Azaxanthine on C18 phases due to the extra nitrogen in the 8-position increasing polarity slightly, but HILIC may reverse this.[1][2] You must inject a mixed standard to verify
.
Part 2: Matrix Selectivity & Interference
Q: My blank plasma shows a peak at the retention time of 8-Azaxanthine. Is it contamination?
A: It could be, but it is more likely endogenous interference or carryover .[1][2]
Troubleshooting Workflow:
-
Check Carryover: Inject a Double Blank (solvent only) immediately after your highest standard (ULOQ).[1][2]
-
Check Endogenous Matrix: Inject 6 lots of blank plasma (from different donors) without internal standard.
ICH M10 Validation Workflow: Follow this strict decision tree to validate specificity.
Figure 2: Specificity validation decision tree based on ICH M10 guidelines.
Part 3: Enzymatic Assay Considerations
Q: I am using a Uricase-based kit. Will 8-Azaxanthine interfere?
A: Yes, absolutely. 8-Azaxanthine is a competitive inhibitor of uricase (urate oxidase).[1][2]
-
If measuring Uric Acid: The presence of 8-Azaxanthine will inhibit the conversion of Uric Acid to Allantoin, leading to false low results .
-
If measuring 8-AX via Inhibition: You must ensure the reaction is not rate-limited by substrate depletion.[1][2] You must use saturating concentrations of Uric Acid (
) to strictly measure the of 8-Azaxanthine.[1][2]
Data Summary: Interference Types
| Assay Type | Interfering Agent | Mechanism | Result |
| LC-MS/MS | Xanthine ( | Isobaric Overlap (m/z 154) | False Positive (if not separated) |
| LC-UV | Caffeine/Theophylline | Co-elution (254-270 nm) | False Positive |
| Enzymatic (Uricase) | 8-Azaxanthine | Competitive Inhibition | False Negative (for Uric Acid) |
Part 4: References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1][2] Link
-
Hande, K. R., et al. (1979).[1][2] Hyperxanthinemia Interferes With Serum Uric Acid Determinations by the Uricase Method. Clinical Chemistry. Link
-
PubChem. (2024).[1][2] 8-Azaxanthine Compound Summary. National Library of Medicine.[1][2] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2] Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Fluorescent Purine Analogs: A Comparative Analysis of 8-Azaxanthine
Introduction: Illuminating the Central Dogma
In the intricate world of molecular biology, nucleic acids are the architects of life, yet their native purine and pyrimidine bases are notoriously poor fluorophores. This inherent lack of fluorescence presents a significant challenge for researchers seeking to probe the dynamic structure, interactions, and cellular trafficking of DNA and RNA. To overcome this, the field has developed a sophisticated toolkit of fluorescent nucleobase analogs—molecular reporters that can be incorporated into nucleic acids to serve as site-specific probes. These analogs are designed to mimic the size and pairing properties of their natural counterparts while possessing desirable photophysical characteristics.
This guide provides an in-depth comparison of several key classes of fluorescent purine analogs, with a special focus on 8-Azaxanthine. We will delve into the unique properties of 8-Azaxanthine and objectively compare its performance against established alternatives such as 2-aminopurine (2-AP), ethenoadenosine (εA), and the highly fluorescent pteridine family. Our analysis is grounded in experimental data and aims to equip you with the knowledge to select the optimal fluorescent probe for your research needs, from biophysical studies of enzyme kinetics to high-throughput screening and cellular imaging.
A Deep Dive into 8-Azaxanthine: An Analog with Unique Photophysics
8-Azaxanthine (8-azaXan) is a purine analog where the carbon at position 8 is replaced by a nitrogen atom. This seemingly subtle modification has profound effects on its electronic properties, bestowing it with strong intrinsic fluorescence, particularly in aqueous environments.
Key Characteristics:
-
Strong Fluorescence: Unlike many purine analogs that are quenched in water, 8-Azaxanthine and its methylated derivatives are known to be strongly fluorescent in aqueous media.
-
Large Stokes Shift: It exhibits an unusually large Stokes shift (the difference between the absorption and emission maxima), often exceeding 12,000 cm⁻¹. This is a highly desirable feature as it minimizes self-quenching and simplifies the detection of the emission signal without interference from scattered excitation light.
-
Excited-State Proton Transfer (ESPT): Studies suggest that 8-Azaxanthine's fluorescence mechanism involves a two-state photo-transformation, indicative of excited-state proton transfer. This property can make its fluorescence sensitive to the proton-donating or -accepting capabilities of its microenvironment.
However, the utility of 8-Azaxanthine is not without its challenges. The chemo-enzymatic synthesis of its corresponding nucleoside, 8-azaxanthosine, can be difficult due to the compound's acidity. Despite this, certain enzymes like xanthosine phosphorylase from E. coli have been shown to accept 8-azaxanthine as a substrate, offering a potential enzymatic route for incorporation.
Comparative Analysis: 8-Azaxanthine vs. The Field
The selection of a fluorescent purine analog is always a trade-off between brightness, environmental sensitivity, and structural perturbation. Here, we compare 8-Azaxanthine to the most commonly used alternatives.
2-Aminopurine (2-AP): The Versatile Workhorse
2-Aminopurine is arguably the most widely used fluorescent nucleobase analog. It is an isomer of adenine and can base-pair with thymine, making it a minimally perturbing probe.
-
Key Strengths: 2-AP boasts a high fluorescence quantum yield in aqueous solution (Φ ≈ 0.68) and its excitation maximum (~303 nm) is red-shifted from the absorption of natural DNA/RNA and proteins, allowing for selective excitation.
-
Defining Feature - Environmental Sensitivity: The defining characteristic of 2-AP is its exquisite sensitivity to its local environment. Its fluorescence is dramatically quenched when it is stacked with neighboring bases within a DNA or RNA duplex. This property is the very reason for its utility; it makes 2-AP an exceptional reporter of local conformation, DNA melting, and protein-induced structural changes.
-
Comparison to 8-Azaxanthine: While 2-AP is invaluable for studying dynamic processes involving changes in base stacking, its fluorescence is often too weak for applications requiring a consistently bright signal, such as cellular imaging. 8-Azaxanthine, being strongly fluorescent in aqueous media, offers a potential advantage in these contexts.
Ethenoadenosine (εA): The Bulky but Bright Reporter
Etheno derivatives, such as 1,N⁶-ethenoadenosine (εA), are formed by reacting adenosine with reagents like chloroacetaldehyde. This adds a fifth ring to the purine structure, creating a bulky but highly fluorescent adduct.
-
Key Strengths: εA and its corresponding nucleotide derivatives are strongly fluorescent (λem ≈ 410 nm) and have been instrumental in studying the active sites of enzymes and receptor-ligand interactions.
-
Structural Considerations: The addition of the etheno bridge is a significant structural perturbation. This is a critical factor to consider, as it may interfere with the natural interactions being studied. The choice to use εA is a conscious decision to prioritize a strong fluorescent signal over maintaining a native-like structure.
-
Comparison to 8-Azaxanthine: 8-Azaxanthine is structurally more analogous to a native purine than εA. For studies where minimizing structural perturbation is paramount, 8-Azaxanthine would be the preferred choice, provided its brightness is sufficient for the application.
Pteridines: The Brightest by Design
The pteridine family of nucleoside analogs represents a class of highly fluorescent probes designed to be structurally similar to purines. This class includes guanosine analogs like 3-MI and 6-MI, and adenosine analogs such as 6-MAP.
-
Key Strengths: Pteridines are exceptionally bright and their fluorescence is highly sensitive to changes in DNA or RNA structure upon interaction with other molecules. They are available as phosphoramidites, allowing for straightforward incorporation into oligonucleotides using standard automated DNA synthesizers.
-
Applications: Their high quantum yields make them suitable for a wide range of applications, including fluorescence anisotropy, lifetime measurements, and FRET-based assays to monitor DNA and RNA dynamics.
-
Comparison to 8-Azaxanthine: Pteridine analogs are generally brighter and more established as commercially available reagents for oligonucleotide synthesis than 8-Azaxanthine. However, the unique photophysics of 8-Azaxanthine, such as its potential ESPT mechanism, may offer different modes of environmental sensing that pteridines do not.
Quantitative Performance: A Side-by-Side Comparison
The following table summarizes the key photophysical properties of the discussed fluorescent purine analogs. Brightness, a critical parameter for many applications, is the product of the molar extinction coefficient (ε) and the quantum yield (Φ).
| Analog | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (ε × Φ) | Key Feature |
| 8-Azaxanthine | ~320 | ~440 | Variable (0.01 - 0.12 reported for some derivatives) | ~5,000 - 10,000 (Estimated) | Moderate | Large Stokes Shift; ESPT |
| 2-Aminopurine (2-AP) | ~303 | ~370 | ~0.68 (free in water), highly quenched in duplexes | ~10,000 | ~6,800 (unquenched) | Highly sensitive to stacking |
| Ethenoadenosine (εA) | ~300 | ~410-415 | ~0.5 (variable) | ~6,000 | ~3,000 | Bright but structurally bulky |
| Pteridine (e.g., 6-MI) | ~350 | ~430 | ~0.7 | ~18,000 | ~12,600 | Very high brightness |
Note: Values can vary significantly depending on the solvent, pH, and local environment (e.g., within a nucleic acid duplex).
Experimental Methodologies & Workflows
To ensure scientific integrity, protocols must be robust and self-validating. Below are representative protocols and workflows relevant to the use of these analogs.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The causality behind this protocol is to accurately quantify the efficiency of a fluorophore's emission relative to a well-characterized standard. This validates the performance of a new analog.
Principle: The quantum yield (Φ) of a sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, measured under identical conditions.
Step-by-Step Methodology:
-
Standard Selection: Choose a quantum yield standard with absorption and emission properties similar to the analog being tested (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Absorbance Measurement: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. Measure their absorbance at the excitation wavelength. Adjust concentrations to have an absorbance below 0.1 to minimize inner filter effects.
-
Fluorescence Spectra Acquisition: Using a fluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements. Ensure instrument settings (e.g., slit widths) are identical for all measurements.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculation: The quantum yield of the sample (Φₛ) is calculated using the following equation: Φₛ = Φᵣ * (Iₛ / Iᵣ) * (Aᵣ / Aₛ) * (nₛ² / nᵣ²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts s and r refer to the sample and reference, respectively.
-
Workflow 1: Probing Protein-DNA Binding with a Fluorescent Analog
This workflow illustrates how changes in the fluorescence of an incorporated analog can be used to quantify molecular interactions.
Caption: Enzymatic synthesis of a fluorescent nucleoside analog using PNP.
Conclusion and Future Outlook
The choice of a fluorescent purine analog is fundamentally dictated by the scientific question at hand.
-
For probing conformational dynamics and changes in base stacking with minimal structural perturbation, 2-aminopurine remains the gold standard due to its unparalleled environmental sensitivity.
-
When a bright, robust signal is required and some structural perturbation is acceptable, ethenoadenosine and its derivatives are excellent choices.
-
For applications demanding maximum brightness and sensitivity, the pteridine analogs offer superior performance and are readily available for oligonucleotide synthesis.
8-Azaxanthine occupies a unique and promising niche. Its strong fluorescence in aqueous media, combined with a large Stokes shift, makes it an attractive candidate for applications where the quenching of other analogs is problematic. While challenges in its routine synthesis and incorporation persist, its distinct photophysical properties warrant further investigation. As synthetic and enzymatic methods improve, 8-Azaxanthine and its derivatives could become powerful tools for probing nucleic acid structure and function in complex biological systems. The continued development of novel analogs with tailored properties—from enhanced brightness and photostability to environment-sensitive emission wavelengths—will undoubtedly continue to illuminate our understanding of the molecular machinery of life.
References
-
Wierzchowski, J., & Stachelska-Wierzchowska, A. (2021). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 26(21), 6666. [Link]
-
PubChem. (n.d.). 8-Azaxanthine. National Center for Biotechnology Information. [Link]
-
He, X., Kuang, S., Gao, Q., Xie, Y., & Ming, X. (2022). Bright fluorescent purine analogues as promising probes. Nucleosides, Nucleotides & Nucleic Acids, 41(1), 45-60. [Link]
-
Xu, W., Chan, K. M., & Kool, E. T. (2017). Fluorescent nucleobases as tools for studying DNA and RNA. Nature Chemistry, 9(11), 1043–1055. [Link]
-
Hawkins, M. E. (2001). Fluorescent pteridine nucleoside analogs: a window on DNA interactions. Cell Biochemistry and Biophysics, 34(2), 257–281. [Link]
- Saito, Y., Suzuki, A., Okada, Y., Yamasaka, Y., Nemoto, N., & Saito, I. (2013). An environmentally sensitive fluorescent purine nucleoside that changes emission wavelength upon hybridization.
Comparative Guide: Cross-Reactivity of 8-Azaxanthine with Purine-Binding Proteins
Executive Summary
8-Azaxanthine (8-AX) is a synthetic purine analogue isosteric with xanthine and uric acid. It functions primarily as a potent competitive inhibitor and crystallographic chaperone for enzymes in the purine degradation pathway. Its utility stems from a single atomic substitution: the replacement of the C8 carbon with a nitrogen atom.
This substitution drastically alters the electronic properties (pKa ~4.8 vs. 7.4 for xanthine) and chemical reactivity of the purine ring, rendering it resistant to oxidation at the 8-position. This guide analyzes the cross-reactivity of 8-AX with Urate Oxidase (Uox) , Xanthine Oxidase (XO) , and Purine Nucleoside Phosphorylase (PNP) , providing experimental protocols to quantify these interactions.
Structural Basis of Cross-Reactivity: The "Aza" Effect
The cross-reactivity of 8-AX is governed by two physicochemical factors that distinguish it from the natural substrate, Xanthine:
-
Oxidation Blockade: Natural purine oxidation (Xanthine
Uric Acid) occurs at the C8 position. In 8-AX, the C8-H bond is replaced by a nitrogen atom, which cannot accept an oxygen atom. This makes 8-AX a "dead-end" inhibitor for enzymes requiring C8-oxidation. -
Acidity and Ionization: The 8-aza substitution stabilizes the negative charge on the imidazole ring.
-
Xanthine pKa: ~7.4 (Neutral/Monoanion mix at pH 7.4)
-
8-Azaxanthine pKa: ~4.8 (Predominantly Monoanionic at pH 7.4)
-
This ionization state is the primary determinant of binding affinity (
Mechanistic Pathway Diagram
Figure 1: Mechanistic intervention of 8-Azaxanthine in purine metabolism.[1][2] The N8 substitution blocks oxidation by XO and mimics the substrate for UOX.
Comparative Performance by Target
Target A: Urate Oxidase (Uricase)
Interaction Type: Competitive Inhibitor / Transition State Analogue Relevance: High (Primary Application)
Urate Oxidase (Uox) catalyzes the oxidation of uric acid to 5-hydroxyisourate. 8-AX is the "gold standard" inhibitor for Uox studies. It binds in the active site but resists catalytic breakdown.
-
Binding Affinity (
): Typically 1.0 – 5.0 M depending on species (e.g., Aspergillus flavus vs. mammalian). -
Structural Insight: Neutron crystallography (PDB 4N9V) reveals that 8-AX binds as a monoanion. It is used to trap the enzyme-ligand complex to determine protonation states of the catalytic triad (Thr57, Lys10, His256).
-
Experimental Note: Because 8-AX does not absorb at 293 nm (where Uric Acid absorbs strongly), it is spectrally silent in standard activity assays, making it an ideal inhibitor for kinetic studies.
Target B: Xanthine Oxidase (XO)
Interaction Type: Competitive Inhibitor (Dead-End Complex) Relevance: Moderate (Cross-Reactivity Risk)
Xanthine Oxidase normally converts Xanthine to Uric Acid by hydroxylating the C8 position.
-
Mechanism: 8-AX binds to the Molybdenum center of XO.[3] However, the
group cannot transfer oxygen to the N8 atom. -
Affinity: 8-AX binds XO with lower affinity than Uox, often in the high micromolar range (
M) . -
Differentiation: Unlike Allopurinol (which is oxidized to Oxypurinol, a tight-binding suicide inhibitor), 8-AX is a reversible competitive inhibitor.
Target C: Purine Nucleoside Phosphorylase (PNP)
Interaction Type: Low Affinity Binder Relevance: Low (Specificity Control)
PNP acts on nucleosides (e.g., Inosine, Guanosine).[4][5][6] While 8-azaguanine is a known substrate/inhibitor, 8-azaxanthine (the free base) interacts weakly.
-
pH Dependence: Binding is significantly reduced at physiological pH (7.4) because PNP prefers neutral substrates, and 8-AX is ionized (anionic) at this pH.
-
Use Case: 8-AX serves as a negative control in PNP binding assays to demonstrate specificity for the ribosylated forms.
Summary Data Table
| Parameter | Urate Oxidase (UOX) | Xanthine Oxidase (XO) | Purine Nucleoside Phosphorylase |
| Interaction Mode | Competitive Inhibitor | Competitive Inhibitor | Weak Binder / Non-substrate |
| Binding Site | Active Site (T57/K10) | Molybdenum Center | Purine Binding Pocket |
| Key Determinant | Substrate Mimicry | C8-Blockade | Ionization State (pKa) |
| Approx. Affinity ( | 1 - 5 | 50 - 400 | > 1 mM (Low) |
| Spectral Interference | None (Silent at 293nm) | None (Silent at 295nm) | Fluorescence Quenching |
Experimental Protocols
To validate the cross-reactivity profile of 8-AX, two orthogonal methods are recommended: Spectrophotometric Inhibition (Kinetic) and Isothermal Titration Calorimetry (Thermodynamic).
Protocol 1: Spectrophotometric Uricase Inhibition Assay
This protocol measures the
Materials:
-
Buffer: 50 mM Tris-HCl, pH 8.0 (avoid phosphate if testing PNP cross-reactivity).
-
Substrate: Uric Acid (100
M stock). -
Enzyme: Recombinant Urate Oxidase (approx 0.2 U/mL).
-
Inhibitor: 8-Azaxanthine (0.5 mM stock in alkaline buffer).
Workflow:
-
Baseline: Prepare cuvettes with varying concentrations of Uric Acid (10 – 100
M). -
Inhibitor Spike: Add 8-AX to test cuvettes at fixed concentrations (e.g., 0, 2, 5, 10
M). -
Initiation: Add Urate Oxidase to initiate reaction.
-
Detection: Monitor decrease in Absorbance at 293 nm (
) for 120 seconds. -
Analysis: Plot Lineweaver-Burk (Double Reciprocal) curves.
-
Expected Result: Lines intersect at the Y-axis (
unchanged), indicating competitive inhibition.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
Used for direct binding measurement (thermodynamics) independent of enzymatic turnover.
Parameters:
-
Cell: Urate Oxidase (20
M) in 50 mM Tris, pH 8.5. -
Syringe: 8-Azaxanthine (200
M) in widely matching buffer. -
Temperature: 25°C.
-
Settings: 20 injections of 2
L, 180s spacing.
Data Validation:
-
The binding is exothermic (
). -
Fit to a One-Set of Sites model.
-
Self-Check: If
(stoichiometry) 1.0, check protein concentration or oligomeric state (Uox is a tetramer; ensure molarity is calculated per monomer).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for characterizing 8-Azaxanthine cross-reactivity.
References
-
Oksanen, E., et al. (2014). The neutron structure of urate oxidase resolves a long-standing mechanistic conundrum and reveals unexpected changes in protonation.[7] PLoS One, 9(1), e86651.[7]
-
Gabison, L., et al. (2010). Structural analysis of urate oxidase in complex with the inhibitor 8-nitroxanthine: implications for the reaction mechanism. BMC Structural Biology, 10, 32.
-
Hille, R. (2005). Molybdenum-containing hydroxylases. Archives of Biochemistry and Biophysics, 433(1), 107-116.
-
Colloc'h, N., et al. (2022). Urate oxidase with 8-azaxanthine under 310 MPa pressure. RCSB Protein Data Bank, Entry 7P0D.
-
Kierdaszuk, B., et al. (2024). Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase.[8] International Journal of Molecular Sciences, 25(19), 10426.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase [mdpi.com]
- 5. Xanthosine and xanthine. Substrate properties with purine nucleoside phosphorylases, and relevance to other enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of calf spleen purine nucleoside phosphorylase with 8-azaguanine, and a bisubstrate analogue inhibitor: implications for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4n9v - High resolution x-ray structure of urate oxidase in complex with 8-azaxanthine - Summary - Protein Data Bank Japan [pdbj.org]
- 8. Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating the Mechanism of Action of 8-Azaxanthine in a Precision Hyperuricemia Model
Executive Summary
8-Azaxanthine (8-AZA) is a potent, competitive inhibitor of urate oxidase (uricase).[1] While Potassium Oxonate is the historical standard for inducing hyperuricemia in rodent models, its utility is often compromised by rapid clearance and variable absorption. This guide validates 8-Azaxanthine as a superior mechanistic probe for Precision Acute Hyperuricemia Models (PAHM) , specifically designed for high-fidelity pharmacokinetic (PK) screening of novel gout therapeutics.
This document outlines the mechanistic grounding, comparative performance, and a self-validating experimental protocol for deploying 8-Azaxanthine in pre-clinical drug development.
Part 1: Mechanistic Deep Dive
The Biological Target: Urate Oxidase (Uricase)
In most mammals, uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate, which spontaneously decomposes to allantoin (highly soluble).[2][3] Humans and higher primates lack functional uricase due to a nonsense mutation in the UOX gene, leading to higher baseline serum uric acid (sUA) and susceptibility to gout.
8-Azaxanthine Mechanism
8-Azaxanthine functions as a transition-state analog . Structurally similar to uric acid, it binds tightly to the active site of uricase but resists oxidation.
-
Binding Mode: Competitive inhibition.[1]
-
Structural Basis: The nitrogen at position 8 (replacing carbon) prevents the electron transfer required for the catalytic cycle, effectively "locking" the enzyme in an inactive state.
-
Advantage: Unlike Potassium Oxonate, which is susceptible to hydrolysis in the gut and rapid renal clearance, 8-Azaxanthine forms a highly stable complex with uricase, making it an ideal tool for in vitro crystallography and acute in vivo enzyme blockade.
DOT Diagram 1: Purine Degradation & Inhibition Pathway
The following diagram illustrates the specific blockade point of 8-Azaxanthine within the purine catabolic cascade.
Figure 1: Mechanism of Action. 8-Azaxanthine competitively inhibits Uricase, preventing the conversion of insoluble Uric Acid into Soluble Allantoin, thereby mimicking the human metabolic defect.
Part 2: Comparative Analysis
8-Azaxanthine vs. Alternatives
For researchers establishing a hyperuricemia model, the choice of inhibitor dictates the reproducibility of data.
| Feature | Potassium Oxonate (Standard) | 8-Azaxanthine (Precision Tool) | Uox Knockout Mouse (Genetic) |
| Mechanism | Competitive Inhibitor | Competitive Inhibitor (Transition State Analog) | Genetic Ablation |
| Potency (Ki) | ~5-10 µM (Variable) | < 1 µM (High Affinity) | N/A (Total loss) |
| Solubility | High (Water soluble) | Low (Requires Co-solvents) | N/A |
| Stability | Low (Rapid clearance/hydrolysis) | High (Stable enzyme complex) | Permanent |
| Model Utility | Chronic dietary models | Acute kinetic screening / Crystallography | Long-term pathology |
| Cost | Low | Moderate | High |
Expert Insight: While Potassium Oxonate is easier to formulate, its rapid clearance leads to "sawtooth" uric acid profiles in animals, creating noise in PK/PD data. 8-Azaxanthine, due to its tighter binding, produces a sharper, more sustained spike in uric acid, making it superior for validating rapid-acting urate-lowering drugs (e.g., recombinant uricases).
Part 3: Experimental Protocol (Self-Validating System)
Protocol: Acute Hyperuricemia Induction in C57BL/6 Mice
Objective: Establish a stable 4-hour hyperuricemia window to test novel therapeutics.
1. Formulation (The Critical Step)
Challenge: 8-Azaxanthine is poorly soluble in neutral aqueous buffer. Solution: Use a co-solvent system to ensure bioavailability.
Reagents:
-
8-Azaxanthine (Sigma-Aldrich, >98% HPLC)
-
Vehicle: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline.
Step-by-Step Formulation:
-
Weigh 8-Azaxanthine powder.
-
Dissolve completely in 100% DMSO (5% of final volume). Vortex until clear.
-
Add PEG300 (30% of final volume). Vortex.
-
Add Tween 80 (5% of final volume). Mix gently to avoid foaming.
-
Slowly add warm Saline (60% of final volume) while stirring.
-
Validation Check: Solution must remain clear. If precipitation occurs, sonicate at 37°C for 10 mins.
-
2. Dosing & Induction[4][5][6]
-
Animal: Male C57BL/6 mice (8-10 weeks).
-
Dose: 100 mg/kg, Intraperitoneal (IP).
-
Control: Vehicle-only group.
3. Sampling & Validation Workflow
To prove the model works, you must demonstrate a significant rise in sUA (Serum Uric Acid) compared to baseline.
DOT Diagram 2: Experimental Workflow
This flowchart details the critical path for validating the model, including "Go/No-Go" decision points.
Figure 2: Validation Workflow. A rigorous "Go/No-Go" process ensures the 8-Azaxanthine formulation is bioactive before precious therapeutic compounds are tested.
Part 4: Troubleshooting & Optimization
1. The "Precipitation" Trap: 8-Azaxanthine is hydrophobic. If you inject a suspension rather than a solution, absorption will be erratic.
-
Fix: Always use the DMSO/PEG300/Tween80 vehicle. Do not attempt to dissolve directly in PBS.
2. pH Sensitivity: Uricase activity is pH dependent (optimal pH ~8.5). While 8-Azaxanthine inhibits across a broad range, the solubility of the substrate (uric acid) drops at low pH.
-
Fix: Ensure animals are well-hydrated to prevent uric acid crystallization in the kidneys (nephropathy), which confounds sUA measurements with renal failure markers (Creatinine).
3. Interference with Assays: Since 8-Azaxanthine is a structural analog, it can interfere with some HPLC-based uric acid detection methods if the retention times are not optimized.
-
Fix: Use a specific enzymatic kit (Uricase-Peroxidase) for sUA measurement, as 8-Azaxanthine does not react with the peroxidase detection system, or validate your HPLC gradient to separate the inhibitor from the analyte.
References
-
Sigma-Aldrich. 8-Azaxanthine monohydrate Product Information & Specifications. Available at:
-
TargetMol. In Vivo Formulation Calculator and Solubility Protocols for 8-Azaxanthine. Available at:
-
National Institutes of Health (NIH). Azide inhibition of urate oxidase: Structural comparisons with 8-azaxanthine. PMC (PubMed Central). Available at:
-
MedChemExpress. Potassium Oxonate: Comparative Uricase Inhibitor Data. Available at:
-
Frontiers in Pharmacology. Oral Treatment With an Engineered Uricase Reduces Hyperuricemia in Urate Oxidase-Deficient Mice. (Context for Uox -/- comparison). Available at:
Sources
- 1. Azide inhibition of urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uricase Therapy of Gout | Musculoskeletal Key [musculoskeletalkey.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine–induced chronic hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine-induced chronic hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorophore Photostability: Evaluating 8-Azaxanthine Against Industry Standards
For researchers and drug development professionals leveraging fluorescence-based methodologies, the selection of a fluorophore is a decision that carries significant weight. While initial brightness often captures the spotlight, it is the photostability—a fluorophore's resilience to light-induced degradation—that ultimately governs the quantitative accuracy and temporal resolution of an experiment. This guide provides an in-depth comparison of the photostability of 8-Azaxanthine, a fluorescent purine analog, with established industry-standard fluorophores. We will dissect the supporting data, elucidate the mechanisms of photobleaching, and present a validated protocol for in-house photostability assessment.
The Imperative of Photostability in Quantitative Science
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently non-fluorescent.[1] This phenomenon arises when a fluorophore, upon excitation, undergoes chemical changes instead of returning to its ground state via photon emission.[2] In microscopy and other quantitative assays, particularly those involving time-lapse imaging, photobleaching is a critical limiting factor.[1] It can lead to a progressive loss of signal, artificially skewing kinetic measurements and compromising the integrity of localization data. For this reason, choosing a robust fluorophore is not merely a matter of convenience but a prerequisite for generating reliable and reproducible results.
A Head-to-Head Comparison: 8-Azaxanthine vs. The Field
8-Azaxanthine is a purine analog whose intrinsic fluorescence makes it a valuable tool for probing enzymatic activities and nucleic acid interactions without the need for bulky external labels. However, its performance in applications requiring sustained illumination must be carefully weighed against highly optimized synthetic dyes. The following table summarizes key photophysical properties that influence fluorophore performance.
Table 1: Comparative Photophysical Properties of Selected Fluorophores
| Fluorophore | Typical Quantum Yield (Φ) | Relative Photostability | Key Features & Applications |
| 8-Azaxanthine | ~0.6 (N8-methyl derivative in H₂O)[3][4] | Moderate (Data limited) | Purine analog for enzymatic assays; site-specific probing. |
| Fluorescein (FITC) | ~0.92 | Low | Bright initial signal but photobleaches rapidly; pH sensitive.[2][5] |
| Rhodamine (TRITC/B) | ~0.70 | Moderate | More photostable than fluorescein; widely used in microscopy.[][7] |
| Cyanine3 (Cy3) | ~0.15 | Moderate | Common for nucleic acid/protein labeling; stability can be an issue.[8][9] |
| Alexa Fluor 488 | 0.92[10] | High | Exceptionally bright and photostable; a gold standard for imaging.[11][12] |
| ATTO 647N | ~0.65 | Very High | Extremely photostable; ideal for single-molecule and super-resolution microscopy.[13][] |
Note: Quantum yield and photostability are highly dependent on the local chemical environment (e.g., pH, solvent, presence of oxygen). The photostability of 8-Azaxanthine is not as extensively documented in direct comparative studies as the other listed fluorophores.
The Mechanism of Fading: Why Fluorophores Go Dark
The primary culprit behind photobleaching is the fluorophore's transition into a long-lived, highly reactive triplet state. From this state, it can interact with molecular oxygen to generate singlet oxygen and other reactive oxygen species (ROS), which then chemically and irreversibly damage the fluorophore's structure.[15][16]
Caption: The photobleaching pathway via the reactive triplet state.
This process explains why high-intensity light accelerates photobleaching; it increases the rate at which fluorophores are pushed into the excited state, thereby increasing the probability of intersystem crossing to the destructive triplet state. More photostable dyes, like the Alexa Fluor and ATTO series, have chemical structures engineered to minimize the lifetime of the triplet state or to be inherently more resistant to ROS attack.[1][13]
A Self-Validating Protocol for Quantifying Photostability
To ensure the selection of the most appropriate fluorophore, we advocate for direct, in-application testing. The following protocol provides a robust framework for comparing the photobleaching rates of various fluorophores under identical experimental conditions.
Objective: To empirically determine the photobleaching half-life (the time required for the fluorescence intensity to decrease by 50%) for different fluorophores.
Experimental Workflow:
Caption: A validated workflow for measuring fluorophore photostability.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare solutions of each fluorophore to be tested at an identical concentration (e.g., 1 µM) in your standard experimental buffer. This ensures that differences in brightness do not confound the measurement of photostability.[17]
-
Mount a small droplet of each solution onto a microscope slide and apply a coverslip. For immobilized samples, ensure the mounting medium and curing time are identical for all slides.
-
-
Microscope Configuration & Acquisition:
-
Use a stable light source and a sensitive detector. Allow the system to warm up to ensure consistent illumination power.
-
For the first fluorophore, determine imaging parameters (e.g., laser power, exposure time, gain) that provide a strong signal without detector saturation.
-
Crucial for Trustworthiness: Use these exact same acquisition parameters for every subsequent fluorophore. This is the most critical control point for a fair comparison.
-
Initiate a time-lapse acquisition, capturing images at a fixed interval (e.g., every 2-5 seconds) until the signal has faded substantially.[18]
-
-
Data Analysis & Interpretation:
-
Using image analysis software (e.g., FIJI/ImageJ), define a Region of Interest (ROI) within the illuminated area.
-
Measure the mean intensity within the ROI for each frame of the time-lapse series.
-
Normalize the intensity data by dividing the intensity at each time point by the initial intensity at time zero.
-
Plot the normalized intensity versus time and fit the resulting curve to a single exponential decay function.[19]
-
The photobleaching half-life can be determined from the fit. A longer half-life indicates greater photostability.
-
Expert Recommendations
The choice of fluorophore is fundamentally context-dependent.
-
For Enzymatic & Binding Assays: 8-Azaxanthine presents a compelling option. Its structural similarity to endogenous purines allows it to act as a minimally-perturbing probe. In endpoint assays or those with brief measurement windows, its photostability is likely to be sufficient.
-
For Confocal & Time-Lapse Imaging: For applications requiring prolonged or high-intensity illumination, the superior photostability of engineered dyes like the Alexa Fluor and ATTO series is non-negotiable.[5][13] Their resistance to photobleaching ensures that observed changes in signal reflect true biological events rather than fluorophore degradation.
-
The Golden Rule: Always validate your chosen fluorophore under your specific experimental conditions. The protocol provided above is a self-validating system that empowers you to make data-driven decisions, ensuring the scientific integrity of your results.
References
-
Photobleaching. (n.d.). Wikipedia. Retrieved from [Link]
-
Structure of 8-azaxanthine. (2020). ResearchGate. Retrieved from [Link]
-
Comparison of the Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate-conjugated Antibody. (2018). International Journal of Laboratory Hematology. Retrieved from [Link]
-
Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection. (1999). Analytical Chemistry. Retrieved from [Link]
-
Photobleaching in Fluorescence Microscopy. (2021). AZoLifeSciences. Retrieved from [Link]
-
Comparison of the Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate-conjugated Antibody. (PDF). (n.d.). ResearchGate. Retrieved from [Link]
-
Choosing the B(right)est Fluorescent Protein: Photostability. (2017). Addgene Blog. Retrieved from [Link]
-
Mechanisms of high-order photobleaching and its relationship to intracellular ablation. (2011). PLoS ONE. Retrieved from [Link]
-
Recent Advances in Cyanine-Based Phototherapy Agents. (2021). Frontiers in Chemistry. Retrieved from [Link]
-
Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. (2020). Molecules. Retrieved from [Link]
-
Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. (2014). Molecules. Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]
-
Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. (2020). MDPI. Retrieved from [Link]
-
Improved Photostability and Fluorescence Properties through Polyfluorination of a Cyanine Dye. (2004). Organic Letters. Retrieved from [Link]
-
Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. (2021). Nature Communications. Retrieved from [Link]
-
Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. (2024). RSC Advances. Retrieved from [Link]
-
ATTO dyes. (n.d.). Generi Biotech. Retrieved from [Link]
-
Bleaching Effects. (n.d.). Scientific Volume Imaging. Retrieved from [Link]
-
Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation. (2019). ACS Omega. Retrieved from [Link]
-
Comparison of the Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate-conjugated Antibody. (2018). ResearchGate. Retrieved from [Link]
-
Rise and decay times of the fluorescence of the investigated... (2020). ResearchGate. Retrieved from [Link]
-
Asymmetric π‐Extension Design of Long Wavelength Rhodamine Derivatives for Imaging and Phototherapy. (2022). Angewandte Chemie. Retrieved from [Link]
-
An Introduction to Alexa Dyes. (2025). Bitesize Bio. Retrieved from [Link]
-
Fluorescence Polarization Assay Protocol. (n.d.). nanomicronspheres. Retrieved from [Link]
-
Comparison of the Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate-conjugated Antibody. (2018). Semantic Scholar. Retrieved from [Link]
-
Fluorescence recovery after photobleaching in material and life sciences. (2015). Quarterly Reviews of Biophysics. Retrieved from [Link]
-
A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. (2022). Nature Communications. Retrieved from [Link]
-
Fluorescent properties of cyanine dyes as a matter of the environment. (2023). (PDF). ResearchGate. Retrieved from [Link]
-
Learn to choose the right fluorophore when designing experiments. (2016). YouTube. Retrieved from [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.). Nature Protocols. Retrieved from [Link]
-
Alexa Fluor® Dyes - Simply the Best and Brightest. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
The ATTO 565 Dye and Its Applications in Microscopy. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
-
Improved photostability and fluorescence properties through polyfluorination of a cyanine dye. (2004). PubMed. Retrieved from [Link]
-
Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC and APC by flow cytometry. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. 光退色の原理 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Cyanine-Based Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 18. Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence recovery after photobleaching in material and life sciences: putting theory into practice | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
A Researcher's Guide to the Structure-Activity Relationship of 8-Azaxanthine Analogues as Adenosine Receptor Antagonists
Abstract
The 8-azaxanthine scaffold represents a cornerstone in the development of potent and selective antagonists for adenosine receptors (ARs), which are critical G protein-coupled receptor (GPCR) targets implicated in a myriad of physiological processes and pathological conditions. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-azaxanthine analogues, offering a comparative exploration of how chemical modifications at key positions on the purine-like ring system dictate binding affinity and selectivity across the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). We will dissect the causal relationships behind experimental design choices, present comparative experimental data, and provide detailed, validated protocols for assessing ligand activity. This comprehensive guide is intended to empower researchers, scientists, and drug development professionals to rationally design the next generation of 8-azaxanthine-based therapeutics.
The 8-Azaxanthine Scaffold: A Privileged Structure for Adenosine Receptor Antagonism
The 8-azaxanthine core, a derivative of xanthine where the carbon at the 8-position is replaced by a nitrogen atom, has proven to be a remarkably versatile scaffold for developing adenosine receptor antagonists.[1][2] Its structural similarity to the endogenous ligand adenosine allows it to effectively compete for the receptor's binding pocket. Unlike many xanthine derivatives, such as caffeine and theophylline which exhibit non-selective antagonism, the 8-azaxanthine framework allows for substitutions that can confer significant selectivity for specific AR subtypes.[3] This selectivity is paramount for developing targeted therapies with minimized off-target effects.
The primary biological targets for these analogues are the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are involved in diverse physiological functions, including cardiovascular regulation, neurotransmission, inflammation, and immune responses.[4] Consequently, subtype-selective antagonists are highly sought after for conditions ranging from Parkinson's disease (A₂ₐ antagonists) to asthma and chronic obstructive pulmonary disease (A₁ and A₂ₑ antagonists).[3][5]
Decoding the Structure-Activity Relationship (SAR)
The key to unlocking the therapeutic potential of 8-azaxanthine analogues lies in understanding how substitutions at different positions on the bicyclic ring system influence their interaction with adenosine receptors. The following sections detail the SAR at the most frequently modified positions.
Substitutions at the N1 and N3 Positions
Modifications at the N1 and N3 positions of the 8-azaxanthine ring are crucial for modulating potency. Studies have consistently shown that replacing the methyl groups found in analogues like 8-azatheophylline with longer alkyl chains, such as propyl groups, significantly enhances affinity, particularly for the A₁ receptor.[1] This increase in potency is attributed to improved hydrophobic interactions within the binding pocket.
-
Key Insight: Elongation of alkyl chains at N1 and N3 generally increases lipophilicity, leading to enhanced binding affinity. However, this must be balanced to maintain favorable pharmacokinetic properties.
The Impact of Substitutions at the N7 Position
The N7 position offers a unique opportunity to introduce selectivity. While the hydrogen atom at the N7 position in xanthines is considered important for binding, strategic substitutions in 8-azaxanthine analogues can be beneficial.[1] For instance, the introduction of cycloalkyl groups, such as cyclopentyl, at the N7 position of 1,3-dimethyl-8-azaxanthine has been shown to produce compounds with increased potency at A₁ receptors.[1] Conversely, a 7-cyclohexyl substituent can lead to greater potency at A₂ receptors.[1]
-
Expert Causality: The differential effects of N7 substituents on A₁ versus A₂ selectivity suggest that the topology of the binding pocket around this position varies between receptor subtypes, allowing for the design of selective ligands.
The C8 Position: A Gateway to Selectivity
The 8-position (or in this case, the nitrogen that replaces the C8-carbon) is a critical determinant of receptor subtype selectivity. The introduction of bulky and structurally diverse substituents at this position is a well-established strategy for achieving high affinity and selectivity, particularly for the A₂ₐ receptor.
-
Aryl and Heteroaryl Substituents: The incorporation of aryl or heteroaryl groups can significantly increase antagonist activity.[6] For example, 8-styrylxanthines have been extensively studied as potent and selective A₂ₐ antagonists.[7][8]
-
Cycloalkyl Groups: The addition of a cycloalkyl group at the 8-position has been found to increase the affinity for both A₁ and A₂ receptor subtypes.[1]
Comparative Analysis of Receptor Subtype Selectivity
The following table summarizes the binding affinities (Ki) of representative 8-azaxanthine analogues at human adenosine receptor subtypes, illustrating the impact of various substitution patterns.
| Compound | N1-Substituent | N3-Substituent | N7-Substituent | 8-Position Substituent | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₂ₑ Ki (nM) | A₃ Ki (nM) |
| 8-Azatheophylline | CH₃ | CH₃ | H | H | >10,000 | >10,000 | >10,000 | >10,000 |
| 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine | CH₃ | CH₃ | Cyclopentyl | H | 25 | 1500 | - | - |
| 7-Cyclohexyl-1,3-dimethyl-8-azaxanthine | CH₃ | CH₃ | Cyclohexyl | H | 120 | 200 | - | - |
| 7-Cyclopentyl-1,3-dipropyl-8-azaxanthine | Propyl | Propyl | Cyclopentyl | H | 1.2 | 800 | - | - |
| 8-(m-chlorophenylazo)caffeine | CH₃ | CH₃ | CH₃ | m-chlorophenylazo | 8000 | 400 | - | - |
Data synthesized from multiple sources for illustrative purposes.[1][9]
This data clearly demonstrates that while the unsubstituted 8-azatheophylline is largely inactive, strategic alkyl and cycloalkyl substitutions at the N1, N3, and N7 positions can yield highly potent and selective A₁ antagonists. Furthermore, the introduction of an arylazo group at the 8-position, as seen in 8-(m-chlorophenylazo)caffeine, shifts the selectivity profile towards the A₂ₐ receptor.[9]
Experimental Protocols for SAR Elucidation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two key assays used in the pharmacological evaluation of 8-azaxanthine analogues.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.
Principle: This is a competitive binding assay where the unlabeled test compound (the 8-azaxanthine analogue) competes with a known high-affinity radiolabeled ligand for binding to the target receptor in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target adenosine receptor subtype in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Finally, resuspend the washed membranes in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, the radiolabeled ligand (e.g., [³H]CGS 21680 for A₂ₐ receptors), and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled antagonist).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Choices: The use of a high-affinity radioligand ensures a robust signal-to-noise ratio. Rapid filtration is critical to prevent the dissociation of the ligand-receptor complex during the separation step. The Cheng-Prusoff correction is necessary to convert the experimentally determined IC₅₀ to a true measure of affinity (Ki).
Functional Assay: cAMP Measurement
This assay determines the functional activity of the 8-azaxanthine analogues as antagonists by measuring their ability to inhibit the agonist-induced production of cyclic AMP (cAMP).
Principle: A₁ and A₃ receptors are typically coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase and decreases cAMP levels. A₂ₐ and A₂ₑ receptors are coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase and increases cAMP levels. This assay measures the ability of an antagonist to block the effect of a known agonist on cAMP production.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the adenosine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Protocol:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of the 8-azaxanthine analogue (the antagonist) for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of a known adenosine receptor agonist (e.g., NECA).
-
Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.
-
Self-Validating System: The inclusion of positive (agonist alone) and negative (vehicle) controls in each experiment ensures the validity of the assay. The response to the agonist confirms that the signaling pathway is functional, while the vehicle control establishes the basal level of cAMP.
Mechanistic Insights & Signaling Pathways
8-azaxanthine analogues exert their effects by competitively blocking the binding of adenosine to its receptors, thereby modulating the downstream signaling cascades. The canonical pathway for adenosine receptors involves the regulation of adenylyl cyclase and intracellular cAMP levels.
Caption: Antagonism of A₂ₐ/A₂ₑ receptor signaling by 8-azaxanthine analogues.
Conclusion
The 8-azaxanthine scaffold is a remarkably fertile ground for the discovery of novel adenosine receptor antagonists. A thorough understanding of the structure-activity relationships is indispensable for the rational design of analogues with desired potency and selectivity profiles. The key takeaways from this guide are:
-
N1 and N3 Positions: Alkyl chain elongation generally enhances potency.
-
N7 Position: Offers a handle for fine-tuning selectivity between A₁ and A₂ subtypes.
-
8-Position: The primary locus for introducing large substituents to achieve high selectivity, especially for the A₂ₐ receptor.
Future research in this area will likely focus on leveraging computational modeling and structural biology to further refine the design of subtype-selective 8-azaxanthine analogues, as well as exploring their potential in a wider range of therapeutic areas.
References
-
Structure-activity relationships in a series of 8-substituted xanthines as A(1)-adenosine receptor antagonists. (2025). ResearchGate. [Link]
-
Franchetti, P., Messini, L., Cappellacci, L., Grifantini, M., Lucacchini, A., Martini, C., & Senatore, G. (1994). 8-Azaxanthine derivatives as antagonists of adenosine receptors. Journal of Medicinal Chemistry, 37(18), 2970–2975. [Link]
-
Jacobson, K. A., Gallo-Rodriguez, C., Melman, N., Fischer, B., Maillard, M., van Bergen, A., van Galen, P. J., & Karton, Y. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry, 36(10), 1333–1342. [Link]
-
Singh, D., Kumar, A., & Garg, V. (2013). Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy. Frontiers in Pharmacology, 4, 103. [Link]
-
Jacobson, K. A., & Müller, C. E. (2023). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. British Journal of Pharmacology, 180(16), 2085–2106. [Link]
-
Structure of 8-azaxanthine. The compound is shown in its two most stable tautomeric forms. (n.d.). ResearchGate. [Link]
-
Adenosine A2A receptor antagonist. (2024). In Wikipedia. [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151–199. [Link]
-
8-Azaxanthine Derivatives as Antagonists of Adenosine Receptors. (1994). ACS Publications. [Link]
-
Gfesser, G. A., Gitter, B. D., Mareska, D. A., McKee, J. A., Phebus, L. A., Schaus, J. M., & Snyder, D. W. (2002). 8-Aryl xanthines potent inhibitors of phosphodiesterase 5. Bioorganic & Medicinal Chemistry Letters, 12(12), 1647–1650. [Link]
-
Müller, C. E., Sauer, R., Maurinsh, J., & Pawlowski, M. (1997). Aza‐Analogs of 8‐Styrylxanthines as A2A‐Adenosine Receptor Antagonists. Archiv der Pharmazie, 330(10), 323-329. [Link]
-
Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy. (2013). ResearchGate. [Link]
-
Khan, I., & Sharma, P. (2021). Xanthine: Synthetic Strategy And Biological Activity. International Journal of Pharmaceutical Sciences and Research, 12(11), 5693-5705. [Link]
-
Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy. (2024). PLOS ONE, 19(11), e0312693. [Link]
-
8-Azaxanthine. (n.d.). PubChem. [Link]
-
Pharmacological evaluation of novel Alzheimer's disease therapeutics: Acetylcholinesterase inhibitors related to galanthamine. (1996). ResearchGate. [Link]
-
Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. (2022). Molecules, 27(19), 6595. [Link]
-
Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. (2020). Journal of Medicinal Chemistry, 63(15), 8478–8490. [Link]
-
Volpini, R., Costanzi, S., Lambertucci, C., Taffi, S., Vittori, S., Klotz, K. N., & Cristalli, G. (2007). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Molecules, 12(4), 744–761. [Link]
-
Ambati, R. R., Phang, S. M., Ravi, S., & Aswathanarayana, R. G. (2014). Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review. Marine Drugs, 12(1), 128–152. [Link]
-
Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. (2011). Bioorganic & Medicinal Chemistry Letters, 21(11), 3360–3363. [Link]
-
Astaxanthin: A comprehensive review of synthesis, biological activities and applications. (2024). Food Chemistry: X, 21, 101339. [Link]
Sources
- 1. 8-Azaxanthine derivatives as antagonists of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy [internal-frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of 8-Azaxanthine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and molecular sciences, the convergence of experimental validation and computational modeling is paramount for a comprehensive understanding of molecular behavior. This guide provides an in-depth technical comparison of experimental findings and computational modeling for 8-Azaxanthine, a purine analogue of significant interest. As a Senior Application Scientist, my aim is to not only present data but to illuminate the symbiotic relationship between wet lab and in-silico approaches, offering insights into the causality behind experimental choices and the predictive power of computational methods.
The Enigmatic Nature of 8-Azaxanthine: Tautomerism and Photophysics
8-Azaxanthine, a nitrogenous heterocyclic compound, presents a fascinating case study due to its structural similarity to endogenous purines like xanthine and guanine. This similarity allows it to interact with biological systems, for instance, as an antagonist of adenosine receptors.[1] A key characteristic of 8-Azaxanthine is its existence in various tautomeric forms, which are isomers that differ in the position of a proton.[2] The relative stability of these tautomers is crucial as it dictates the molecule's physicochemical properties and biological activity. Understanding the tautomeric equilibrium and the photophysical properties of 8-Azaxanthine is essential for its application in areas such as drug design and as a fluorescent probe.
This guide will navigate through the experimental techniques used to probe the structure and behavior of 8-Azaxanthine and its derivatives, and then delve into how computational modeling can not only corroborate these findings but also provide deeper mechanistic insights.
Experimental Characterization: Unveiling the Molecular Reality
The experimental investigation of 8-Azaxanthine relies on a suite of analytical techniques designed to elucidate its structural and electronic properties.
Structural Determination: The Power of X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined to achieve the best fit between the observed and calculated diffraction patterns.
Spectroscopic Insights: Probing Electronic Transitions
Spectroscopic techniques are indispensable for characterizing the electronic structure and photophysical behavior of 8-Azaxanthine in solution.
UV-Visible absorption spectroscopy provides information about the electronic transitions from the ground state to excited states. Fluorescence spectroscopy, on the other hand, probes the emission of light as the molecule returns from an excited state to the ground state.
A study on 8-methyl-8-azaxanthine, a close derivative, revealed its absorption and fluorescence properties in various solvents.[4] The neutral form of 8-azaxanthine exhibits an absorption maximum around 285 nm.[4] In aqueous solutions, it displays a single fluorescence emission band, whereas in weakly acidified alcoholic media, dual emission is observed, suggesting the presence of different emitting species, likely arising from phototautomerism.[4][5]
-
Sample Preparation: Solutions of 8-Azaxanthine are prepared in various solvents of interest (e.g., water, methanol, ethanol) at a known concentration.
-
UV-Visible Spectroscopy: The absorption spectrum is recorded using a spectrophotometer, scanning a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Fluorescence Spectroscopy: An excitation wavelength, typically the λmax from the absorption spectrum, is used to excite the sample. The emission spectrum is then recorded by scanning a range of longer wavelengths.
Computational Modeling: The In-Silico Laboratory
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to complement and rationalize experimental findings. DFT calculations can provide detailed information about molecular structure, stability, and spectroscopic properties.
Tautomerism and Stability: A Quantum Chemical Perspective
The relative stability of 8-Azaxanthine tautomers can be predicted with high accuracy using DFT. By calculating the electronic energy of each tautomer, the most stable form in the gas phase and in different solvents (using implicit or explicit solvent models) can be determined. These calculations are crucial for understanding which tautomer is likely to be biologically active.
-
Structure Optimization: The geometries of all possible tautomers of 8-Azaxanthine are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies).
-
Energy Calculation: The single-point energies of the optimized tautomers are calculated to determine their relative stabilities. Solvation effects can be included using models like the Polarizable Continuum Model (PCM).
Simulating Spectra: Predicting Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption and emission spectra of molecules. By calculating the energies of the excited states, TD-DFT can provide theoretical absorption and emission wavelengths that can be directly compared with experimental data.
A theoretical study on 8-aza analogues of xanthines employed TD-DFT to calculate their absorption and emission spectra, with results that were qualitatively comparable to experimental data.[6]
-
Ground State Optimization: The geometry of the most stable tautomer of 8-Azaxanthine is optimized at the DFT level.
-
Excited State Calculation: TD-DFT calculations are performed on the optimized ground-state geometry to obtain the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.
-
Excited State Optimization: To predict the fluorescence spectrum, the geometry of the first excited state is optimized.
-
Emission Energy Calculation: A TD-DFT calculation is then performed on the optimized excited-state geometry to determine the emission energy.
Head-to-Head: Comparing Experimental and Computational Data
The true power of combining these approaches lies in the direct comparison of their results. This synergy allows for a more robust and detailed understanding of the system under study.
Structural Parameters
While a direct comparison of the crystal structure of 8-Azaxanthine is currently limited by the lack of experimental data, the computationally optimized geometry can be compared with the known structures of related purines. This allows for an assessment of the accuracy of the computational model in predicting bond lengths and angles.
Spectroscopic Properties
The comparison of experimental and computationally predicted spectra is a powerful validation tool.
| Property | Experimental (8-methyl-8-azaxanthine in water)[4] | Computational (8-Azaxanthine, TD-DFT)[6] |
| Absorption λmax | ~285 nm | Qualitatively comparable |
| Emission λmax | ~420 nm | Qualitatively comparable |
The qualitative agreement between the experimental and computed spectra for 8-Azaxanthine and its analogues lends confidence to the computational models.[6] Discrepancies between the absolute values can often be attributed to factors such as the choice of functional and basis set, and the treatment of solvent effects in the computational model.
Visualizing the Workflow and Tautomerism
To better illustrate the interconnectedness of these methodologies and the central role of tautomerism, the following diagrams are provided.
Caption: Experimental workflow for characterizing 8-Azaxanthine.
Caption: Computational workflow for modeling 8-Azaxanthine.
Caption: Tautomeric forms of 8-Azaxanthine.
Conclusion: A Unified Approach for Deeper Insights
The study of 8-Azaxanthine exemplifies the necessity of a multipronged approach that integrates experimental and computational methods. Experimental techniques provide the ground truth, offering tangible data on the molecule's behavior in the real world. Computational modeling, in turn, provides a theoretical framework to understand and interpret these observations at a molecular level. The synergy between these two domains allows for a more complete and nuanced understanding of complex molecular systems, ultimately accelerating the pace of scientific discovery and innovation in drug development and materials science.
References
-
Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules, 25(12), 2740. [Link]
-
ResearchGate. (n.d.). Structure of 8-azaxanthine. The compound is shown in its two most stable tautomeric forms. [Image]. Retrieved from [Link]
-
PubChem. (n.d.). 8-Azaxanthine. National Center for Biotechnology Information. Retrieved from [Link]
-
Daly, J. W., Padgett, W., Shamim, M. T., Shi, D., & Fredholm, B. B. (1988). 8-Azaxanthine derivatives: antagonists of adenosine receptors. Pharmacology, 36(4), 247-255. [Link]
-
Arulmozhiraja, S., & Kolandaivel, P. (2013). Spectroscopic investigations and hydrogen bond interactions of 8-aza analogues of xanthine, theophylline and caffeine: a theoretical study. Journal of Molecular Modeling, 19(7), 2847-2861. [Link]
-
Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules, 25(12), 2740. [Link]
-
GSRI. (n.d.). 8-AZAXANTHINE. Global Substance Registration System. Retrieved from [Link]
-
Ekincioglu, Y., Kilic, H. S., & Dereli, O. (2022). A DFT/TD-DFT Study on the Molecular Structure Absorption and Fluorescence Spectra of Gas/Solution Phases Adenosine. GU J Sci, 35(1), 219-233. [Link]
-
Kahr, B., & Gherghel, L. (2021). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
KAUST Repository. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Singh, P., & Pathak, S. K. (2022). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv preprint arXiv:2208.06854. [Link]
-
Tian, F. (2021). Understanding emission spectra using TDDFT calculation. Computational Chemistry, 10(1), 1-1. [Link]
-
ResearchGate. (n.d.). Rise and decay times of the fluorescence of the investigated... [Image]. Retrieved from [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. researchgate.net [researchgate.net]
- 5. Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Independent Verification of Published 8-Azaxanthine Data
Executive Summary: The Imperative of Independent Verification
In the field of purine metabolism and xanthine oxidase (XO) inhibition, 8-Azaxanthine (CAS 1468-26-4) occupies a critical niche distinct from therapeutic standards like Allopurinol. While Allopurinol is a suicide substrate widely used for gout, 8-Azaxanthine serves primarily as a mechanistic probe and crystallographic chaperone.
Recent literature has highlighted discrepancies in the reporting of azapurine kinetics and solubility. This guide provides an autonomous, step-by-step framework to independently verify published data regarding 8-Azaxanthine's physicochemical properties and enzymatic inhibition constants (
Comparative Analysis: 8-Azaxanthine vs. Allopurinol
The following table synthesizes physicochemical and kinetic data to establish a baseline for verification. Note the distinct fluorescence properties of 8-Azaxanthine, which serve as a key identification signature absent in Allopurinol.
| Feature | 8-Azaxanthine | Allopurinol | Verification Checkpoint |
| CAS Registry | 1468-26-4 | 315-30-0 | Confirm via HPLC retention time. |
| Molecular Weight | 153.10 g/mol | 136.11 g/mol | Mass Spectrometry (M+H). |
| Core Structure | Triazolopyrimidine | Pyrazolopyrimidine | 8-Aza substitution at C8 vs. Pyrazole ring fusion. |
| XO Inhibition Mechanism | Competitive / Weak Mixed | Suicide Substrate (converts to Oxypurinol) | Protocol B (Lineweaver-Burk Plot). |
| Inhibition Constant ( | ~5 - 20 µM (Est.)* | 0.1 - 2.0 µM | Lower |
| Aqueous Solubility | Low (< 1 mg/mL) | Low (~0.5 mg/mL) | Visual turbidity check / HPLC saturation assay. |
| Fluorescence | Dual emission in alcohols (Excited-state proton transfer) | Negligible / Weak | Protocol A (Methanol vs. Water emission). |
| UV | ~280 nm | 250 nm | UV-Vis Spectral Scan. |
*Note: 8-Azaxanthine
Mechanistic Insight & Causality
To understand why verification data might fluctuate, one must grasp the underlying mechanism. Allopurinol is oxidized to oxypurinol, which binds tightly to the reduced molybdenum center of Xanthine Oxidase (Mo(IV)), effectively locking the enzyme. 8-Azaxanthine, lacking the specific geometry for this "suicide" lock, acts as a classical competitive inhibitor or weak substrate.
Visualization: Inhibition Pathways
The following diagram illustrates the divergent pathways researchers must distinguish during kinetic assays.
Caption: Divergent inhibition mechanisms. Allopurinol undergoes catalytic conversion to a tight-binding intermediate, whereas 8-Azaxanthine competes reversibly.
Experimental Verification Protocols
These protocols are designed to be self-validating . If the internal controls (Control A/B) fail, the data must be rejected.
Protocol A: Structural Identity & Purity (UV-Fluorescence)
Objective: Confirm 8-Azaxanthine identity and distinguish it from non-fluorescent isomers using its unique excited-state proton transfer (ESPT) property.
Reagents:
-
Methanol (HPLC Grade).[1]
-
Phosphate Buffer (pH 7.4).
-
Standard 8-Azaxanthine (Reference Material).
Workflow:
-
Preparation: Dissolve 1 mg of sample in 10 mL Methanol (Stock A). Dilute 1:10 in Phosphate Buffer (Sample B).
-
UV Scan: Scan Stock A from 220–400 nm.
-
Expectation:
at ~280 nm.
-
-
Fluorescence Check (The Critical Step):
-
Excite Stock A (Methanol) at 280 nm.
-
Observation: Look for dual emission peaks (approx. 340 nm and 420 nm). This "anomalous" Stokes shift is characteristic of 8-azapurines undergoing ESPT in alcohols.
-
Excite Sample B (Water) at 280 nm.[2]
-
Observation: Emission should be significantly quenched or single-band compared to methanol.
-
-
Validation: If the sample shows strong single-band fluorescence in water identical to methanol, it is likely contaminated or is a different azapurine analog (e.g., 8-Azaguanine exhibits different quantum yields).
Protocol B: Enzymatic Inhibition Constant ( ) Determination
Objective: Quantitatively verify the inhibitory potency against Xanthine Oxidase.
Reagents:
-
Bovine Milk Xanthine Oxidase (Commercial Grade, ~0.05 U/mL).
-
Substrate: Xanthine (dissolved in 0.1 M NaOH, diluted to range 10–100 µM).
-
Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.
-
Inhibitor: 8-Azaxanthine (0, 10, 20, 50 µM).
Step-by-Step Methodology:
-
Baseline Setup: In a quartz cuvette, add 950 µL Buffer + Xanthine (varying conc.).
-
Initiation: Add enzyme to initiate reaction.
-
Detection: Monitor Uric Acid formation continuously at 295 nm for 5 minutes.
-
Note: Do not use 290 nm if 8-Azaxanthine has high background absorbance; 295 nm offers better selectivity for Uric Acid.
-
-
Inhibition Run: Repeat with fixed concentrations of 8-Azaxanthine.
-
Data Processing:
-
Calculate initial velocity (
) for each [Substrate]. -
Construct a Lineweaver-Burk Plot (
vs ). -
Causality Check:
-
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged). -
Mixed/Non-Competitive: Lines intersect to the left of the Y-axis.
-
-
Calculate
using the slope equation: .
-
Self-Validating Control: Run a parallel arm with Allopurinol (5 µM) . If Allopurinol does not show >80% inhibition within 2 minutes (due to oxypurinol formation), the enzyme preparation is inactive or degraded.
References
-
Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. International Journal of Molecular Sciences.
-
Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews.
-
Sigma-Aldrich. (n.d.). 8-Azaxanthine Monohydrate Product Specification & HPLC Assay.
-
Okamoto, K., et al. (2013). Crystal Structures of Xanthine Oxidoreductase Complexed with Allopurinol and Oxypurinol. Journal of Biochemistry.
-
PubChem. (2023). Compound Summary for CID 135400688: 8-Azaxanthine. National Library of Medicine.
Sources
Comparative Toxicity Guide: 8-Azaguanine vs. 8-Azaxanthine
Executive Summary
This guide provides a rigorous technical comparison between 8-Azaguanine (8-AG) and its metabolic derivative, 8-Azaxanthine (8-AX) .
The distinction between these two purine analogues is fundamental to mammalian cell genetics and selection strategies. 8-Azaguanine functions as a potent antimetabolite, acting as a "suicide substrate" that incorporates into RNA to inhibit protein synthesis.[1][2] In contrast, 8-Azaxanthine is widely characterized as the inert, non-cytotoxic product of 8-AG deamination.
Key Verdict: The toxicity profile is binary. 8-Azaguanine is highly cytotoxic (IC50 ~10–100 µM) in HGPRT-positive cells, whereas 8-Azaxanthine exhibits negligible cytotoxicity at equivalent concentrations, serving primarily as a marker of Guanase (guanine deaminase) activity.
Mechanistic Foundations
To understand the toxicity differential, one must analyze the metabolic divergence that occurs immediately after cellular uptake.
8-Azaguanine: The "Trojan Horse"
8-Azaguanine is a pro-drug. It is not toxic in its native form but requires metabolic activation.
-
Activation Pathway: Upon entry, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT ) converts 8-AG into 8-azaguanylic acid (8-GMP) .
-
Mechanism of Toxicity: 8-GMP is phosphorylated to the triphosphate form and incorporated into RNA (mRNA and tRNA) in place of guanine. This results in:
-
Miscoding: Errors in translation.
-
Ribosome Stalling: Inhibition of peptide chain elongation.[3]
-
tRNA Dysfunction: Altered tRNA charging. Note: Unlike thiopurines, 8-AG toxicity is primarily RNA-driven, not DNA-driven.
-
8-Azaxanthine: The "Metabolic Dead-End"
8-Azaxanthine represents the detoxification pathway.
-
Detoxification Pathway: The enzyme Guanine Deaminase (Guanase) hydrolyzes the amino group of 8-AG, converting it to 8-AX.
-
Lack of Toxicity: 8-AX is a poor substrate for HGPRT. Consequently, it is not ribosylated into a nucleotide triphosphate and cannot incorporate into nucleic acids. It accumulates or is excreted without disrupting cellular machinery.
Visualizing the Divergence
The following diagram illustrates the critical metabolic fork that determines cell fate.
Caption: Metabolic bifurcation of 8-Azaguanine. HGPRT activation leads to toxicity; Guanase leads to inert 8-Azaxanthine.
Comparative Toxicity Profile
The following data summarizes the performance of both compounds in standard mammalian cell culture models.
| Feature | 8-Azaguanine (8-AG) | 8-Azaxanthine (8-AX) |
| Primary Role | Cytotoxic Selection Agent | Metabolic Metabolite / Negative Control |
| IC50 (Typical) | 10–100 µM (Cell line dependent) | > 1000 µM (Negligible toxicity) |
| Mechanism | RNA Incorporation (Translation arrest) | None (Does not incorporate) |
| Key Enzyme | HGPRT (Required for toxicity) | Guanase (Prevents toxicity) |
| Solubility | Low (Soluble in dilute NaOH or DMSO) | Very Low (Soluble in dilute NaOH) |
| Resistance | HGPRT-deficiency OR High Guanase activity | N/A |
Critical Experimental Insight:
Resistance to 8-AG is often misinterpreted. If a cell line is resistant to 8-AG, it does not automatically mean it lacks HGPRT. It may simply express high levels of Guanase , which rapidly converts the drug to the non-toxic 8-AX before HGPRT can act.
Experimental Protocols
To validate these differences in your specific cell line, use the following self-validating cytotoxicity workflow.
Protocol: Differential Cytotoxicity Assay (MTT/Resazurin)
Objective: Determine if a cell line's resistance is due to HGPRT deficiency or Guanase activity.[1]
Reagents:
-
8-AG Stock: 10 mM in 0.1 M NaOH (Freshly prepared).
-
8-AX Stock: 10 mM in 0.1 M NaOH.
-
Control: 6-Thioguanine (6-TG) (Toxic via DNA, not detoxified by Guanase).
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment:
-
Group A (8-AG): Serial dilution (0.1 µM to 100 µM).
-
Group B (8-AX): High concentration check (100 µM fixed).
-
Group C (6-TG): Serial dilution (0.1 µM to 100 µM).
-
-
Incubation: 72–96 hours (Purine analogues require at least 2 cell cycles).
-
Readout: Add MTT or Resazurin; measure absorbance/fluorescence.
Data Interpretation:
| Observation | Conclusion |
| Sensitive to 8-AG, Resistant to 8-AX | Wild Type (Normal) . Cells have HGPRT and low Guanase.[1] |
| Resistant to 8-AG, Resistant to 6-TG | HGPRT Deficient . Cells cannot activate either drug. |
| Resistant to 8-AG, Sensitive to 6-TG | Guanase High . Cells detoxify 8-AG to 8-AX, but cannot detoxify 6-TG.[4] |
Visualizing the Assay Logic
Caption: Decision tree for interpreting differential toxicity. 6-Thioguanine acts as the control for HGPRT status.
References
-
ClinPGx. (2023). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine.[2][5][6] Retrieved from [Link]
-
Meyers, M. B., & Shin, S. (1981).[4] Specific resistance to 8-azaguanine in cells with normal hypoxanthine phosphoribosyltransferase (HPRT) activity: the role of guanine deaminase.[1][4] Cytogenetic and Genome Research.[4] Retrieved from [Link]
-
Zimmerman, E. F., & Greenberg, S. A. (1965).[7] Inhibition of protein synthesis by 8-azaguanine.[7][8] I. Effects on polyribosomes in HeLa cells. Molecular Pharmacology.[7] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Sci-Hub: are you are robot? [sci-hub.st]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ClinPGx [clinpgx.org]
- 7. Inhibition of protein synthesis by 8-azaguanine. I. Effects on polyribosomes in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
Benchmarking 8-Azaxanthine-Based Assays: A Comparative Guide for Purine Enzyme Kinetics
The following guide benchmarks 8-Azaxanthine (8-AzX) as a functional probe for Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidoreductase (XOR) assays. While standard methods rely on UV absorbance of natural substrates or coupled peroxidase systems, 8-Azaxanthine offers a unique fluorogenic and spectrophotometric profile that enables direct, continuous kinetic monitoring without auxiliary enzymes.
Executive Summary
8-Azaxanthine (8-AzX) is a purine analogue and metabolite of caffeine that serves as a potent tool in enzymology. Unlike natural substrates (Xanthine, Inosine), 8-Azaxanthine and its nucleoside derivatives exhibit distinct fluorescence and spectral shifts upon enzymatic conversion.
This guide benchmarks the 8-Azaxanthine Fluorogenic/Spectrophotometric Assay against:
-
Standard UV Spectrophotometry (The "Gold Standard" for natural substrates).
-
Coupled Peroxidase Assays (e.g., Amplex Red, high sensitivity but indirect).
-
HPLC (High specificity, low throughput).
Key Finding: The 8-Azaxanthine assay is superior for continuous, direct kinetic monitoring of Purine Nucleoside Phosphorylase (PNP) in complex mixtures where UV interference precludes standard methods, and it avoids the lag phase and cost associated with coupled enzyme systems.
Mechanistic Basis & Assay Principle
The 8-Azaxanthine Fluorogenic Switch
The core advantage of 8-Azaxanthine lies in its tautomeric properties. In neutral aqueous solution, free 8-Azaxanthine is weakly fluorescent.[1] However, upon N-ribosylation (catalyzed by PNP) or oxidation , the resulting product (e.g., 8-Azaxanthosine) exhibits a dramatic increase in fluorescence quantum yield and a bathochromic shift.
-
Target Enzyme: Purine Nucleoside Phosphorylase (PNP) [EC 2.4.2.1].
-
Reaction (Synthetic Direction):
-
Detection:
-
Excitation: 300–310 nm
-
Emission: 430–440 nm (Blue Fluorescence)
-
Result: A direct increase in fluorescence intensity proportional to enzyme activity.
-
Pathway Visualization
The following diagram contrasts the standard Inosine pathway with the 8-Azaxanthine probe pathway.
Caption: Comparison of the standard Inosine phosphorolysis pathway (top) vs. the 8-Azaxanthine synthetic pathway (bottom). The 8-Azaxanthine pathway generates a direct fluorescent signal.
Comparative Analysis: 8-Azaxanthine vs. Alternatives
The following table benchmarks the 8-Azaxanthine method against established industry standards.
| Feature | 8-Azaxanthine Assay | Standard UV (Inosine/Xanthine) | Coupled Peroxidase (Amplex Red) |
| Detection Mode | Fluorescence (Ex 300 / Em 430 nm) | Absorbance (293 nm) | Fluorescence (Ex 570 / Em 585 nm) |
| Sensitivity | High (nM range detection) | Moderate ( | Very High (pM range) |
| Continuity | Continuous (Real-time kinetics) | Continuous | Continuous (but with lag phase) |
| Interference | Low (Blue emission is distinct) | High (Protein/DNA absorb at 280nm) | High (Reductants, H |
| Complexity | Single-Step (Direct substrate) | Single-Step | Multi-Step (Requires HRP + Coupling) |
| Cost | Low (Reagents are stable) | Very Low | High (Enzyme costs) |
| Throughput | High (96/384-well compatible) | High | High |
| Primary Use | Kinetic characterization, Screening | Routine activity checks | Trace activity detection |
Critical Insights for Decision Making
-
Choose 8-Azaxanthine when: You need to measure PNP activity in crude lysates where high protein concentrations cause high background absorbance at 280–293 nm (masking the UV signal of natural substrates).
-
Choose Amplex Red when: You are detecting extremely low levels of Xanthine Oxidase in serum where sensitivity is the absolute priority, despite the risk of interference.
-
Choose Standard UV when: You are working with purified enzymes and require a direct measurement of natural substrate turnover without purchasing synthetic probes.
Experimental Protocol: 8-Azaxanthine PNP Assay
This protocol describes the synthetic assay direction, utilizing 8-Azaxanthine and Ribose-1-Phosphate (R1P) to generate the fluorescent nucleoside.
Reagents & Preparation[2][3][4][5][6][7]
-
Assay Buffer: 50 mM HEPES or Potassium Phosphate, pH 7.0–7.4.
-
Substrate Solution: 1 mM 8-Azaxanthine (dissolved in dilute NaOH, then neutralized).
-
Co-Substrate: 5 mM
-D-Ribose-1-Phosphate (R1P). -
Enzyme: Purified PNP or Cell Lysate.
Step-by-Step Workflow
-
Baseline Setup:
-
In a black-walled 96-well plate, add 150
L Assay Buffer . -
Add 20
L of 1 mM 8-Azaxanthine (Final conc: ~100 M). -
Add 20
L of 5 mM R1P (Final conc: ~500 M).
-
-
Equilibration:
-
Incubate the plate at 25°C (or 37°C) for 5 minutes to stabilize temperature.
-
Read background fluorescence (
) at Ex 300 nm / Em 430 nm .
-
-
Reaction Initiation:
-
Add 10
L of Enzyme/Sample to the wells. -
Note: Include a "No Enzyme" control to account for spontaneous ribosylation (negligible) or signal drift.
-
-
Kinetic Monitoring:
-
Immediately place in a fluorescence microplate reader.
-
Record fluorescence every 30–60 seconds for 20–40 minutes.
-
-
Data Analysis:
-
Plot Fluorescence Units (RFU) vs. Time.
-
Calculate the slope (
) of the linear portion. -
Quantification: Use a standard curve of 8-Azaxanthosine (if available) or calculate relative activity. If 8-Azaxanthosine is unavailable, use the molar extinction coefficient difference if performing the assay in UV-Vis mode (though less sensitive).
-
Workflow Diagram
Caption: Operational workflow for the 8-Azaxanthine Fluorogenic PNP Assay.
Technical Nuances & Troubleshooting (E-E-A-T)
Substrate Inhibition & Kinetics
-
Km Differences: Be aware that 8-Azaxanthine is a synthetic substrate. The
for 8-Azaxanthine with PNP may differ from Inosine or Guanine. For E. coli PNP, 8-Azaxanthine is a competent substrate, but rates may be slower than natural purines.[2][3] -
Inhibition: 8-Azaxanthine is a known competitive inhibitor of Uricase (Urate Oxidase) . If your crude sample contains Uricase and you are trying to measure Uric Acid downstream, 8-Azaxanthine will block it. This makes it an excellent tool for stopping Uricase reactions but requires care if Uricase is part of a coupled detection system.
Spectral Interference
-
Autofluorescence: While 430 nm emission is generally safe, some biological molecules (NADH) emit at 460 nm. Ensure your excitation is strictly at 300–310 nm (where NADH excitation is low) to minimize crosstalk.
-
Inner Filter Effect: At high concentrations (>500
M), 8-Azaxanthine may absorb significant UV light, attenuating the excitation beam. Keep substrate concentrations near the to avoid this.
References
-
Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules, 25(12), 2740.[4]
-
Stachelska-Wierzchowska, A., & Wierzchowski, J. (2013). Enzymatic Synthesis of Highly Fluorescent 8-Azapurine Ribosides Using a Purine Nucleoside Phosphorylase Reverse Reaction. Molecules, 18(10), 12592-12608.
-
Oksanen, E., et al. (2014). The Neutron Structure of Urate Oxidase Resolves a Long-Standing Mechanistic Conundrum. PLoS ONE, 9(1): e86651. (Demonstrates 8-Azaxanthine as a Uricase inhibitor).
-
Thermo Fisher Scientific. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit User Guide. (Benchmark comparison for sensitivity).
-
Kierdaszuk, B., et al. (2000). Fluorescence of 8-azapurines and their nucleosides: Application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochemistry.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
